2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-8H-pyrimido[5,4-b][1,4]oxazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c7-6-8-1-3-5(10-6)9-4(11)2-12-3/h1H,2H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLSQFORMFAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=NC=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of the Pyrimido[5,4-b]oxazine Scaffold: A Focus on 2-Chloro Derivatives
An In-depth Technical Guide to the Basic Properties of the Pyrimido[5,4-b][1][2]oxazine Scaffold: A Focus on 2-Chloro Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The pyrimido[5,4-b][1][2]oxazine ring system presents a compelling fusion of a pyrimidine, a privileged structure in numerous bioactive molecules, with an oxazine ring, offering unique spatial and electronic properties. While a comprehensive body of literature on the specific derivative, 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, remains to be established, this guide endeavors to provide a robust technical framework for researchers by extrapolating from the known chemistry of its constituent parts and related analogs. By understanding the fundamental reactivity of key synthons and the documented biological potential of similar fused pyrimidine systems, we can illuminate a rational path forward for the investigation of this promising chemical space.
The Pyrimido[5,4-b][1][2]oxazine Core: Structural and Physicochemical Landscape
The foundational pyrimido[5,4-b][1][2]oxazine scaffold is a bicyclic heteroaromatic system. The fusion of the electron-deficient pyrimidine ring with the oxazine ring is anticipated to modulate the electronic distribution and overall molecular geometry, thereby influencing its interaction with biological targets.
Table 1: Predicted Physicochemical Properties of a Representative Pyrimido[5,4-b][1][2]oxazine Derivative
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~200-300 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1.0 - 3.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1-2 | Potential for specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 3-5 | Contributes to solubility and target binding. |
| Polar Surface Area | 60-90 Ų | Influences cell permeability and transport characteristics. |
Note: These values are estimations for a generic substituted pyrimido[5,4-b][1][2]oxazine and will vary based on specific functionalization.
Synthetic Strategies: Building the Pyrimido[5,4-b][1][2]oxazine Core
General Synthetic Workflow
A plausible synthetic approach would likely commence with a substituted 2-chloropyrimidine, a versatile and reactive starting material. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis of the pyrimido[5,4-b][1][2]oxazine core.
Key Experimental Considerations
-
Starting Materials: The choice of the initial pyrimidine derivative is critical. A 2,4-dichloropyrimidine offers two reactive sites for sequential nucleophilic substitution, allowing for the introduction of diverse functionalities.
-
Cyclization Conditions: The intramolecular cyclization to form the oxazine ring is a key step. This can often be achieved under basic conditions, promoting the nucleophilic attack of a hydroxyl group onto an electrophilic center on the pyrimidine ring.
-
Solvent and Temperature: The selection of an appropriate solvent and reaction temperature is crucial for controlling the reaction rate and minimizing side products. Aprotic polar solvents such as DMF or DMSO are often employed.
The Reactivity of the 2-Chloro Moiety: A Gateway to Diversification
The presence of a chlorine atom at the 2-position of the pyrimidine ring is a synthetic linchpin, offering a reactive handle for a variety of chemical transformations. 2-Chloropyrimidines are known to be highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring, which activates the C2 position towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
A wide range of nucleophiles can be employed to displace the chloride, enabling the synthesis of a diverse library of derivatives.
Caption: SNAr reactions of a 2-chloro-pyrimido[5,4-b]oxazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position also serves as a suitable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are invaluable for the introduction of aryl, vinyl, and alkynyl groups, further expanding the chemical diversity of the scaffold.
Biological Potential: A Landscape of Therapeutic Promise
While direct biological data for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is absent from the current literature, the broader family of pyrimido-fused heterocycles has demonstrated a remarkable range of pharmacological activities.[3][4][5][6]
Anticancer Activity
Many fused pyrimidine derivatives have been investigated as potential anticancer agents.[7][8] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as protein kinases. The structural similarity of the pyrimidine core to endogenous purines allows these compounds to act as competitive inhibitors.
Antimicrobial and Antiviral Properties
The pyrimidine scaffold is a component of several established antimicrobial and antiviral drugs. Fused pyrimidine systems have also shown promise in this area, with some derivatives exhibiting potent activity against various bacterial and viral strains.[3][9]
Neuroprotective Effects
Recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidines as neuroprotective agents, demonstrating antioxidant and anti-amyloid aggregation properties.[10] This suggests that the pyrimido[5,4-b][1][2]oxazine scaffold may also warrant investigation for its potential in treating neurodegenerative diseases.
Kinase Inhibition
The pyrimidine ring is a well-established pharmacophore for kinase inhibitors. The pyrimido[5,4-b][1][2]oxazine scaffold could be rationally designed to target the ATP-binding site of various kinases implicated in diseases such as cancer and inflammation.
Caption: Potential therapeutic applications of the pyrimido[5,4-b][1][2]oxazine scaffold.
Future Directions and Conclusion
The pyrimido[5,4-b][1][2]oxazine scaffold, particularly with a reactive 2-chloro substituent, represents a fertile ground for chemical exploration and drug discovery. While direct experimental data on 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is currently lacking, a wealth of information on related heterocyclic systems provides a strong foundation for future research.
Key areas for future investigation include:
-
Development of robust and efficient synthetic routes to the pyrimido[5,4-b][1][2]oxazine core.
-
Exploration of the reactivity of the 2-chloro moiety to generate diverse chemical libraries.
-
Systematic biological evaluation of these novel compounds against a range of therapeutic targets, guided by the known activities of related scaffolds.
References
-
2-Chloropyridine. Wikipedia. Available at: [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Wiley Online Library. Available at: [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones as intermediates. Thi-Qar Medical Journal. Available at: [Link]
-
Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. Available at: [Link]
-
Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
Pyrimido[4,5-b][1][2]oxazines, 8-oxadihydropteridines. The Journal of Organic Chemistry. Available at: [Link]
-
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
- WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders. Google Patents.
-
Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. Available at: [Link]
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][11]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PMC. Available at: [Link]
-
ChemInform Abstract: SYNTHESIS AND PROPERTIES OF SOME NEW DERIVATIVES OF PYRIMIDO(5,4‐D)PYRIMIDINE. Sci-Hub. Available at: [Link]
-
US11001596B2 - 7-phenylethylamino-4H-pyrimido[4,5-d][1][12]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors. Google Patents. Available at:
- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.
- WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders. Google Patents.
- WO2020033288A1 - Prmt5 inhibitors. Google Patents.
-
Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. NIH. Available at: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]
Sources
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogj.com [phcogj.com]
- 4. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Technical Guide to 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one: Structure, Synthesis, and Therapeutic Potential
A Technical Guide to 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one: Structure, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrimido-oxazine scaffold is a key pharmacophore, and the strategic placement of a chloro-substituent offers a versatile handle for synthetic elaboration. This document details the molecule's structural characteristics, proposes a robust synthetic pathway with mechanistic insights, outlines methods for its spectroscopic characterization, and explores its chemical reactivity for the development of compound libraries. Furthermore, it situates the molecule within the broader context of biologically active pyrimidine and oxazine derivatives, highlighting its potential as a foundational structure for novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.
Introduction: The Significance of Fused Heterocyclic Scaffolds
The confluence of pyrimidine and oxazine ring systems into a single fused scaffold, the pyrimido-oxazine core, represents a compelling area of chemical exploration. Historically, research into pyrimido-oxazines began to take shape in the mid-20th century, establishing the foundational chemistry of these fused systems.[1] Pyrimidine derivatives are ubiquitous in nature (e.g., as nucleobases) and medicine, exhibiting a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Similarly, the oxazine ring is a structural motif found in numerous bioactive compounds.[4][5]
The fusion of these two pharmacologically relevant heterocycles creates a rigid, three-dimensional structure with a unique distribution of hydrogen bond donors, acceptors, and lipophilic regions. This structural rigidity can enhance binding affinity and selectivity for biological targets. The title compound, 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, is of particular strategic importance. The chlorine atom at the 2-position of the pyrimidine ring is not merely a substituent; it is a highly functional "synthetic handle." It activates the ring for nucleophilic aromatic substitution, providing a direct and efficient route to a diverse array of analogues for structure-activity relationship (SAR) studies.[1] This guide serves to elucidate the core chemical principles of this molecule, empowering researchers to synthesize, characterize, and derivatize it for applications in drug discovery and materials science.[1]
Molecular Structure and Physicochemical Properties
The structural foundation of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one is a tricyclic system where a pyrimidine ring is fused to a 1,4-oxazine ring. The lactam functionality within the oxazine ring and the chloro-substituent on the pyrimidine ring are key features dictating its chemical behavior.
Caption: Chemical structure of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClN₃O₂ | Calculated |
| Molecular Weight | 185.57 g/mol | Calculated |
| IUPAC Name | 2-chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one | Nomenclature |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Predicted LogP | 0.35 | Calculated |
| CAS Number | Not available | N/A |
Synthesis and Mechanistic Considerations
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
Step 1: Synthesis of 5-Amino-2,4-dichloropyrimidine
This procedure adapts standard methods for the synthesis of chloropyrimidines.[6] The starting material, 5-aminouracil, undergoes chlorination.
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and standard dehydrating and chlorinating agent used to convert hydroxy- or oxo-pyrimidines into their more reactive chloro-derivatives. The reaction is typically facilitated by a tertiary amine base like N,N-diethylaniline, which acts as a catalyst and acid scavenger.
-
Protocol:
-
To a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-aminouracil (1 eq.).
-
Carefully add phosphorus oxychloride (10 eq.) under an inert atmosphere (N₂ or Ar).
-
Add N,N-diethylaniline (1.2 eq.) dropwise with stirring. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-amino-2,4-dichloropyrimidine. Purify by column chromatography if necessary.
-
Step 2: Synthesis of 5-Amino-2-chloro-4-(2-hydroxyethoxy)pyrimidine
This step involves a selective nucleophilic substitution at the more reactive C4 position.
-
Rationale: In 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at C2. Ethylene glycol is used as the nucleophile, with one hydroxyl group reacting and the other remaining free for the subsequent cyclization. A non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent nucleophile.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.
-
Add ethylene glycol (5 eq.) dropwise at 0 °C. Allow the mixture to stir for 20 minutes.
-
Add a solution of 5-amino-2,4-dichloropyrimidine (1 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography.
-
Step 3: Cyclization to form 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one
The final step is an intramolecular cyclization to form the lactam.
-
Rationale: This is an intramolecular nucleophilic acyl substitution. The amino group at C5 attacks the carbonyl of an activated ester intermediate. Using a reagent like triphosgene or CDI (Carbonyldiimidazole) in the presence of a base will facilitate the ring closure to form the stable six-membered lactam.
-
Protocol:
-
Dissolve the product from Step 2 (1 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Add triethylamine (2.5 eq.) and cool the solution to 0 °C.
-
Add a solution of triphosgene (0.5 eq.) in DCM dropwise. Caution: Triphosgene is highly toxic.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the formation of the product by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final product.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic signatures are predicted for 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH (Position 8) | ~11.5 | br s | 1H | Amide proton |
| CH (Position 4) | ~8.2 | s | 1H | Pyrimidine proton |
| NH (Position 6) | ~7.5 | br s | 1H | Amine proton |
| O-CH ₂ (Position 5a) | ~4.5 | t | 2H | Methylene adjacent to O |
| N-CH ₂ (Position 6a) | ~3.6 | t | 2H | Methylene adjacent to N |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| C=O (Position 7) | ~165 | Lactam Carbonyl | ||
| C-Cl (Position 2) | ~160 | Pyrimidine C2 | ||
| C-H (Position 4) | ~155 | Pyrimidine C4 | ||
| C4a | ~148 | Bridgehead Carbon | ||
| C8a | ~140 | Bridgehead Carbon | ||
| O-C H₂ | ~68 | Methylene Carbon |
| N-C H₂ | ~45 | | | Methylene Carbon |
-
Mass Spectrometry (MS): In an EI-MS spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 185 and a prominent M+2 peak at m/z 187 in an approximate 3:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.[7]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected around 3200-3400 cm⁻¹ (N-H stretching), a strong absorption around 1680-1700 cm⁻¹ (C=O stretching of the lactam), 1550-1600 cm⁻¹ (C=N and C=C stretching of the pyrimidine ring), and 750-800 cm⁻¹ (C-Cl stretching).
Chemical Reactivity and Analogue Development
The primary utility of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one in drug discovery lies in the reactivity of its C2-chloro substituent. This position is electron-deficient and serves as an excellent electrophilic site for nucleophilic aromatic substitution (SₙAr) reactions.[1] This allows for the facile introduction of a wide variety of functional groups, enabling extensive SAR exploration.
Caption: Derivatization pathways via nucleophilic substitution at the C2 position.
General Protocol for Nucleophilic Substitution
-
Rationale: This reaction is typically performed in a polar aprotic solvent like DMF or DMSO, which can stabilize the charged Meisenheimer complex intermediate. A base is often required to deprotonate the nucleophile (e.g., for thiols) or to act as an acid scavenger for the HCl byproduct (e.g., for amines). Microwave-assisted synthesis can significantly accelerate these reactions.[2]
-
Protocol (Example with an amine):
-
In a microwave vial, dissolve 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one (1 eq.) in propanol or DMF.
-
Add the desired amine (1.2-2.0 eq.) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Seal the vial and heat in a microwave reactor to 120-140 °C for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the reaction mixture can be diluted with water to precipitate the product or extracted with an organic solvent like ethyl acetate.
-
The crude product is then purified via column chromatography or recrystallization.
-
Biological Context and Therapeutic Potential
While specific biological data for the title compound is not published, the pyrimido-oxazine scaffold is a recognized "privileged structure" in medicinal chemistry. Derivatives of this and related fused pyrimidine systems have been investigated for a multitude of therapeutic applications.
-
Anticancer Activity: Many fused pyrimidine derivatives function as kinase inhibitors by targeting the ATP-binding site of enzymes like cyclin-dependent kinases (CDKs), Src, and Abl, which are crucial for cell cycle regulation and proliferation.[8][9][10] The ability to rapidly generate a library of C2-substituted analogues makes this scaffold ideal for screening against panels of kinases to identify potent and selective inhibitors.
-
Antimicrobial and Antiviral Activity: Heterocyclic compounds containing pyrimidine and oxazine motifs have demonstrated broad-spectrum antibacterial, antifungal, and antiviral activities.[11][12]
-
Immunomodulatory and Anti-inflammatory Effects: Some oxazolo[5,4-d]pyrimidine derivatives, close structural relatives, have been shown to inhibit lymphocyte proliferation and suppress the production of inflammatory cytokines like TNF-α, suggesting potential applications in autoimmune disorders.[11]
The compound 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one is therefore not just a chemical curiosity but a valuable starting point for the development of new drugs targeting a wide range of human diseases.
Conclusion
2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one represents a strategically important molecular scaffold. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. The true value of this compound is realized in its potential for derivatization at the C2 position, which opens the door to the systematic exploration of chemical space. Its structural similarity to known bioactive molecules positions it as a high-potential starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. This guide provides the foundational knowledge for researchers to synthesize, verify, and utilize this versatile chemical building block.
References
-
Organic Syntheses. 2-Chloropyrimidine. Org. Syn. Coll. Vol. 4, 336. Available from: [Link]
-
ResearchGate. Synthesis of 2-chloropyrimidine derivatives. Available from: [Link]
-
Al-Ostath, A. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275949. Available from: [Link]
-
Al-Amiery, A. A. et al. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Journal of Applied Organometallic Chemistry, 4(1), 1-13. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for Chemical Science. Available from: [Link]
-
Supporting Information. General Procedure for Diels-Alder Reaction. Available from: [Link]
-
Gande, S. L. et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available from: [Link]
-
PubChem. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. National Center for Biotechnology Information. Available from: [Link]
-
Sharma, P. et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 130-138. Available from: [Link]
-
El-Gazzar, M. G. et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5510. Available from: [Link]
-
Dhanya, S. et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 58-64. Available from: [Link]
-
Herold, F. et al. (2007). Synthesis of a New Scaffold: the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. Molecules, 12(12), 2643-2657. Available from: [Link]
-
Ploch, A. et al. (2021). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1. Molecules, 26(23), 7179. Available from: [Link]
- Google Patents. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
-
Herold, F. et al. (2007). Synthesis of a new scaffold: the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus. Molecules, 12(12), 2643-57. Available from: [Link]
-
ResearchGate. Key 2D NMR correlations for 1 and 2. Available from: [Link]
-
de Oliveira, R. B. et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26233-26245. Available from: [Link]
-
Kumar, A. et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(17), 6974-6985. Available from: [Link]
-
PubChem. Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6,8-dimethyl-3-phenyl-. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Pyrimido[5,4-e]-1,2,4-triazine. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. 4-Chloro-2-methyl-8H-pyrimido[5,4-b][1][2]oxazin-7-one - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Mary, Y. B. et al. (2015). Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 737-749. Available from: [Link]
-
Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available from: [Link]
Sources
- 1. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 | Benchchem [benchchem.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpsr.info [ijpsr.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 9. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
An In-depth Technical Guide on the
Introduction
The pyrimido[5,4-b][1]oxazine scaffold represents a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development. These structures serve as versatile intermediates for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, a key building block within this class. The synthesis is designed around commercially available starting materials and employs a sequence of well-established chemical transformations. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale for each transformation, ensuring both reproducibility and a deeper understanding of the process.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule is predicated on a multi-step approach that commences with the functionalization of a basic pyrimidine core, followed by a key intramolecular cyclization to construct the fused oxazinone ring. The retrosynthetic analysis reveals a logical disconnection strategy that traces the target molecule back to the readily available starting material, 5-nitrouracil.
The core strategy involves:
-
Chlorination: Conversion of the hydroxyl groups of 5-nitrouracil to reactive chloro groups.
-
Selective Hydrolysis: Differentiating the two chloro groups at the C2 and C4 positions by selectively hydrolyzing the more reactive C4-chloro group to a hydroxyl (keto) group.
-
Nitro Group Reduction: Conversion of the 5-nitro group to a 5-amino group, which is essential for the subsequent acylation and cyclization.
-
Acylation: Introduction of a chloroacetyl moiety onto the 5-amino group.
-
Intramolecular Cyclization: Formation of the oxazinone ring via an intramolecular nucleophilic substitution, where the 4-hydroxyl group displaces the chloride on the N-acetyl side chain.
This strategic sequence is visualized in the workflow diagram below.
Caption: Overall synthetic workflow from 5-Nitrouracil.
Section 2: Mechanistic Principles and Procedural Rationale
A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. This section delves into the causality behind the chosen reagents and experimental designs for each key transformation.
Step 1: Chlorination of 5-Nitrouracil
The initial step involves the conversion of the di-keto form of 5-nitrouracil into the highly reactive 2,4-dichloro-5-nitropyrimidine. This is a crucial activation step, transforming the stable uracil ring into a versatile electrophilic intermediate.[2][3]
-
Mechanism: The reaction proceeds via nucleophilic attack of the uracil oxygens on the phosphorus atom of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like N,N-dimethylaniline or DMF facilitates the formation of a more reactive Vilsmeier-type intermediate, which accelerates the chlorination.[4] The hydroxyl groups are ultimately replaced by chlorine atoms, and the aromaticity of the pyrimidine ring is established.
-
Rationale: POCl₃ is a powerful and cost-effective chlorinating and dehydrating agent, ideal for this type of transformation. The reaction is typically performed at elevated temperatures to overcome the activation energy required for the double chlorination.[4] Careful control of the workup, specifically quenching into ice water and maintaining low temperatures, is essential as 2,4-dichloro-5-nitropyrimidine can be susceptible to hydrolysis and decomposition.[5]
Step 2: Selective Hydrolysis
To set the stage for the final cyclization, one of the chloro groups must be converted back to a hydroxyl group. In the 2,4-dichloropyrimidine system, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C2 position. This difference in reactivity is exploited to achieve selective monosubstitution.
-
Mechanism: The preferential attack at C4 is attributed to better stabilization of the Meisenheimer complex (the intermediate in nucleophilic aromatic substitution) formed upon nucleophilic attack at this position. The adjacent C5-nitro group provides strong electron-withdrawing resonance stabilization.
-
Rationale: A mild aqueous base or simply water at controlled pH and temperature can be used to effect this selective hydrolysis. This step yields 2-chloro-5-nitropyrimidin-4(3H)-one, which exists in tautomeric equilibrium with its 4-hydroxy form.
Step 3: Nitro Group Reduction
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of many heterocyclic compounds.[6][7] This step introduces the key nucleophilic amino group required for building the oxazinone ring.
-
Mechanism: Numerous methods are available for this reduction.[7][8] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[9] Alternatively, metal-acid systems such as iron in acetic acid or tin(II) chloride provide a classic and robust approach.[9][10] These methods involve a series of single-electron or hydride transfers that sequentially reduce the nitro group through nitroso and hydroxylamine intermediates to the final amine.[8]
-
Rationale: The choice of reducing agent is critical to ensure chemoselectivity. While catalytic hydrogenation is highly effective, there is a risk of hydrodechlorination (loss of the C2-chloro substituent). Therefore, milder conditions or alternative reagents like Raney Nickel or a metal/acid system (Fe/AcOH) are often preferred to preserve the chlorine atom, which is essential for the final product's structure.[9]
Step 4 & 5: Acylation and Intramolecular Cyclization
These final two steps constitute the construction of the fused oxazinone ring system and are often performed sequentially.
-
Mechanism:
-
Acylation: The 5-amino-2-chloropyrimidin-4(3H)-one intermediate is first acylated at the amino group using chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine).[11] This is a standard nucleophilic acyl substitution reaction, forming an amide bond.
-
Cyclization: The subsequent and final step is an intramolecular Sₙ2 reaction, a variation of the Williamson ether synthesis. A base (e.g., potassium carbonate, sodium hydride) deprotonates the hydroxyl group of the pyrimidone tautomer, creating a potent nucleophile. This oxygen anion then attacks the electrophilic carbon of the chloroacetyl side chain, displacing the chloride ion and closing the six-membered oxazinone ring.[12][13]
-
Caption: Intramolecular Sₙ2 cyclization to form the oxazinone ring. (Note: Image placeholders would be replaced with actual chemical structures in a live document).
-
Rationale: The choice of a strong, non-nucleophilic base is crucial for the cyclization step to ensure that deprotonation of the pyrimidone is favored without competing side reactions. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
Section 3: Detailed Experimental Protocols
The following protocols are synthesized from established procedures for analogous transformations and should be adapted and optimized under local laboratory conditions.
Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitrouracil (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, approx. 6-8 equivalents) followed by a catalytic amount of N,N-dimethylaniline (approx. 0.1 equivalents).[4]
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.[4]
-
After completion, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.[4]
-
Very slowly and carefully, pour the cooled residue onto a stirred mixture of crushed ice and water, ensuring the temperature does not rise significantly.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[5]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine, which can be purified further by recrystallization or column chromatography.[5]
Protocol 2: Synthesis of 5-Amino-2-chloropyrimidin-4(3H)-one
-
Selective Hydrolysis: Dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in a suitable solvent mixture (e.g., dioxane/water). Adjust the pH to mildly basic (pH 8-9) with a dilute aqueous solution of sodium bicarbonate and stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed. Acidify slightly and extract the product, 2-chloro-5-nitropyrimidin-4(3H)-one.
-
Nitro Reduction: Dissolve the crude 2-chloro-5-nitropyrimidin-4(3H)-one (1 equivalent) in glacial acetic acid.[10]
-
Add iron powder (Fe, 3-5 equivalents) portion-wise while stirring, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a concentrated base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 5-amino-2-chloropyrimidin-4(3H)-one.
Protocol 3:
-
Suspend 5-amino-2-chloropyrimidin-4(3H)-one (1 equivalent) in an anhydrous solvent such as acetonitrile or THF.[11]
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.[14]
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours until the acylation is complete (TLC monitoring).
-
Without isolating the intermediate, add a stronger base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours to drive the intramolecular cyclization.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.
Section 4: Data Summary
The following table summarizes the key parameters for the proposed synthetic route. Yields are illustrative and will vary based on reaction scale and optimization.
| Step | Starting Material | Product | Key Reagents | Illustrative Yield (%) | Ref. |
| 1 | 5-Nitrouracil | 2,4-Dichloro-5-nitropyrimidine | POCl₃, N,N-dimethylaniline | 80-90% | [4][5] |
| 2 | 2,4-Dichloro-5-nitropyrimidine | 2-Chloro-5-nitropyrimidin-4(3H)-one | H₂O / NaHCO₃ | >90% (Selective) | N/A |
| 3 | 2-Chloro-5-nitropyrimidin-4(3H)-one | 5-Amino-2-chloropyrimidin-4(3H)-one | Fe, Acetic Acid | 70-85% | [10] |
| 4/5 | 5-Amino-2-chloropyrimidin-4(3H)-one | 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one | Chloroacetyl chloride, K₂CO₃ | 60-75% (2 steps) | [12][14] |
References
A complete list of references cited throughout this document is provided below.
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
-
LookChem. Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine. [Link]
-
ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. [Link]
-
PubMed. Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. [Link]
-
MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. [Link]
-
Globe Thesis. Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. [Link]
-
National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Activities of Some Condensed Oxazine and Pyrimidine Derivatives: Cyclization, Ring Transformation and Functionalization of Oxazine. [Link]
-
ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. [Link]
-
CISEIMR. SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
National Institutes of Health (NIH). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
-
W&M ScholarWorks. Synthesis of Pyridine Derivatives: Cycloaddition/Cycloreversion of 1,4-Oxazinone Intermediates. [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
National Institutes of Health (NIH). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
AVESIS. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]
-
Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]
-
National Institutes of Health (NIH). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). [Link]
-
ResearchGate. Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]
Sources
- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. neliti.com [neliti.com]
- 12. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrimido[5,4-b]oxazine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Core Mechanism of Action of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
The compound 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one belongs to a class of heterocyclic molecules built upon the pyrimido[5,4-b]oxazine core. While direct, extensive research on this specific chloro-derivative is not widespread in public literature[1], the broader family of pyrimidine-fused heterocycles, including pyrimido-oxazines and the closely related oxazolo[5,4-d]pyrimidines, represents a "privileged scaffold" in medicinal chemistry.[2] These core structures are bioisosteres of natural purines and are adept at forming key hydrogen bond interactions with the hinge region of ATP-binding sites in various enzymes, particularly protein kinases.[2] This structural feature is central to their biological activity, and numerous derivatives have been developed as potent and selective inhibitors of critical cellular signaling pathways.[3][4][5]
This guide synthesizes the available evidence from structurally related compounds to postulate the most probable mechanism of action for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. It further provides a comprehensive, field-proven roadmap for researchers to systematically investigate, validate, and characterize its biological activity, moving from broad, unbiased screening to specific target validation and pathway analysis.
Part 1: Postulated Core Mechanism of Action — Protein Kinase Inhibition
The convergence of evidence from numerous studies on related pyrimidine-fused heterocycles strongly suggests that the primary mechanism of action for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is the inhibition of protein kinases. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer, autoimmune disorders, and neurodegenerative conditions.[3][5]
Several classes of pyrimidine-based compounds have demonstrated potent kinase inhibitory activity:
-
mTOR and PI3K Inhibition: Tricyclic pyrimido-pyrrolo-oxazine derivatives have been developed as highly selective inhibitors of the mechanistic target of rapamycin (mTOR), a key kinase in the PI3K/mTOR pathway that governs cell growth and proliferation.[3]
-
Src Family Kinase (SFK) and Abl Inhibition: Substituted aminopyrimidines are core components of dual Src/Abl kinase inhibitors like Dasatinib (BMS-354825), used in cancer therapy.[6][7]
-
Lck Inhibition: Novel pyrimido-benzimidazol-ones have been designed as potent and orally active inhibitors of Lymphocyte-specific kinase (Lck), a critical tyrosine kinase in T-cell signaling, highlighting their potential in treating autoimmune and inflammatory diseases.[5]
-
TTK and Aurora Kinase Inhibition: Pyrido[2,3-d]pyrimidin-7(8H)-ones and oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of Threonine Tyrosine Kinase (TTK) and Aurora Kinase A (AURKA), respectively—enzymes pivotal to mitotic regulation and validated anticancer targets.[4][8]
The 2-chloro substituent on the pyrimidine ring of the topic compound is a common feature in kinase inhibitors, often serving as a key interaction point within the ATP-binding pocket or as a synthetic handle for further chemical modification to enhance potency and selectivity. Therefore, the most logical starting hypothesis is that 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one functions by targeting the ATP-binding site of one or more protein kinases.
Part 2: A Validating Roadmap for Target Deconvolution and Mechanistic Analysis
To move from a postulated mechanism to empirical validation, a systematic, multi-tiered experimental approach is required. The following workflow is designed as a self-validating system, where the results of each step inform the design of the next.
Workflow 1: Global Target Identification via Kinase Profiling
The first step is to perform an unbiased screen to identify potential kinase targets. This avoids confirmation bias and provides a broad overview of the compound's selectivity.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Solubilize 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Perform serial dilutions to achieve final assay concentrations, typically ranging from 10 µM down to low nM.
-
Kinase Panel Selection: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a large panel of recombinant human kinases (e.g., >400 kinases). The assay typically measures the remaining kinase activity in the presence of the compound by quantifying ATP consumption or substrate phosphorylation.
-
Data Analysis: Results are typically expressed as the percentage of remaining kinase activity at a given compound concentration (e.g., 1 µM). Hits are identified as kinases showing significant inhibition (e.g., >80% inhibition).
-
Follow-up: For primary hits, determine the half-maximal inhibitory concentration (IC₅₀) by running a full dose-response curve.
Hypothetical Data Presentation: Kinase Inhibition Profile
| Kinase Target | Family | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Lck | Src Family | 98% | 15 |
| Src | Src Family | 92% | 45 |
| Abl1 | Abl Family | 85% | 120 |
| TTK | Cell Cycle | 75% | 350 |
| mTOR | PI3K-related | 40% | >1000 |
| AURKA | Aurora | 35% | >1000 |
This table presents hypothetical data for illustrative purposes.
Caption: A logical workflow for kinase inhibitor validation.
Workflow 2: Cellular Target Validation and Phenotypic Assays
After identifying high-potency in vitro targets, the next critical step is to determine if the compound can engage these targets within a cellular context and elicit a biological response. If Lck is a primary hit, using a T-cell leukemia line like Jurkat is a logical choice.
Experimental Protocol: Cellular Proliferation and Target Engagement
-
Cell Culture: Culture Jurkat cells (human T-lymphocytes) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay (MTS/MTT):
-
Seed 10,000 cells per well in a 96-well plate.
-
Treat cells with a serial dilution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTS or MTT reagent according to the manufacturer's protocol and measure absorbance to determine cell viability.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Target Engagement (Western Blot):
-
Seed Jurkat cells at a higher density (e.g., 1 million cells/mL) and starve overnight in low-serum media if necessary to reduce basal signaling.
-
Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x GI₅₀) for a short duration (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-Lck (pY394 - autophosphorylation site) and total Lck to assess direct target inhibition.
-
Workflow 3: Elucidating Downstream Signaling Consequences
Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. For Lck, a key event in T-cell receptor (TCR) signaling is the phosphorylation of the CD3 zeta-chain and ZAP-70.
Experimental Protocol: Downstream Pathway Western Blot
-
Cell Stimulation: Following compound treatment as described above, stimulate the T-cell receptor pathway. This can be achieved by treating cells with anti-CD3/CD28 antibodies or with phytohemagglutinin (PHA) for 15-30 minutes.
-
Lysis and Western Blot: Lyse the cells and perform Western blotting as previously described.
-
Antibody Probing: Probe membranes with antibodies for key downstream nodes of the TCR signaling pathway:
-
Phospho-ZAP70 (pY319)
-
Phospho-LAT (pY191)
-
Phospho-ERK1/2 (pT202/pY204)
-
Total protein levels for each target should be used as loading controls.
-
-
Analysis: A potent and specific Lck inhibitor should block the stimulation-induced phosphorylation of these downstream proteins in a dose-dependent manner.
Caption: Postulated inhibition of the TCR signaling pathway.
Part 3: Broader Therapeutic Potential and Alternative Mechanisms
While kinase inhibition is the most probable mechanism, the pyrimidine and oxazine heterocyclic systems are known for a wide range of biological activities.[9][10][11] Should kinase profiling yield no significant hits, or if the compound's phenotypic effects cannot be explained by the identified kinase targets, alternative mechanisms should be explored.
-
Antiparasitic Activity: Pyrimido[5,4-d]pyrimidines have shown activity against parasites like Trypanosoma brucei and Leishmania infantum.[12]
-
Antimicrobial Activity: Various oxazine derivatives have been evaluated for antibacterial and antifungal properties.[9][10][13]
-
Adenosine Receptor Antagonism: Fused pyrimidinediones have been shown to act as antagonists of adenosine receptors, with potential applications as anticonvulsants.[14]
Investigation into these areas would require distinct experimental workflows, such as antimicrobial minimum inhibitory concentration (MIC) assays or radioligand binding assays for G-protein coupled receptors.
Conclusion
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is a member of a pharmacologically significant class of compounds. Based on a wealth of data from structurally related molecules, its primary mechanism of action is hypothesized to be the inhibition of one or more protein kinases, with members of the Src family (like Lck) being plausible targets. This guide provides a robust, logical, and self-validating experimental framework to rigorously test this hypothesis. By progressing from broad in vitro screening to specific cellular target engagement and downstream pathway analysis, researchers can definitively elucidate the compound's mechanism of action and unlock its full therapeutic potential.
References
- Al-Suwaidan, I. A., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Results in Chemistry, 5, 100827.
-
Saeed, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Castedo, E., et al. (2020). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry, 11(7), 814-819. [Link]
-
Gaber, M. A., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5511. [Link]
-
Kaur, H., & Singh, S. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 124-131. [Link]
-
Pessanha, D., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Pharmaceuticals, 15(8), 989. [Link]
-
Kiec-Kononowicz, K., et al. (2009). Synthesis and biological activity of tricyclic cycloalkylimidazo-, pyrimido- and diazepinopurinediones. Bioorganic & Medicinal Chemistry, 17(11), 3846-3855. [Link]
-
Sreelatha, K., & George, L. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 415-421. [Link]
-
Rojas-Le-Fort, M., et al. (2022). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. RSC Advances, 12(45), 29283-29293. [Link]
-
Szymańska, E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(13), 5038. [Link]
-
Martin, M. W., et al. (2008). Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck). Journal of Medicinal Chemistry, 51(6), 1637-1648. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Xu, S., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]
-
Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(39), 24341-24354. [Link]
-
Ibrahim, M. A. A., et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][9][15]triazine derivatives. Journal of the Brazilian Chemical Society, 20(7), 1275-1286. [Link]
-
Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6691. [Link]
-
Seto, S., et al. (2005). 2-substituted-4-aryl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][10]oxazocin-5-one as a structurally new NK1 antagonist. Bioorganic & Medicinal Chemistry Letters, 15(5), 1485-1488. [Link]
-
Szymańska, E., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Postepy higieny i medycyny doswiadczalnej, 75(1), 693-713. [Link]
-
Abuelizz, H. A., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][9]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 27(19), 6539. [Link]
-
Zhou, Y., et al. (2009). Pyrimido[5,4-e][9][15]triazine-5,7(1H,6H)-dione derivatives as novel small molecule chaperone amplifiers. Bioorganic & Medicinal Chemistry Letters, 19(15), 4303-4307. [Link]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
Sources
- 1. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 [chemicalbook.com]
- 2. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpsr.info [ijpsr.info]
- 12. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of tricyclic cycloalkylimidazo-, pyrimido- and diazepinopurinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Pyrimido[5,4-b]oxazine Derivatives: A Technical Guide
Abstract
The pyrimido[5,4-b]oxazine scaffold represents a promising frontier in medicinal chemistry, demonstrating significant potential in the modulation of key biological targets. This technical guide provides an in-depth exploration of the biological activities of pyrimido[5,4-b]oxazine derivatives, with a primary focus on their role as potent GPR119 agonists for the treatment of type 2 diabetes mellitus. We delve into the rationale behind their design, synthesis, structure-activity relationships, and preclinical evaluation. Furthermore, this guide explores the prospective, yet underexplored, therapeutic avenues for this heterocyclic system, including anticancer, antimicrobial, and anti-inflammatory applications, drawing insights from structurally related compounds. Detailed experimental protocols and mechanistic visualizations are provided to equip researchers and drug development professionals with the necessary knowledge to advance the investigation of this versatile scaffold.
Introduction: The Emergence of Pyrimido[5,4-b]oxazines in Drug Discovery
Fused heterocyclic systems are the cornerstone of modern pharmacology, offering rigid three-dimensional structures that can be precisely decorated to achieve high affinity and selectivity for biological targets. Among these, the pyrimido[5,4-b]oxazine core, which integrates the electron-deficient pyrimidine ring with an oxazine moiety, has recently garnered attention as a privileged scaffold. While the broader class of fused pyrimidines has been extensively investigated for a wide array of biological activities, the specific pyrimido[5,4-b]oxazine isomer has remained relatively understudied until its recent emergence as a promising agent for metabolic disorders. This guide aims to synthesize the current understanding of this unique chemical entity and to provide a forward-looking perspective on its therapeutic potential.
Anti-Diabetic Activity: Potent GPR119 Agonism of Dihydropyrimido[5,4-b][1][2]oxazine Derivatives
The most well-documented biological activity of pyrimido[5,4-b]oxazine derivatives is their function as potent agonists of G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a highly attractive target for the treatment of type 2 diabetes mellitus.[1]
Mechanism of Action: GPR119-Mediated Glucose Homeostasis
Activation of GPR119 by an agonist initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP has a dual beneficial effect on glucose regulation:
-
In Pancreatic β-Cells: Increased cAMP stimulates glucose-dependent insulin secretion. The glucose-dependent nature of this action is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.
-
In Intestinal L-Cells: GPR119 activation promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and gastric emptying.[1]
Furthermore, GPR119 agonists have been shown to preserve β-cell function, a crucial aspect in the long-term management of type 2 diabetes.[1]
Synthesis and Structure-Activity Relationship (SAR)
A series of novel 4,8-disubstituted dihydropyrimido[5,4-b][2][3]oxazine derivatives have been synthesized and evaluated for their GPR119 agonistic activity.[1] The general synthetic scheme involves a scaffold hopping strategy to introduce the pyrimido[5,4-b][2][3]oxazine core.
The SAR studies revealed several key insights:
-
The Amine Moiety: The introduction of conformationally restricted azabicyclic amines at the 4-position was beneficial for agonistic potency. Notably, a tropine amine ring demonstrated significantly more potent activity compared to piperidine and other bicyclic amines.[1]
-
N-Substitution: Further optimization of the tropine ring with an isopropyl carbamate substituent led to a marked improvement in EC50 values and the greatest inherent activity.[1]
| Compound | R Group (at position 4) | EC50 (nM) |
| 10 | Tropine | 13 |
| 15 | Isopropyl carbamate of tropine | 12 |
Data sourced from Fang et al., 2022.[1]
In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)
Lead compounds were subjected to oral glucose tolerance tests in C57BL/6N mice to assess their in vivo hypoglycemic effects.
The results demonstrated a dose-dependent reduction in blood glucose levels. Compound 15 , at a dose of 30 mg/kg, showed a significant reduction in the area under the curve (AUC) for blood glucose from 0 to 120 minutes, outperforming the DPP-4 inhibitor vildagliptin.[1]
| Treatment (30 mg/kg) | Blood Glucose AUC (0-120 min) Reduction |
| Vehicle | 0% |
| Vildagliptin | 17.9% |
| Compound 10 | 18.8% |
| Compound 15 | 23.4% |
Data sourced from Fang et al., 2022.[1]
Experimental Protocols
General Synthesis of 4,8-disubstituted dihydropyrimido[5,4-b][1][2]oxazines
The synthesis of the pyrimido[5,4-b][2][3]oxazine core is a multi-step process. A representative procedure is outlined below:
-
Step 1: Synthesis of 4-(4-Chloro-6,7-dihydro-8H-pyrimido[5,4-b][2][3]oxazin-8-yl)-3-fluorobenzonitrile.
-
To a solution of the starting aminopyrimidine derivative (1.4 mmol) in DMF (10 ml), add 1-bromo-2-chloroethane (4.3 mmol) and K2CO3 (4.3 mmol).
-
Stir the reaction mixture at 40°C overnight.
-
Pour the mixture into ice water and extract with ethyl acetate (2x).
-
Wash the combined organic layers with brine (2x).
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (petroleum ether:EtOAc = 2:1) to yield the desired product.[1]
-
-
Step 2: Nucleophilic Substitution with Amines.
-
To a solution of the product from Step 1 (1 eq) in a suitable solvent (e.g., isopropanol), add the desired amine (e.g., tropine, 1.5 eq) and a base such as diisopropylethylamine (DIPEA, 3 eq).
-
Heat the reaction mixture at 120°C for 2 hours under microwave irradiation.
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final compound.[1]
-
In Vitro GPR119 Agonist Activity Assay (cAMP Accumulation)
This protocol is designed to measure the ability of test compounds to stimulate cAMP production in cells expressing GPR119.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions to create a concentration-response curve (e.g., 10-point, 1:3 dilution starting from 10 µM).
-
-
Assay Procedure:
-
Remove the culture medium from the cells and replace it with assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Add the diluted test compounds to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.
-
-
Data Analysis:
-
Normalize the data to a positive control (e.g., a known GPR119 agonist) and a negative control (vehicle).
-
Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.
-
Potential and Unexplored Biological Activities
While the anti-diabetic properties of pyrimido[5,4-b]oxazine derivatives are the most substantiated, the structural motifs within this scaffold suggest a broader therapeutic potential that warrants further investigation.
Anticancer Potential
Many fused pyrimidine systems exhibit potent anticancer activity by targeting key enzymes in cell proliferation and survival pathways. For instance, pyrimido[4,5-b]quinolines have shown activity against various cancer cell lines by inhibiting tyrosine kinases and other enzymes involved in apoptosis and DNA repair.[2] The structurally similar oxazolo[5,4-d]pyrimidines have been identified as inhibitors of VEGFR-2, a crucial receptor in tumor angiogenesis.[4] Given these precedents, it is plausible that pyrimido[5,4-b]oxazine derivatives could be designed to target similar oncogenic pathways. Future research should focus on screening these compounds against a panel of cancer cell lines and relevant kinases.
Antimicrobial Activity
The pyrimidine ring is a common feature in many antimicrobial agents. Pyrimido[4,5-d]pyrimidines and pyrimido[4,5-b]quinolines have demonstrated both antibacterial and antifungal properties.[5][6] The mechanism of action for such compounds often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The pyrimido[5,4-b]oxazine scaffold could potentially be exploited to develop novel antimicrobial agents, particularly in an era of growing antibiotic resistance.
Anti-inflammatory Properties
Fused pyrimidine derivatives have also been reported to possess anti-inflammatory activity. For example, certain pyrimido[1,2-b]pyridazin-2-one derivatives have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of COX-2, key mediators of inflammation.[7] Spiropyrimido[4,5-d]pyrimidines have demonstrated lipoxygenase inhibitory activity.[8] This suggests that the pyrimido[5,4-b]oxazine core could serve as a template for the development of novel anti-inflammatory drugs.
Conclusion and Future Directions
The pyrimido[5,4-b]oxazine scaffold has emerged as a promising platform for the development of novel therapeutics. The well-defined role of its derivatives as potent and effective GPR119 agonists highlights their immediate potential in the management of type 2 diabetes. The synthetic accessibility and the potential for diverse functionalization of this core structure open up exciting avenues for further optimization and development.
Looking ahead, the scientific community is encouraged to explore the untapped potential of this versatile scaffold in other therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. A systematic investigation into the structure-activity relationships for these other potential activities, guided by computational modeling and high-throughput screening, will be crucial in unlocking the full therapeutic promise of pyrimido[5,4-b]oxazine derivatives.
References
- Ibrahim, N. S. M., & Al-Zaqri, H. H. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Chemical Papers, 1-25.
-
Fang, Y., Zhang, S., Li, M., Xiong, L., Tu, L., Xie, S., ... & Liu, R. (2022). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][2][3]oxazine derivatives as potent GPR 119 agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686-1694.
- Al-Ostath, A., El-Gazzar, A. B. A., & Al-Salahi, R. (2022). Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives. Biointerface Research in Applied Chemistry, 14(2), 27688-27701.
- Patel, S. B., & Patel, H. R. (2020). Synthesis of Novel Pyrimido Oxazine and Their Derivatives. International Journal of Scientific Research in Science and Technology, 7(2), 436-442.
- Akter, M., Islam, M. T., & Hossain, M. K. (2023). Antibacterial, antifungal and antiviral activities of pyrimido[4,5-d]pyrimidine derivatives through computational approaches.
-
Maddela, S., & Garakapati, S. (2013). Synthesis of new Derivatives of Pyrimido[5,4-e][2][3][1]triazolo[3,4-b][2][3][7]Thiadiazine and Their Enzyme Inhibitory Activity As. Journal of the Korean Chemical Society, 57(1), 128-132.
- Kowalska, P., Wujec, M., & Siwek, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
-
Komkov, A. V., Kozlov, M. S., Dmitrenok, A. S., & G. Kolotyrkina, N. (2018). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][2][7]oxazine derivatives from 5-acetyl-4-aminopyrimidines. Russian Chemical Bulletin, 67(5), 884-891.
- Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2).
- Insuasty, B., Montoya, A., Becerra, D., Rojas, H., Abonia, R., & Quiroga, J. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(39), 24201-24215.
- El-Gazzar, A. B. A., Gaafar, A. M., & El-Mesery, M. E. (2008). Design and synthesis of azolopyrimidoquinolines, pyrimidoquinazolines as anti-oxidant, anti-inflammatory and analgesic activities. European journal of medicinal chemistry, 43(10), 2109-2120.
-
Dunn, D. L., & Skinner, C. G. (1975). Pyrimido[4,5-b][2][3]oxazines, 8-oxadihydropteridines. The Journal of Organic Chemistry, 40(26), 3713-3716.
- Kowalska, P., Wujec, M., & Siwek, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
-
Abuelizz, H. A., Marzouk, M., Al-Salahi, R., Al-Ostath, A., & El-Gazzar, A. B. A. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][2][3]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 26(23), 7291.
- Maalej, E., Kallech Ziri, O., Ayadi, W., Bernard, P. J., López-Muñoz, F., Marco-Contelles, J., ... & Ismaili, L. (2023). Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. ChemistrySelect, 8(15), e202300270.
- Kaur, H., & Singh, J. (2023). Synthesis, analgesic, anti-inflammatory, and antimicrobial activity of some novel pyrimido[4,5-b]quinolin-4-ones. Journal of the Indian Chemical Society, 100(10), 101153.
- Al-Obaid, A. M., Al-Abdullah, N. A., Al-Ghanayem, A. A., Al-Youbi, A. O., & Al-Harbi, S. A. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(14), 3331.
- Al-Ghanayem, A. A., Al-Obaid, A. M., & Al-Abdullah, N. A. (2024).
- Deshmukh, R., Tripathi, S., Khan, M. A., Singh, N., Sodhi, A., & Akhter, Y. (2020). Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains.
-
El-Gazzar, A. B. A., & Gaafar, A. M. (2019). Design, Synthesis and Pharmacological Evaluation of Novel Annelated Pyrimido[2,1-c][2][3][1]Triazolo[3,4-f][2][3][1]Triazines as Antimicrobial Agents. Preprints.
-
El-Kalyoubi, S., Fathalla, O. A., & El-Sayed, M. A. A. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][3][1]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 1-11.
- El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5521.
-
El-Kalyoubi, S., Fathalla, O. A., & El-Sayed, M. A. A. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][3][1]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 1-11.
Sources
- 1. Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GR862962B - Pyrimido (5,4-b) (1,4) oxazine derivatives preparation process - Google Patents [patents.google.com]
- 5. CA2851445A1 - Novel oxazine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. OLB-PM-24755425 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-Depth Technical Guide to the Pyrimido[5,4-b]oxazine Core: Synthesis, Characterization, and Therapeutic Potential of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
This guide provides a comprehensive technical overview of the 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, a heterocyclic compound of emerging interest in medicinal chemistry. Due to the novelty of this specific molecule, this document emphasizes plausible synthetic routes based on established chemical principles and analogous structures, alongside a discussion of its potential biological significance.
Introduction: The Pyrimido[5,4-b]oxazine Scaffold - A Privileged Heterocycle
The fusion of pyrimidine and oxazine rings gives rise to the pyrimido[5,4-b]oxazine scaffold, a class of heterocyclic compounds with significant potential in drug discovery. Structurally analogous to purines, the core components of DNA and RNA, these molecules are often investigated as antimetabolites and inhibitors of key cellular processes. The oxazolo[5,4-d]pyrimidine system, a close relative, is recognized as a versatile scaffold for designing bioactive ligands against various enzymes and receptors, exhibiting a wide range of biological activities, including the inhibition of pathways associated with carcinogenesis.[1][2][3] The introduction of a chlorine atom at the 2-position of the pyrimido[5,4-b]oxazin-7(8H)-one core is anticipated to modulate its electronic properties and biological activity, making it a compelling target for synthetic exploration and pharmacological evaluation.
Proposed Synthetic Pathways and Methodologies
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a key intermediate, 2-chloro-5-aminopyrimidin-4-ol. This intermediate can be acylated with chloroacetyl chloride, followed by an intramolecular cyclization to furnish the desired pyrimido[5,4-b]oxazinone ring system.
Caption: Retrosynthetic analysis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Synthesis of the Key Intermediate: 2-chloro-5-aminopyrimidin-4-ol
The synthesis of the crucial precursor, 2-chloro-5-aminopyrimidin-4-ol, can be approached from commercially available starting materials such as 5-nitrouracil.
Step 1: Chlorination of 5-Nitrouracil
5-Nitrouracil can be converted to 2,4-dichloro-5-nitropyrimidine through a chlorination reaction using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base to neutralize the generated HCl.[4][5]
Step 2: Reduction of the Nitro Group
The nitro group of 2,4-dichloro-5-nitropyrimidine is then selectively reduced to an amino group. This can be achieved using various reducing agents, such as zinc dust in a weakly acidic aqueous solution.[4] Careful control of the reaction conditions is crucial to avoid side reactions.
Step 3: Selective Hydrolysis
The final step to obtain the key intermediate involves the selective hydrolysis of one of the chloro groups of 2,4-dichloro-5-aminopyrimidine. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.
Construction of the Pyrimido[5,4-b]oxazinone Ring
Step 4: Acylation of 2-chloro-5-aminopyrimidin-4-ol
The synthesized 2-chloro-5-aminopyrimidin-4-ol is then acylated with chloroacetyl chloride.[6][7] This reaction introduces the necessary two-carbon unit for the subsequent cyclization. The amino group is more nucleophilic than the hydroxyl group, leading to the formation of the N-acylated product.
Step 5: Intramolecular Cyclization
The final step is an intramolecular Williamson ether synthesis. The chloroacetamide intermediate undergoes cyclization in the presence of a base to form the oxazinone ring. The hydroxyl group, upon deprotonation, acts as a nucleophile, displacing the chloride on the acetyl group.[8][9]
Caption: Proposed synthetic workflow for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Detailed Experimental Protocols (Proposed)
Protocol 1: Synthesis of 2,4-dichloro-5-aminopyrimidine
-
To a stirred suspension of 5-nitrouracil in phosphorus oxychloride, an organic base (e.g., triethylamine) is added dropwise at a controlled temperature (e.g., 0-10 °C).[4]
-
The reaction mixture is then heated to reflux for several hours.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and extracted with an organic solvent.
-
The resulting 2,4-dichloro-5-nitropyrimidine is then subjected to reduction.
-
The chlorinated intermediate is dissolved in a suitable solvent and treated with zinc dust in a weakly acidic medium (e.g., acetic acid or ammonium chloride solution).[4]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-aminopyrimidine.
Protocol 2: Synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
-
2,4-dichloro-5-aminopyrimidine is dissolved in a suitable solvent and treated with a base to facilitate selective hydrolysis of the C4-chloro group to a hydroxyl group.
-
To a solution of the resulting 2-chloro-5-aminopyrimidin-4-ol in an aprotic solvent (e.g., DMF or acetonitrile), chloroacetyl chloride is added dropwise at a low temperature.[7]
-
A base (e.g., triethylamine or pyridine) is added to neutralize the HCl generated during the reaction.
-
The reaction is stirred at room temperature until completion.
-
The intermediate, N-(2-chloro-4-oxo-4,5-dihydropyrimidin-5-yl)-2-chloroacetamide, is then cyclized by adding a base such as potassium carbonate or sodium hydride.[8]
-
The reaction mixture is heated to facilitate the intramolecular cyclization.
-
After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Structural Elucidation and Characterization
The confirmation of the structure of the synthesized 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O of the lactam and the C-Cl bond.
-
X-ray Crystallography: For an unambiguous structural confirmation, single-crystal X-ray diffraction analysis would provide the precise three-dimensional arrangement of the atoms in the crystal lattice.[10][11]
Pharmacological Landscape and Therapeutic Potential
Fused pyrimidine systems are a cornerstone of many therapeutic agents due to their diverse pharmacological activities.[12] The pyrimido[5,4-b]oxazine scaffold, as a purine analog, holds promise for interacting with biological targets involved in cell proliferation and signaling.
Potential as Kinase Inhibitors
Many pyrimidine-based heterocycles are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structural similarity of the pyrimido[5,4-b]oxazine core to adenosine, the phosphate donor in kinase-catalyzed reactions, suggests that it could act as a competitive inhibitor at the ATP-binding site of kinases.
Caption: Potential inhibition of a generic kinase signaling pathway.
Anticancer and Antimicrobial Activities
The pyrimido[5,4-e][4][10][13]triazine scaffold, structurally related to the topic compound, is found in antibiotics and antitumor agents.[14] Derivatives of pyrimido[4,5-b]quinolines have also shown antitumor activity.[15] This suggests that 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one could be a valuable lead compound for the development of new anticancer and antimicrobial agents.
Conclusion and Future Directions
While the specific discovery and historical account of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one remain to be fully elucidated in the scientific literature, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known bioactivity of related heterocyclic systems. The proposed synthetic routes offer a clear path for researchers to access this novel compound and explore its therapeutic potential. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive in vitro and in vivo studies to evaluate its biological activity profile, particularly as a kinase inhibitor or anticancer agent. The exploration of this and other derivatives of the pyrimido[5,4-b]oxazine scaffold will undoubtedly contribute to the expanding arsenal of heterocyclic compounds for drug discovery.
References
-
Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- Sochacka-Ćwikła, A., et al. (2020).
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
El-Gazzar, A. B. A., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][4][10][13]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 57.
- Hurst, D. P., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957.
-
MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]
- Mączyński, M., & Sochacka-Ćwikła, A. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666.
- Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
-
PubMed. (n.d.). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]
-
Phcogj.com. (n.d.). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
- Sochacka-Ćwikła, A., et al. (2020).
-
RSC Publishing. (n.d.). Copper-catalyzed oxidative cyclization of glycine derivatives toward 2-substituted benzoxazoles. Retrieved from [Link]
-
PubMed. (n.d.). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of 5h, with atom-numbering scheme. Displacement.... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][10][13]benzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF. Retrieved from [Link]
- Sochacka-Ćwikła, A., et al. (2020).
-
PubMed. (n.d.). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Retrieved from [Link]
- S. Venkat Rao, et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1334-1337.
- Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168.
-
ResearchGate. (n.d.). Synthesis and antitumor screening of new series of pyrimido-[4,5-b]quinolines and[4][10][13]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinolines. Retrieved from [Link]
-
Sci-Hub. (n.d.). Intramolecular Cyclization Reactions of N-Alkylaryl-and N, N-Dialkylarylureas with Aldehydes. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 14. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one: A Technical Guide for Drug Discovery Professionals
Spectroscopic Characterization of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While comprehensive experimental data for this specific molecule is not widely available in public repositories, this document outlines the requisite analytical methodologies and expected spectroscopic data based on foundational principles and analysis of structurally analogous compounds. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights necessary for the unambiguous structural elucidation and purity assessment of this and similar pyrimido[5,4-b]oxazinone scaffolds.
Introduction: The Pyrimido[5,4-b]oxazinone Core and the Imperative for Spectroscopic Verification
The pyrimido[5,4-b]oxazinone scaffold is a privileged heterocyclic motif that appears in a variety of biologically active molecules. Its rigid, fused-ring structure and multiple sites for functionalization make it an attractive starting point for the design of novel therapeutic agents. The subject of this guide, 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, is a specific analogue with potential applications in kinase inhibition or as an antagonist for various receptors.
In any drug discovery campaign, the unambiguous confirmation of a synthesized compound's structure and purity is a non-negotiable prerequisite for further biological evaluation. Spectroscopic analysis provides the empirical evidence required for this confirmation. This guide will detail the application of key spectroscopic techniques to elucidate the structure of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one. While published spectra for this exact molecule are scarce, we will leverage data from closely related analogues, such as 4-Chloro-2-methyl-8H-pyrimido[5,4-b][1][2]oxazin-7-one, to predict and interpret the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. For 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, we anticipate three key signals corresponding to the methylene protons of the oxazine ring and the N-H proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 9.0 | Singlet (broad) | 1H | N(8)-H | The amide proton is expected to be deshielded and may exhibit broadness due to solvent exchange. |
| ~ 4.5 - 5.0 | Singlet | 2H | C(6)-H₂ | These methylene protons are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. |
| ~ 4.0 - 4.5 | Singlet | 2H | C(8a)-H₂ | These methylene protons are adjacent to an oxygen atom and a nitrogen atom, also resulting in a downfield shift. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 170 | C(7)=O | The carbonyl carbon of the amide is expected in this region. |
| ~ 155 - 165 | C(2)-Cl | The carbon atom attached to the chlorine will be significantly downfield. |
| ~ 150 - 160 | C(4) | Aromatic carbon adjacent to nitrogen atoms. |
| ~ 140 - 150 | C(9a) | Bridgehead carbon. |
| ~ 110 - 120 | C(5a) | Bridgehead carbon. |
| ~ 60 - 70 | C(6) | Methylene carbon adjacent to oxygen. |
| ~ 40 - 50 | C(8a) | Methylene carbon adjacent to oxygen and nitrogen. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data.
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, 1-2 second relaxation delay, 30° pulse angle.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-second relaxation delay.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations and confirm neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition.
Expected Mass Spectrum
For 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one (Molecular Formula: C₇H₆ClN₃O₂), the expected monoisotopic mass is approximately 199.0149 g/mol .
Key Features to Observe:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 199.
-
Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion. The M+2 peak (containing ³⁷Cl) will have an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl). This is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation Pattern: Depending on the ionization method, fragmentation may occur. Common fragmentation pathways could involve the loss of CO, Cl, or cleavage of the oxazine ring.
| Ion | m/z (approx.) | Identity |
| [M]⁺ | 199 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 201 | Molecular ion with ³⁷Cl |
| [M+H]⁺ | 200 | Protonated molecule (in ESI+) |
| [M+Na]⁺ | 222 | Sodium adduct (in ESI+) |
Experimental Protocol for MS Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which can confirm the elemental composition.
Methodology (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Perform accurate mass analysis to confirm the elemental composition to within 5 ppm.
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H stretch | Amide |
| 1650 - 1700 | C=O stretch | Amide (Lactam) |
| 1550 - 1650 | C=N, C=C stretch | Pyrimidine ring |
| 1200 - 1300 | C-O stretch | Ether (oxazine ring) |
| 700 - 800 | C-Cl stretch | Chloro group |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Methodology (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans.
-
Clean the ATR crystal thoroughly after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Expected UV-Vis Absorption
The pyrimido[5,4-b]oxazinone core is a conjugated system. We would expect to see absorption bands in the UV region.
-
λ_max: Expected to be in the range of 250-350 nm, corresponding to π → π* transitions within the aromatic and conjugated system. The exact position of the maximum absorption will be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Data Acquisition
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Methodology:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the spectrum over a range of approximately 200-600 nm.
-
The wavelength of maximum absorbance (λ_max) should be reported.
Conclusion
The structural elucidation of novel chemical entities like 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. This guide has provided a comprehensive overview of the expected NMR, MS, IR, and UV-Vis data, along with standardized protocols for their acquisition. By following these methodologies, researchers can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of subsequent biological and pharmacological studies. The predicted data and interpretations herein serve as a robust benchmark for the experimental characterization of this and related pyrimido[5,4-b]oxazinone derivatives.
References
-
PubChem. (n.d.). 2-chloro-7,8-dihydro-6h-pyrimido[5,4-b][1][2]oxazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-2-methyl-8H-pyrimido[5,4-b][1][2]oxazin-7-one. Retrieved from [Link]
-
Herold, F., Kałucka, M., Król, M., Herold, J., Kleps, J., & Turło, J. (2007). Synthesis of a New Scaffold: the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. Molecules, 12(12), 2643–2657. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Abstract
The pyrimido[5,4-b]oxazinone scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active molecules. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific, yet underexplored, derivative: 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. Drawing upon structure-activity relationships from analogous compounds and established principles of chemical biology, this document outlines a strategic, multi-pronged approach for target identification and validation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of this compound class. Detailed experimental protocols, logical frameworks for data interpretation, and visual aids in the form of signaling pathways and workflow diagrams are provided to serve as a practical roadmap for investigation.
Introduction: The Pyrimido[5,4-b]oxazinone Core and Its Therapeutic Promise
The fusion of pyrimidine and oxazine rings creates the pyrimido[5,4-b]oxazinone heterocyclic system, a scaffold that has garnered significant interest in medicinal chemistry. The arrangement of nitrogen and oxygen atoms within this rigid, planar structure provides a unique distribution of hydrogen bond donors and acceptors, as well as opportunities for diverse substitutions. This chemical versatility has been exploited to generate compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
The subject of this guide, 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (herein referred to as CPO), is a relatively uncharacterized member of this family.[4] Its structure, featuring a reactive chlorine atom at the 2-position, presents an intriguing starting point for both biological screening and further chemical modification. The chlorine can serve as a handle for introducing new functionalities or as a potential reactive site for covalent interactions with a biological target.
Given the dearth of direct biological data on CPO, this guide will leverage a deductive, hypothesis-driven approach. By examining the known targets of structurally similar pyrimidine-fused heterocycles, we can identify high-probability candidate targets for CPO. The subsequent sections will detail these potential targets, the rationale for their selection, and a rigorous experimental framework for their validation.
Inferred Potential Therapeutic Targets from Analogous Scaffolds
Analysis of the scientific literature reveals that compounds with a pyrimido-oxazine or related pyrimidine-based fused ring systems frequently interact with key regulators of cellular signaling, particularly protein kinases and metabolic enzymes.
Protein Kinases: Master Regulators of Cellular Processes
The pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. This region of the kinase active site is critical for ATP binding, and small molecules that can effectively compete with ATP can potently and selectively inhibit kinase activity. Several classes of pyrimidine-fused heterocycles have been reported as kinase inhibitors.
-
Lymphocyte-Specific Kinase (Lck): A series of 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones were identified as potent inhibitors of Lck, a key tyrosine kinase in T-cell signaling.[5] Inhibition of Lck is a validated strategy for treating T-cell mediated autoimmune and inflammatory diseases.[5]
-
Cyclin-Dependent Kinases (CDKs): Pyrido[2,3-d]pyrimidin-7-ones have been developed as potent and selective inhibitors of CDK4.[6][7] CDK4, in complex with cyclin D, is a critical driver of the G1-S phase transition in the cell cycle, and its inhibition is a clinically validated approach for treating certain types of cancer.
-
Threonine Tyrosine Kinase (TTK): Structurally related pyrido[2,3-d]pyrimidin-7(8H)-ones have been designed as selective inhibitors of TTK, a dual-specificity kinase involved in the spindle assembly checkpoint.[8] TTK is a promising target in oncology due to its role in ensuring proper chromosome segregation during mitosis.[8]
-
Aurora Kinase A (AURKA): Oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of AURKA, a serine/threonine kinase essential for mitotic progression.[9]
-
Src/Abl Kinases: The dual Src/Abl kinase inhibitor Dasatinib, a pyrimidine derivative, highlights the potential for this scaffold to target key oncogenic kinases.[10]
Given the prevalence of the pyrimidine core in kinase inhibitors, it is highly probable that CPO interacts with one or more protein kinases. The specific substitution pattern will determine the selectivity profile.
Metabolic Enzymes: Targeting Cellular Fuel and Building Blocks
Altered metabolism is a hallmark of cancer and other diseases. Targeting key metabolic enzymes offers a distinct therapeutic window.
-
Isocitrate Dehydrogenase (IDH) 1 and 2: A patent for 7-phenylethylamino-4H-pyrimido[4,5-d][1][11]oxazin-2-one compounds describes them as mutant IDH1 and IDH2 inhibitors.[12] Mutations in IDH1 and IDH2 are found in a variety of cancers and lead to the production of the oncometabolite 2-hydroxyglutarate. Covalent inhibitors that selectively target the mutant forms of these enzymes are of significant therapeutic interest.[12]
Other Potential Target Classes
The versatility of the pyrimidine scaffold extends beyond kinases and metabolic enzymes.
-
Neurokinin-1 (NK1) Receptor Antagonists: A structurally novel pyrimido[4,5-b][1][4]oxazocine derivative was identified as an NK1 antagonist.[13] The NK1 receptor is a G-protein coupled receptor involved in pain, inflammation, and mood disorders.
-
Heat Shock Factor 1 (HSF1) Amplifiers: Pyrimido[5,4-e][1][2][14]triazine-5,7(1H,6H)-dione derivatives have been shown to amplify the transcriptional activity of HSF1, a key regulator of the cellular stress response.[15]
The following diagram illustrates the potential signaling pathways that could be modulated by CPO, based on the targets of analogous compounds.
Caption: Potential signaling pathways modulated by CPO.
Experimental Workflow for Target Identification and Validation
A systematic and multi-layered approach is required to identify and validate the therapeutic target(s) of CPO. The workflow should progress from broad, unbiased screening to specific, hypothesis-driven validation experiments.
Phase 1: Unbiased Phenotypic and Target-Based Screening
The initial phase aims to cast a wide net to identify the biological space in which CPO is active.
3.1.1. High-Throughput Phenotypic Screening
-
Objective: To identify cellular phenotypes modulated by CPO.
-
Methodology:
-
Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).
-
Treat cells with a dose-response of CPO (e.g., 10 nM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Calculate GI50 (50% growth inhibition) values for each cell line.
-
For highly sensitive cell lines, perform cell cycle analysis by flow cytometry (propidium iodide staining) and apoptosis assays (Annexin V/7-AAD staining).
-
3.1.2. Broad Kinase Panel Screening
-
Objective: To determine if CPO inhibits protein kinases and to assess its selectivity.
-
Methodology:
-
Submit CPO for screening against a large panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot).
-
Perform an initial screen at a single high concentration (e.g., 10 µM).
-
For any kinases showing >50% inhibition, perform follow-up IC50 (50% inhibitory concentration) determinations.
-
The following diagram outlines the initial screening workflow.
Caption: Workflow for initial unbiased screening of CPO.
Phase 2: Target Validation in a Cellular Context
Once primary hits are identified from the kinase screen and correlated with phenotypic data, the next step is to confirm that the putative target is engaged by CPO in living cells and is responsible for the observed phenotype.
3.2.1. Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide direct evidence of CPO binding to its target protein in intact cells.
-
Principle: The binding of a ligand (CPO) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Detailed Protocol:
-
Cell Culture: Culture a sensitive cell line (identified in Phase 1) to ~80% confluency.
-
Compound Treatment: Treat cells with CPO (e.g., 10x GI50 concentration) or vehicle (DMSO) for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the putative target kinase.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the CPO-treated samples compared to the vehicle control indicates target engagement.
-
3.2.2. Target Knockdown/Knockout
-
Objective: To determine if the absence of the putative target phenocopies the effect of CPO treatment.
-
Methodology (using siRNA):
-
Design and validate at least two independent siRNAs targeting the putative kinase.
-
Transfect the sensitive cell line with the siRNAs or a non-targeting control siRNA.
-
After 48-72 hours, confirm target knockdown by Western blotting or qRT-PCR.
-
Assess the viability of the knockdown cells.
-
Data Interpretation: If the viability of the knockdown cells is significantly reduced, similar to the effect of CPO, it strongly supports the hypothesis that the kinase is the relevant target. Furthermore, CPO should show a significantly reduced effect in the knockdown cells (epistasis).
-
Phase 3: Mechanistic and Structural Studies
With a validated target, the focus shifts to understanding the mechanism of action and the structural basis of the interaction.
3.3.1. In Vitro Enzymatic Assays
-
Objective: To determine the kinetic parameters of inhibition.
-
Methodology: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™) with the purified recombinant target kinase to determine the Ki and mode of inhibition (e.g., ATP-competitive, non-competitive).
3.3.2. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of CPO in complex with its target kinase.
-
Methodology: Co-crystallize the purified kinase domain with CPO and solve the structure. This will reveal the precise binding mode and can guide future structure-based drug design efforts to improve potency and selectivity.
Data Summary and Future Directions
The data generated from this comprehensive workflow should be systematically organized to build a compelling case for a specific therapeutic target.
| Experiment | Parameter Measured | Purpose |
| Phenotypic Screening | GI50 values across a cell line panel | Identify sensitive cell types and potential therapeutic areas. |
| Kinase Profiling | IC50 values against a kinase panel | Identify primary enzymatic targets and assess selectivity. |
| CETSA | Thermal stabilization of the target protein | Confirm target engagement in a cellular environment. |
| siRNA Knockdown | Effect of target depletion on cell viability | Validate the target's role in the observed phenotype. |
| In Vitro Kinase Assay | Ki and mode of inhibition | Quantify inhibitory potency and elucidate the mechanism. |
The identification of a validated target for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one will open the door for a focused medicinal chemistry program. Future efforts should aim to optimize the compound's potency, selectivity, and pharmacokinetic properties to develop a clinical candidate for diseases such as cancer or autoimmune disorders, depending on the identity of the validated target.
References
-
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (n.d.). Google Patents.
- WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders. (n.d.). Google Patents.
-
Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. (2021). Pharmacognosy Journal. Retrieved January 22, 2026, from [Link]
-
Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity. (2008). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
2-substituted-4-aryl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][4]oxazocin-5-one as a structurally new NK1 antagonist. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
Pyrimido[5,4-e][1][2][14]triazine-5,7(1H,6H)-dione derivatives as novel small molecule chaperone amplifiers. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
US11001596B2 - 7-phenylethylamino-4H-pyrimido[4,5-d][1][11]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors. (n.d.). Google Patents. Retrieved January 22, 2026, from
-
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. (2021). Molecules. Retrieved January 22, 2026, from [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. (2021). European Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES. (n.d.). Google Patents.
-
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 [chemicalbook.com]
- 5. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 8. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2007028654A1 - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]
- 12. US11001596B2 - 7-phenylethylamino-4H-pyrimido[4,5-d][1,3]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors - Google Patents [patents.google.com]
- 13. 2-substituted-4-aryl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,5]oxazocin-5-one as a structurally new NK1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
- 15. Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives as novel small molecule chaperone amplifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay Strategies for the Functional Characterization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Introduction
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (CAS No. 943995-32-2) is a heterocyclic small molecule featuring a fused pyrimidine and oxazine ring system.[1][2] This core scaffold is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of related pyrimidine derivatives. The pyrimidine ring is a privileged structure found in numerous FDA-approved drugs, particularly in oncology. Compounds with similar fused heterocyclic systems have demonstrated potent activity as modulators of key cellular signaling pathways, most notably as protein kinase inhibitors.[3][4][5]
Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders.[3] The pyrimido-pyrrolo-oxazine scaffold, structurally analogous to the compound of interest, has been specifically investigated for its potent inhibition of the mTOR kinase, a central regulator of cell growth and proliferation.[4] Furthermore, a wide range of pyrimidine-based compounds have been shown to exert potent cytotoxic and antiproliferative effects on various cancer cell lines.[6][7][8]
This application note provides detailed, field-proven protocols for the initial in vitro characterization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. We present two foundational assays: a biochemical kinase inhibition assay to assess direct enzymatic modulation and a cell-based proliferation assay to determine its cytotoxic or cytostatic effects. These protocols are designed to be self-validating and provide a robust framework for researchers to elucidate the compound's primary biological function.
Section 1: Biochemical Kinase Inhibition Profiling
Principle of the Assay
A significant number of kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[4] This protocol describes a generic, yet robust, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. The assay measures the remaining kinase activity after incubation with the inhibitor. Here, we use a luminescence-based assay that quantifies the amount of ATP remaining in the solution after the kinase reaction. Low luminescence indicates high kinase activity (ATP consumed) and high luminescence indicates low kinase activity (ATP conserved due to inhibition). This method is highly sensitive, applicable to a wide range of kinases, and readily available in commercial kit formats.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is a template and should be optimized for the specific kinase being investigated (e.g., mTOR, PI3Kα, CDK4).[4][9]
Materials and Reagents:
-
Test Compound: 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
-
Solvent: 100% DMSO, cell culture grade
-
Kinase: Recombinant human kinase (e.g., mTOR)
-
Substrate: Appropriate peptide or protein substrate for the selected kinase
-
ATP: Adenosine 5'-triphosphate, high purity
-
Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Plates: Solid white, low-volume 384-well assay plates
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Everolimus for mTOR)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO to generate a range of concentrations for testing (e.g., 10-point, 1:3 dilution starting from 1 mM). This is crucial for generating a complete dose-response curve.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add 10 µL of this mix to each well, except for the "100% inhibition" (no enzyme) controls.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration near the Km for the specific kinase (e.g., 10 µM).
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature. The incubation time may require optimization based on enzyme kinetics.
-
-
Signal Detection:
-
Stop the kinase reaction and measure ATP consumption by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert generated ADP back to ATP for a luminescence readout.
-
Incubate as required by the kit (e.g., 40 minutes).
-
Measure the luminescence signal using a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| 2-Chloro-6H-pyrimido[...]one | mTOR | 85.2 |
| 2-Chloro-6H-pyrimido[...]one | PI3Kα | 1250 |
| Control (Everolimus) | mTOR | 5.1 |
Section 2: Cell-Based Antiproliferative Assay
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured. A decrease in signal indicates a reduction in metabolic activity, which can be attributed to either cell death (cytotoxicity) or an inhibition of cell growth (cytostatic effect). This assay is a standard first-pass screen for novel anticancer agents.[8][10]
Caption: Workflow for a cell-based MTT proliferation assay.
Detailed Protocol: MTT Cell Proliferation Assay
Materials and Reagents:
-
Cell Line: Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[6][8]
-
Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, dissolved in DMSO.
-
Control Drug: A standard chemotherapeutic agent (e.g., Doxorubicin).[11]
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.
-
Solubilization Solution: 100% DMSO or 0.01 M HCl in isopropanol.
-
Plates: Sterile, flat-bottomed 96-well cell culture plates.
-
PBS: Phosphate-Buffered Saline, sterile.
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to an optimal seeding density (e.g., 3,000-8,000 cells/well) and dispense 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a dilution series of the test compound and control drug in culture medium. The final DMSO concentration should be kept constant and low (≤0.5%) across all wells to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)
-
Plot the % Viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value using a non-linear regression model.
-
Hypothetical Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| 2-Chloro-6H-pyrimido[...]one | A549 (Lung Cancer) | 5.8 |
| 2-Chloro-6H-pyrimido[...]one | MCF-7 (Breast Cancer) | 12.3 |
| Doxorubicin | A549 (Lung Cancer) | 0.9 |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.2 |
Discussion and Future Directions
The protocols outlined in this application note provide a fundamental starting point for characterizing the biological activity of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. A positive result in the kinase assay would strongly suggest that the compound's mechanism of action involves direct enzyme inhibition. This should be followed by selectivity profiling against a broad panel of kinases to understand its specificity and potential off-target effects.
Antiproliferative activity observed in the MTT assay validates that the compound affects cell viability. Subsequent mechanistic studies are then warranted, such as flow cytometry for cell cycle analysis or annexin V staining for apoptosis assays, to determine if the compound is cytostatic or cytotoxic.[8] Correlation between the biochemical IC50 and the cellular GI50 can provide valuable insight into the compound's cell permeability and target engagement in a cellular context. Together, these in vitro assays form a critical data package for guiding further preclinical development.
References
-
2-Chloro-6H-pyrimido[5,4-b][1][12]oxazin-7(8H)-one - Benchchem. Available from:
-
2-Chloro-6H-pyrimido[5,4-b][1][12]oxazin-7(8H)-one - ChemicalBook. Available from:
- Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.
- Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide - Benchchem.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI.
- Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed Central.
- Application of 1H-Pyrido[2,3-d]oxazine-2,4-dione in Kinase Inhibitor Design - Benchchem.
- Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - NIH.
- Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed.
- 5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck) - PubMed.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK - NIH.
- WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
Sources
- 1. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 | Benchchem [benchchem.com]
- 2. This compound | 943995-32-2 [chemicalbook.com]
- 3. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one as a Kinase Inhibitor
Introduction: Unveiling the Potential of a Novel Pyrimido[5,4-b]oxazinone Derivative
The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel heterocyclic scaffolds that can offer improved potency, selectivity, and drug-like properties. The pyrimido[5,4-b]oxazinone core represents a promising, yet underexplored, chemical space. While direct studies on 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one are not yet prevalent in published literature, the structural similarities to other fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, suggest a strong rationale for its investigation as a kinase inhibitor. These related scaffolds have been shown to target a range of kinases involved in oncogenic signaling, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Threonine Tyrosine Kinase (TTK).
This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of this novel compound. It provides a strategic workflow, from initial target identification to cellular characterization, underpinned by detailed, field-proven protocols. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation into the therapeutic potential of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Part 1: Initial Target Discovery and Mechanistic Elucidation
The first critical step in characterizing a novel compound is to identify its molecular targets. Given the vastness of the human kinome, an unbiased, high-throughput approach is recommended to cast a wide net and identify potential primary targets and off-targets.
Kinome Profiling: A Global View of Inhibitory Activity
To efficiently identify the kinase targets of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, a broad in vitro kinase profiling screen is the method of choice. This is typically performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large panels of purified, active kinases.[1][2][3][4][5]
Causality behind the choice: A broad kinome scan provides a comprehensive selectivity profile at a single compound concentration. This is crucial for identifying not only the most potently inhibited kinases but also for flagging potential off-target liabilities early in the discovery process. This data guides all subsequent hypothesis-driven research.
Experimental Workflow for Kinome Profiling:
Caption: Workflow for initial kinase target identification.
Hypothetical Kinome Profiling Data:
| Kinase Target | % Inhibition at 1 µM |
| VEGFR-2 | 95% |
| PDGFRβ | 88% |
| c-Kit | 85% |
| FLT3 | 75% |
| SRC | 40% |
| EGFR | 15% |
This table illustrates hypothetical initial screening results, suggesting that the compound is a potent inhibitor of several receptor tyrosine kinases.
Following the initial screen, dose-response assays should be performed for the primary "hits" to determine their IC50 values, providing a quantitative measure of potency.
Determining the Mechanism of Inhibition: ATP Competition Assay
Most small-molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[6][7][8][9] It is essential to determine if 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one acts in this manner.
Causality behind the choice: Understanding the mechanism of inhibition is fundamental for structure-activity relationship (SAR) studies and for interpreting cellular data. An ATP-competitive mechanism is a well-understood and tractable mode of action for inhibitor optimization.
Protocol: In Vitro ATP Competition Kinase Assay
-
Select a primary kinase target identified from the kinome screen (e.g., VEGFR-2).
-
Set up parallel kinase reactions with a fixed concentration of the kinase and its substrate.
-
Vary the ATP concentration in the reactions. A typical range would be from 0.1x to 10x the Km value of ATP for the specific kinase.
-
For each ATP concentration, perform a dose-response curve for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one to determine the IC50 value.
-
Analyze the data: If the compound is ATP-competitive, the apparent IC50 value will increase as the ATP concentration increases. This can be visualized using a Schild plot or by observing a rightward shift in the dose-response curves.
Part 2: Cellular Characterization of Kinase Inhibition
Once in vitro targets have been identified and the mechanism of inhibition is understood, the next crucial phase is to determine if the compound can engage its target in a cellular environment and elicit a biological response.
Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein inside intact cells.[10][11][12][13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Causality behind the choice: Positive results from a kinome screen do not guarantee that a compound can enter a cell and bind to its target. CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical and cell-based assays.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a cell line that expresses the target kinase (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR-2).
-
Compound Treatment: Treat the cells with 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Solubilization: Lyse the cells using freeze-thaw cycles.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting.
-
Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating that the protein is stabilized at higher temperatures.
Assessing Downstream Signaling Pathway Modulation
A functional consequence of target engagement is the inhibition of the kinase's catalytic activity, which can be measured by a decrease in the phosphorylation of its downstream substrates.
Causality behind the choice: This step validates that the observed target binding translates into a functional inhibition of the signaling pathway. It provides a mechanistic link between target engagement and the ultimate cellular phenotype.
VEGFR-2 Signaling Pathway Example:
Caption: Simplified VEGFR-2 signaling pathway.[15][16][17][18][19]
Protocol: Western Blot Analysis of Phosphorylated Proteins
-
Cell Treatment: Seed cells (e.g., HUVECs) and starve them of serum overnight to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with various concentrations of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A) for a short period (e.g., 10-15 minutes) to activate the pathway.
-
Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[20][21][22]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-Akt Ser473, phospho-ERK1/2 Thr202/Tyr204). Also, probe a parallel blot with an antibody for the total protein to serve as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylated protein signal relative to the total protein.
Evaluating Cellular Phenotypic Effects
The final step in this initial characterization is to assess the overall impact of the compound on cell behavior. For a kinase inhibitor targeting a pro-proliferative pathway like VEGFR-2, a key phenotypic readout is the inhibition of cell viability or proliferation.
Causality behind the choice: This assay determines if the observed inhibition of a signaling pathway translates into a desired biological outcome, such as anti-proliferative effects in cancer cells or endothelial cells.
Protocol: Resazurin Cell Viability Assay
The resazurin assay measures cell viability based on the ability of metabolically active cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[23][24][25][26][27]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one for a prolonged period (e.g., 72 hours).
-
Resazurin Addition: Add a sterile resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot the data to determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Cell Viability Data:
| Compound Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100% |
| 0.01 | 98% |
| 0.1 | 85% |
| 1 | 52% |
| 10 | 15% |
| 100 | 5% |
This table illustrates a dose-dependent decrease in cell viability, from which a GI50 value can be calculated.
Conclusion and Future Directions
This application note provides a comprehensive and logical workflow for the initial characterization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one as a potential kinase inhibitor. By following these protocols, researchers can systematically identify its kinase targets, confirm its mechanism of action and cellular target engagement, and quantify its impact on downstream signaling and cell viability. The data generated from these studies will form a robust foundation for further preclinical development, including structure-activity relationship optimization, in vivo efficacy studies, and safety profiling.
References
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Ghasemi, M., et al. (2021). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]
-
Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. pharmaron.com [pharmaron.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tipbiosystems.com [tipbiosystems.com]
- 26. tribioscience.com [tribioscience.com]
- 27. labbox.es [labbox.es]
Application Notes and Protocols for Cell-Based Assays with 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in cell-based assays. While the specific biological activities of this compound are still under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of cellular signaling pathways.[1][2][3] This guide presents a series of robust, validated protocols to explore the compound's efficacy, including its effects on cell viability, induction of apoptosis, and modulation of a hypothetical kinase signaling pathway. The methodologies are designed to provide a foundational framework for characterizing the cellular effects of novel small molecules like 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Introduction: The Scientific Rationale
The pyrimido-oxazinone scaffold is a recurring motif in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of protein kinases.[1][2][4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[6][7]
Given the structural features of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, we hypothesize that it may function as a kinase inhibitor. This application note, therefore, outlines a strategic series of cell-based assays to test this hypothesis and characterize its biological effects. The presented workflows are designed to answer three fundamental questions:
-
Does the compound affect cell proliferation and viability?
-
Does the compound induce programmed cell death (apoptosis)?
-
Does the compound engage its putative kinase target and modulate downstream signaling?
The following sections provide detailed, step-by-step protocols for assays that address each of these questions, offering insights into experimental design, data interpretation, and quality control.
Assessing Cellular Viability and Proliferation
A primary indicator of a compound's biological activity is its effect on cell viability and proliferation. The MTT and MTS assays are reliable, colorimetric methods for assessing these parameters.[8] These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[9][10] The reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in living cells forms the basis of these assays.[8]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for MTT/MTS Cell Viability Assays.
Protocol 2.1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare a serial dilution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8][10]
Protocol 2.2: MTS Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[9][10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
| Parameter | MTT Assay | MTS Assay |
| Principle | Reduction of yellow MTT to purple formazan by viable cells. | Reduction of MTS to a soluble formazan product. |
| Reagent Addition | MTT solution, then a solubilization solution. | Combined MTS/PES solution. |
| Solubilization Step | Required. | Not required. |
| Endpoint Wavelength | 570 nm.[10] | 490 nm.[9] |
| Advantages | Robust and widely used. | Faster, single-step addition, higher throughput. |
Table 1. Comparison of MTT and MTS Cell Viability Assays.
Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer agents.[13] Key biochemical events in apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell surface.[13] We provide protocols for two widely used assays to detect these events: the Caspase-Glo® 3/7 Assay and a Real-Time Annexin V-based assay.
Protocol 3.1: Caspase-Glo® 3/7 Assay (Endpoint)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one as described for the viability assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 3.2: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Kinetic)
This assay allows for the real-time monitoring of apoptosis.[14] It uses a NanoBiT® luciferase system where Annexin V fusion proteins come together on the surface of apoptotic cells, generating a luminescent signal.[14] A fluorescent DNA dye is included to simultaneously detect necrosis.[14]
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Reagent and Compound Addition: Prepare a 2X solution of the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent and a 2X solution of the compound dilutions. Add equal volumes to the cells.
-
Kinetic Measurement: Place the plate in a plate reader capable of measuring luminescence and fluorescence at 37°C. Record measurements every 30-60 minutes for the desired duration (e.g., 24-48 hours).
Caption: Apoptotic events and corresponding detection assays.
Target Engagement and Pathway Analysis
To investigate if 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one acts on a specific kinase pathway, a reporter gene assay is a powerful tool.[15][16] This type of assay measures the transcriptional activity of a promoter that is regulated by the signaling pathway of interest.[17] A reporter gene (e.g., luciferase) is placed under the control of this promoter. Inhibition of an upstream kinase by the compound would lead to a decrease in the reporter signal.[6]
Protocol 4.1: Dual-Luciferase® Reporter Assay
This protocol assumes the use of a cell line engineered to express a Firefly luciferase reporter driven by a promoter responsive to the hypothetical kinase pathway, and a co-transfected Renilla luciferase for normalization.[16][17][18]
-
Cell Transfection and Seeding: Co-transfect cells with the Firefly reporter plasmid and a Renilla control plasmid. Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.[18]
-
Firefly Luciferase Measurement: Add 20 µL of the cell lysate to a new opaque plate. Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence immediately.[18]
-
Renilla Luciferase Measurement: To the same well, add 100 µL of Stop & Glo® Reagent. This quenches the Firefly signal and initiates the Renilla reaction. Measure the Renilla luminescence.[18]
-
Data Analysis: Normalize the Firefly luminescence values to the Renilla luminescence values for each well.
| Parameter | Recommended Conditions | Rationale |
| Cell Line | Select a cell line with a known and active signaling pathway relevant to the putative kinase target. | Ensures a measurable and relevant biological response. |
| Compound Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions). | To determine a dose-response curve and calculate the IC₅₀. |
| Vehicle Control | DMSO (at the highest concentration used for the compound). | To control for any effects of the solvent on the cells. |
| Positive Control | A known inhibitor of the target pathway. | To validate the assay's performance and responsiveness. |
| Normalization Control | Co-transfected Renilla luciferase driven by a constitutive promoter. | To control for variations in cell number and transfection efficiency.[16][17] |
Table 2. Key Experimental Parameters for the Dual-Luciferase® Reporter Assay.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial cellular characterization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. By systematically assessing its impact on cell viability, apoptosis, and a target-specific signaling pathway, researchers can gain significant insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation, including biochemical kinase assays to confirm direct target inhibition[19], broader kinase panel screening to assess selectivity[5], and in vivo studies to evaluate efficacy and safety.
References
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, November 29). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Retrieved from [Link]
-
CliniSciences. (n.d.). Reporter-Based Assays. Retrieved from [Link]
-
QIAGEN. (2011, January). Sample & Assay Technologies Cignal Reporter Assay Handbook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. Retrieved from [Link]
-
PubMed. (2008, March 27). Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck). Retrieved from [Link]
-
PubMed. (2005, March 1). 2-substituted-4-aryl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][5][13]oxazocin-5-one as a structurally new NK1 antagonist. Retrieved from [Link]
-
PubMed. (2009, August 1). Pyrimido[5,4-e][6][9][13]triazine-5,7(1H,6H)-dione derivatives as novel small molecule chaperone amplifiers. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Synthesis of a New Scaffold:the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. Retrieved from [Link]
-
PubMed. (2007, December 30). Synthesis of a new scaffold: the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus. Retrieved from [Link]
-
PubMed. (2021, February 5). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.
-
PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]
Sources
- 1. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 14. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Reporter-Based Assays Clinisciences [clinisciences.com]
- 17. promega.com [promega.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
Application Notes and Protocols for the Investigation of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is a novel investigational agent. The experimental data, proposed mechanisms, and protocols described herein are presented as a representative guide for research and development. Researchers should optimize these protocols for their specific experimental systems.
I. Introduction: The Emerging Role of Pyrimidine-Fused Heterocycles in Oncology
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, owing to its structural resemblance to the nucleobases of DNA and RNA. This has led to the successful development of numerous antimetabolite drugs. The fusion of the pyrimidine ring with other heterocyclic systems, such as oxazines, gives rise to novel chemical entities with diverse pharmacological activities. The class of pyrimido[5,4-b]oxazines, while less explored, presents a promising avenue for the discovery of new anticancer agents. These rigid, planar structures are amenable to binding within the active sites of various enzymes and receptors implicated in cancer progression.
Derivatives of similar fused pyrimidine systems have demonstrated a range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and targeting of key signaling pathways.[1][2] For instance, certain pyrimido[4,5-b]indole derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in tumor suppression.[3] This document provides a comprehensive guide to the preclinical evaluation of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (designated as CPO-7) , a novel compound in this class, for its potential as a cancer therapeutic.
II. Proposed Mechanism of Action: Targeting Kinase Signaling Pathways
Based on the structural features of CPO-7 and the known activities of related heterocyclic compounds, it is hypothesized that CPO-7 may function as an inhibitor of one or more protein kinases involved in oncogenic signaling.[4][5] The chloro-substituted pyrimidine ring can act as a "hinge-binding" motif, a common feature in many kinase inhibitors that interact with the ATP-binding pocket of the enzyme.
A plausible primary target for CPO-7 is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers. This pathway plays a crucial role in cell growth, proliferation, survival, and angiogenesis. Inhibition of a key kinase, such as Akt or mTOR, within this pathway could lead to the induction of apoptosis and a halt in tumor progression.
Figure 2: Experimental Workflow. A flowchart outlining the key steps in the preclinical evaluation of CPO-7.
IV. In Vivo Efficacy Studies: Xenograft Models
To evaluate the antitumor activity of CPO-7 in a living organism, a human tumor xenograft model in immunocompromised mice is essential. [6][7][8][9] Table 2: Representative In Vivo Efficacy Data for CPO-7 in an HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| CPO-7 | 25 | 750 ± 120 | 40 |
| CPO-7 | 50 | 400 ± 90 | 68 |
| Positive Control | Varies | 350 ± 80 | 72 |
-
Cell Preparation: Culture HCT116 cells, harvest them during the exponential growth phase, and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. [7]2. Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old female athymic nude mice. [9]3. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Width² x Length) / 2. [7]4. Animal Randomization and Treatment: Randomize the mice into treatment groups (n=8-10 per group). Administer CPO-7 orally (p.o.) or intraperitoneally (i.p.) daily at predetermined doses. Include a vehicle control group.
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., pharmacodynamics by western blot).
-
Data Analysis: Compare the mean tumor volumes between the treated and vehicle groups to determine the percentage of tumor growth inhibition (TGI).
V. Conclusion and Future Directions
The protocols and application notes provided in this guide offer a comprehensive framework for the preclinical investigation of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (CPO-7) as a potential anticancer agent. The proposed mechanism of action, targeting kinase signaling pathways, provides a rational basis for the experimental designs. Successful outcomes from these studies, including potent in vitro cytotoxicity, target modulation, and in vivo tumor growth inhibition, would warrant further development of CPO-7, including pharmacokinetic and toxicology studies, to advance it towards clinical evaluation. The broader class of pyrimido[5,4-b]oxazines remains a fertile ground for the discovery of novel and effective cancer therapeutics.
References
- Application Notes and Protocols for In Vivo Xenograft Model Studies - Benchchem. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines - Benchchem. (n.d.).
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017, January 5).
- MTT assay protocol | Abcam. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- BioAssay Systems Kinase. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- In vivo tumor xenograft study - Bio-protocol. (n.d.).
- In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.).
- Kinase Assay Kit - Sigma-Aldrich. (n.d.).
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
- Western blot protocol - Abcam. (n.d.).
- Western Blot Protocol | OriGene Technologies Inc. (n.d.).
- Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015, March 25).
- Western Blot Protocol - R&D Systems. (n.d.).
- Western blotting - Chen Lab - University of Hawaii Cancer Center. (n.d.).
- General Western Blot Protocol Overview - Novus Biologicals. (n.d.).
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (n.d.).
- Insight on pyrimido[5,4-g]indolizine and pyrimido[4,5-c]pyrrolo[1,2-a]azepine systems as promising photosensitizers on malignant cells - PubMed. (2022, July 5).
- 2,3-Dihydro-1H,7H-pyrimido[5,6,1-de]acridine-1,3,7-trione derivatives, a class of cytotoxic agents active on multidrug-resistant cell lines - PubMed. (n.d.).
- Pyrimido[4,5-b]indole derivatives bearing 1,2,4-oxadiazole moiety as MDM2 inhibitor candidates in cancer treatment - PubMed. (2023, April 25).
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-t[10][6][7]riazino[3 - MDPI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtMID58E2YwLzKYYwTZ7chF4-WkWd-CLkGPvb1SsMcgwHeZZSnR5zrTeQVVhDcqZFaUgMs-av6wFnOLHvLXILkTDILyIBarVdD5xn79pQyQIqMUuifqcwgveyTnFWFNbn10Q==
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. (n.d.).
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021, July 1).
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e]t[10][6][7]riazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC - PubMed Central. (2018, May 23). Retrieved from
- 5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck) - PubMed. (n.d.).
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (n.d.).
Sources
- 1. Insight on pyrimido[5,4-g]indolizine and pyrimido[4,5-c]pyrrolo[1,2-a]azepine systems as promising photosensitizers on malignant cells [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimido[4,5-b]indole derivatives bearing 1,2,4-oxadiazole moiety as MDM2 inhibitor candidates in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Experimental Evaluation of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold
The compound 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one belongs to the pyrimido-oxazine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry with demonstrated biological activities.[1] The fusion of pyrimidine and oxazine rings creates a unique chemical architecture that is being investigated for its potential to interact with various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents.[1] The historical development of pyrimido-oxazine compounds has been driven by the pursuit of enhanced selectivity and potency in drug discovery.[1] Given the structural similarities of this scaffold to known kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), a family of enzymes often dysregulated in cancer, a systematic evaluation of its biological activity is warranted.[2][3][4]
Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] CDK inhibitors function by blocking the activity of these enzymes, thereby halting the cell cycle and inducing apoptosis in cancer cells.[2][5] This document provides a comprehensive experimental framework for researchers to meticulously characterize the biochemical and cellular activities of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, with a primary focus on its potential as a kinase inhibitor for oncology applications. The following protocols are designed to be self-validating, providing a logical progression from initial biochemical screening to cell-based assays and preliminary in vivo efficacy models.
Part 1: Biochemical Characterization of Target Engagement
The initial phase of characterization focuses on determining the direct interaction of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one with its putative kinase targets. This is crucial for establishing a direct mechanism of action and for quantifying the compound's potency.
In Vitro Kinase Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound against a panel of relevant kinases, with an initial focus on CDKs implicated in cancer (e.g., CDK2, CDK4, CDK6).
Principle: The assay quantifies the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically measured by detecting the amount of phosphorylated substrate, often using methods like radioactivity, fluorescence, or luminescence.[6][7][8]
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer appropriate for the specific kinase being tested (e.g., containing Tris-HCl, MgCl2, DTT).
-
Prepare a stock solution of the substrate (e.g., a peptide or protein substrate like Histone H1 for CDKs).
-
Prepare a stock solution of ATP. For radioactive assays, this will include [γ-³²P]ATP.[8]
-
Prepare a serial dilution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Terminate the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radioactive assays).
-
-
Detection and Analysis:
-
Radioactive Method: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[8]
-
Non-Radioactive Methods: Utilize a detection method such as an antibody-based assay (e.g., ELISA to detect the phosphorylated substrate) or a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Kinase Target | IC50 (µM) of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one | Positive Control (e.g., Staurosporine) IC50 (µM) |
| CDK2/Cyclin A | Experimental Value | Experimental Value |
| CDK4/Cyclin D1 | Experimental Value | Experimental Value |
| CDK6/Cyclin D3 | Experimental Value | Experimental Value |
| Other Kinase 1 | Experimental Value | Experimental Value |
| Other Kinase 2 | Experimental Value | Experimental Value |
Part 2: Cellular Activity and Mechanism of Action
Following the identification of potent kinase inhibition in biochemical assays, the next critical step is to assess the compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, target engagement in a more physiological environment, and the downstream functional consequences of target inhibition.[9]
Cell Viability and Proliferation Assays
These assays determine the effect of the compound on the growth and survival of cancer cell lines. It is recommended to use a panel of cell lines with known genetic backgrounds, particularly those with dysregulated CDK activity.
Principle: These assays measure metabolic activity or DNA content as a surrogate for the number of viable, proliferating cells.[10]
Experimental Workflow:
Caption: General workflow for cell viability and proliferation assays.
Detailed Protocol (MTT Assay Example):
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, HCT116, A549) in their recommended growth medium.[11]
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[12]
Data Presentation:
| Cell Line | Tissue of Origin | Key Mutations | GI50 (µM) of Test Compound |
| MCF-7 | Breast Cancer | ER+, TP53 wt | Experimental Value |
| HCT116 | Colon Cancer | KRAS mut | Experimental Value |
| A549 | Lung Cancer | KRAS mut | Experimental Value |
| Normal Cell Line | e.g., Fibroblast | N/A | Experimental Value |
Cell Cycle Analysis
To confirm the mechanism of action as a potential CDK inhibitor, it is essential to analyze the compound's effect on cell cycle progression.
Principle: CDK inhibitors are expected to induce cell cycle arrest at specific checkpoints, most commonly the G1/S transition.[2][5] This can be assessed by staining the DNA of treated cells with a fluorescent dye and analyzing the DNA content by flow cytometry.[10]
Detailed Protocol:
-
Cell Treatment: Treat a selected cancer cell line with the test compound at its GI50 and 2x GI50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in the G1 phase would be consistent with CDK4/6 or CDK2 inhibition.
Expected Outcome: A significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases, would support the hypothesis that the compound acts as a CDK inhibitor.
Part 3: Preliminary In Vivo Evaluation
Promising in vitro and cellular data should be followed by preliminary in vivo studies to assess the compound's efficacy and tolerability in a living organism.
Xenograft Tumor Models
Human tumor xenograft models are a standard preclinical tool to evaluate the anticancer activity of novel compounds.[13][14]
Principle: Immunocompromised mice are implanted with human cancer cells, and the effect of the test compound on tumor growth is monitored over time.[15][16] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized, with PDX models often offering higher clinical relevance.[15][16]
Experimental Workflow:
Caption: Workflow for an in vivo xenograft tumor model study.
Detailed Protocol:
-
Model Establishment: Subcutaneously inject a suitable cancer cell line (e.g., one that showed high sensitivity in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. The dosing schedule will depend on preliminary pharmacokinetic studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).
Data Presentation:
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Endpoint | % TGI | Change in Body Weight (%) |
| Vehicle Control | e.g., daily, p.o. | Experimental Value | N/A | Experimental Value |
| Test Compound | e.g., X mg/kg, daily, p.o. | Experimental Value | Calculated Value | Experimental Value |
| Positive Control | e.g., Approved Drug | Experimental Value | Calculated Value | Experimental Value |
Conclusion and Future Directions
The experimental design outlined in these application notes provides a robust framework for the initial characterization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one as a potential therapeutic agent. Positive results from these studies would justify further investigation, including more extensive kinase profiling, detailed mechanism of action studies (e.g., Western blotting for downstream signaling pathways), pharmacokinetic and pharmacodynamic studies, and evaluation in additional preclinical models.[17][18] This systematic approach will enable a thorough understanding of the compound's biological activity and its potential for further development as a novel anticancer drug.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience. [Link]
-
Mechanism of action of CDK inhibitors; these inhibitors specifically... (2024). ResearchGate. [Link]
-
What are CDKs inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Mechanism of action of CDK4/6 inhibitors. Activation of upstream... (2025). ResearchGate. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). PubMed Central. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2020). PubMed Central. [Link]
-
In vitro NLK Kinase Assay. (2020). PubMed Central. [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]
-
Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022). MDPI. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PubMed Central. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. (2016). PubMed Central. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
-
(PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]
-
Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (2020). PubMed Central. [Link]
-
Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office. [Link]
-
Novel pyrido[2,3-b][2][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2024). PubMed Central. [Link]
-
Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]
Sources
- 1. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 | Benchchem [benchchem.com]
- 2. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro kinase assay [protocols.io]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. revvity.com [revvity.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 15. startresearch.com [startresearch.com]
- 16. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]
- 17. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 18. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Application Notes and Protocols for the Use of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Novel Heterocyclic Scaffold
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is a heterocyclic compound featuring a fused pyrimidine and oxazine ring system.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related pyrimidine-based compounds, including anticancer and anti-inflammatory properties.[1][2] The presence of a chlorine atom suggests a potential for nucleophilic substitution, allowing for the synthesis of a variety of derivatives.[1] Furthermore, this compound has been utilized as a precursor in the synthesis of novel antibacterial agents. While extensive biological data for this specific compound is not yet widely published, its structural characteristics suggest it may serve as a valuable tool for screening and as a lead compound in drug discovery programs.
This document provides a comprehensive guide for researchers on the effective solubilization and application of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in a cell culture setting. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is essential for its proper handling and use.
| Property | Value | Source |
| CAS Number | 943995-32-2 | [1] |
| Molecular Formula | C₆H₄ClN₃O₂ | [1] |
| Molecular Weight | 185.57 g/mol | [1] |
| Appearance | Amorphous solid | [3] |
| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3][4] |
Solubility and Stock Solution Preparation: A Critical First Step
The limited aqueous solubility of many small molecule inhibitors is a primary challenge in cell-based assays. The following section details the recommended procedures for the solubilization of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one to ensure a homogenous solution for consistent experimental results.
Recommended Solvents
Based on available data and the general properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.[3][4]
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies.
Materials:
-
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.856 mg of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (Molecular Weight = 185.57 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Homogenization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing and storing a concentrated stock solution.
Application in Cell Culture: From Stock to Working Solution
Introducing a DMSO-solubilized compound into an aqueous cell culture medium requires care to avoid precipitation, which can lead to inaccurate and irreproducible results.
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (in DMSO): If lower concentrations are required, perform serial dilutions of the stock solution in DMSO. It is advisable to perform these initial dilutions in the organic solvent to prevent precipitation.
-
Dilution into Culture Medium: To prepare the final working concentration, dilute the DMSO stock (or a serially diluted stock) into pre-warmed complete cell culture medium. It is crucial to add the compound to the medium with gentle mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Caption: Preparing working solutions for cell-based assays.
Determining the Optimal Working Concentration: Cytotoxicity Assessment
Prior to conducting functional assays, it is essential to determine the concentration range of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one that is non-toxic to the cell line of interest. A cytotoxicity assay, such as the MTT or MTS assay, can be used to determine the half-maximal inhibitory concentration (IC50) and establish a suitable working concentration range.
Protocol for a Standard MTT Cytotoxicity Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing a range of concentrations of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. Include a vehicle control (DMSO only) and a positive control for cell death.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (often on a logarithmic scale) to determine the IC50 value.
Caption: Workflow for determining compound cytotoxicity using an MTT assay.
Potential Biological Activity and Mechanism of Action
While specific studies on 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one are limited, the broader class of pyrimidine-based fused heterocyclic compounds has been extensively investigated for various therapeutic applications. These compounds are known to interact with a range of biological targets.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[5]
-
Enzyme Modulation: The compound has been suggested to modulate the activity of enzymes involved in cancer cell proliferation and inflammation.[1]
-
Antibacterial Activity: As demonstrated in patent literature, derivatives of this compound have shown potential as antibacterial agents.
Further research is necessary to elucidate the precise mechanism of action for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Caption: Potential biological targets and effects of pyrimido-oxazinone compounds.
References
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. Available at: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]
-
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. NIH. Available at: [Link]
-
Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck). PubMed. Available at: [Link]
-
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ResearchGate. Available at: [Link]
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][4][6]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. PMC. Available at: [Link]
-
The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. PubChem. Available at: [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
-
Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. PMC. Available at: [Link]
-
2-Chloro-5H,6H,7H-pyrimido[4,5-b][4][6]oxazin-6-one 1g. Dana Bioscience. Available at: [Link]
- WO2018225097A1 - Heterocyclic compounds useful as anti-bacterial agents and method for production thereof. Google Patents.
- CN110382505A - 可用作抗菌剂的杂环化合物及其生产方法. Google Patents.
Sources
- 1. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 | Benchchem [benchchem.com]
- 2. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. mdpi.com [mdpi.com]
- 5. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Dosing of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Introduction and Scientific Context
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is a heterocyclic compound belonging to the pyrimido-oxazine class.[1] This structural class is of significant interest in medicinal chemistry due to the established biological activities of related fused pyrimidine ring systems, which are often developed as kinase inhibitors for applications in oncology and inflammatory diseases.[2][3][4] Given its structure, 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is hypothesized to function as an inhibitor of key signaling enzymes, such as cyclin-dependent kinases (CDKs) or other protein kinases, which are critical regulators of cell proliferation.[1][2][4]
The successful translation of in vitro activity to in vivo efficacy is critically dependent on the selection of a dose that is both well-tolerated and therapeutically active. Administering a dose that is too low will yield no therapeutic effect, while a dose that is too high can introduce confounding toxicity, leading to misleading results and unnecessary animal morbidity.[5]
This guide provides a comprehensive, field-proven framework for researchers to systematically determine an appropriate dosage of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one for preclinical in vivo studies. We will proceed from initial formulation development through a dose-range finding toxicity study to the principles of dose selection for subsequent efficacy models.
Foundational Principles: Pre-Dosing Assessment
Before any animal is dosed, a foundational understanding of the compound's properties is essential. This preliminary work informs every subsequent step and is critical for designing a robust and reproducible study.
Physicochemical Characterization and Formulation
The majority of novel small molecule kinase inhibitors exhibit poor aqueous solubility.[6] This presents a significant hurdle for in vivo administration, as the compound must be in solution or a stable, uniform suspension to ensure accurate dosing and absorption.[7]
Causality: An inadequate formulation can lead to dose variability, poor bioavailability, and precipitation of the compound at the injection site, causing irritation or sterile abscesses. Therefore, developing a stable and appropriate vehicle is the first and most critical step.
Protocol for Solubility Screening:
-
Objective: To identify a suitable solvent system for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
-
Materials: 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one powder, a panel of pharmaceutically acceptable solvents (e.g., DMSO, NMP, PEG300, Tween® 80, Solutol® HS 15), and aqueous buffers (e.g., saline, PBS, citrate buffer).
-
Procedure:
-
Prepare a stock solution of the compound in a strong organic solvent (e.g., 100% DMSO) at a high concentration (e.g., 50 mg/mL).
-
In separate microcentrifuge tubes, prepare a series of potential vehicle compositions. Examples include:
-
10% DMSO, 40% PEG300, 50% Saline
-
5% NMP, 10% Solutol® HS 15, 85% Water for Injection
-
10% DMSO, 90% Corn Oil (for oral gavage)
-
-
Spike the concentrated compound stock into each potential vehicle to achieve the desired highest final concentration for the study (e.g., 10 mg/mL).
-
Vortex vigorously and observe for precipitation immediately and after 1, 4, and 24 hours at room temperature and 4°C.
-
-
Selection Criteria: The ideal vehicle is one that keeps the compound fully solubilized, is non-viscous, and has a history of being well-tolerated in the chosen animal model and route of administration.
The Logic of Dose-Range Finding
The primary goal of the initial in vivo study is not to assess efficacy, but to determine the Maximum Tolerated Dose (MTD) . The MTD is defined as the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[8] This value is essential for selecting dose levels for longer-term toxicology and efficacy studies.[9][10]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a typical 7-day dose-range finding study. The objective is to identify a dose that causes no mortality and only minimal, reversible signs of toxicity, such as a slight (less than 10%) body weight reduction.[5][9]
Study Design and Parameters
| Parameter | Specification | Rationale |
| Animal Model | Female BALB/c mice, 6-8 weeks old | Common strain, sensitive to toxicity. Using a single gender reduces variability. |
| Group Size | n = 3-5 mice per group | Sufficient to observe clear toxic effects while minimizing animal use.[5] |
| Dose Levels | Vehicle, 10, 30, 100 mg/kg | Logarithmic or semi-log spacing is standard for dose-escalation studies to cover a broad range. |
| Route of Admin. | Intraperitoneal (IP) or Oral (PO) | To be determined by the intended therapeutic route and formulation feasibility. |
| Dosing Volume | 10 mL/kg (max) | Standard volume to avoid physical distress to the animal. |
| Dosing Schedule | Once daily (q.d.) for 7 days | A common schedule for initial tolerability assessment.[11] |
| Study Duration | 7 days dosing + 7 days observation | Allows for observation of both acute and delayed toxicity. |
Step-by-Step Methodology
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 5 days before the start of the study.
-
Randomization and Grouping: Randomize animals into treatment groups based on body weight.
-
Formulation Preparation: On each dosing day, prepare the formulation of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in the pre-selected vehicle. Ensure the compound is fully dissolved or uniformly suspended before administration.
-
Daily Dosing: Administer the compound or vehicle control according to the assigned group, route, and volume.
-
Daily Monitoring:
-
Body Weight: Measure and record the body weight of each animal daily, prior to dosing.
-
Clinical Observations: Observe each animal at least twice daily for any signs of toxicity. Use a scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) for parameters such as:
-
Activity level (lethargy, hyperactivity)
-
Posture (hunching)
-
Fur appearance (piloerection)
-
Signs of dehydration (sunken eyes)
-
Injection site reactions (for IP or SC routes)
-
-
Food and Water Consumption: Monitor consumption per cage as a general indicator of animal health.
-
-
Endpoint Criteria: An individual animal should be euthanized if it meets pre-defined humane endpoints, such as:
-
Body weight loss exceeding 20% of baseline.
-
Severe, unrelievable distress (e.g., inability to reach food or water).
-
-
Post-Dosing Observation: After the 7-day dosing period, continue daily monitoring for an additional 7 days to assess for any delayed toxicity or recovery.
Data Analysis and Interpretation
The MTD is determined by analyzing the body weight and clinical observation data.
-
No-Observed-Adverse-Effect Level (NOAEL): The highest dose level at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
-
Lowest-Observed-Adverse-Effect Level (LOAEL): The lowest dose level at which there is a biologically significant adverse effect.
-
Maximum Tolerated Dose (MTD): Typically defined as the dose level just below the one that causes significant toxicity. In practice, this is often the highest dose that results in <10% mean body weight loss and no severe clinical signs.[5]
Example Interpretation:
-
100 mg/kg group: 15% mean body weight loss, hunched posture. This dose has exceeded the MTD.
-
30 mg/kg group: 8% mean body weight loss, full recovery post-dosing, no other clinical signs. This dose is likely the MTD.
-
10 mg/kg group: No significant body weight loss or clinical signs. This is a well-tolerated dose and could be the NOAEL.
Based on this, doses for an efficacy study would typically be selected at and below the MTD (e.g., 30 mg/kg, 15 mg/kg, and 7.5 mg/kg).
Advanced Concepts for Dose Refinement
While an MTD study provides a crucial starting point, more sophisticated methods are required to fully understand the dose-response relationship.
Allometric Scaling
Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species, including from animals to humans.[12] It is based on the principle that many physiological processes, including drug clearance, scale in proportion to body size or surface area.[13] This technique is particularly useful when planning to test the compound in a second species or for making initial predictions for first-in-human trials.[12][14]
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
PK/PD modeling provides a quantitative understanding of the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics).[15][16] By collecting blood samples at various time points after dosing, one can determine key PK parameters like half-life, clearance, and exposure (AUC).[14] Correlating these parameters with a pharmacodynamic biomarker (e.g., inhibition of a target kinase in tumor tissue) allows for the development of a model that can predict the dose required to achieve a desired level of target engagement.[17][18] This model-based approach is a powerful tool for optimizing dosing schedules and increasing the probability of success in later-stage development.[18]
Visualized Workflow and Diagrams
The entire process of determining an in vivo dose can be visualized as a logical workflow.
Sources
- 1. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 | Benchchem [benchchem.com]
- 2. WO2016015598A1 - 2-amino-pyrido[2,3-d]pyrimidin-7(8h)-one derivatives as cdk inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. youtube.com [youtube.com]
- 15. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mathworks.com [mathworks.com]
- 17. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
- 18. ascopubs.org [ascopubs.org]
Application Notes and Protocols for the Synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one Analogs
Introduction: The Significance of the Pyrimido[5,4-b]oxazin-7(8H)-one Scaffold
The fused heterocyclic system of pyrimido[5,4-b]oxazin-7(8H)-one represents a privileged scaffold in medicinal chemistry and drug discovery. These structures are bioisosteres of purine nucleobases and, as such, have the potential to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-like structures. The diverse biological activities exhibited by substituted pyrimidine derivatives, such as anticancer, antiviral, and anti-inflammatory properties, underscore the importance of developing robust and versatile synthetic routes to novel analogs.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, a key intermediate that can be further functionalized to generate a library of diverse analogs. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Strategic Approach to the Synthesis
The synthesis of the target 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is best approached through a convergent strategy that builds the fused oxazinone ring onto a pre-functionalized pyrimidine core. The key disconnection is between the oxazinone ring and a 2-chloro-4-amino-5-hydroxypyrimidine intermediate. This strategic choice allows for the late-stage introduction of diversity at various positions of the pyrimidine ring in future analog syntheses.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its key intermediates.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-amino-5-hydroxypyrimidine
The synthesis of this crucial precursor is a multi-step process starting from the commercially available 2,4-dihydroxy-5-methoxypyrimidine.
Step 1.1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This chlorination reaction is a standard method for converting hydroxypyrimidines to their corresponding chloro derivatives, which are more amenable to nucleophilic substitution.
-
Reagents and Materials:
-
2,4-Dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Crushed ice
-
Diethyl ether
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxy-5-methoxypyrimidine (1 equivalent), phosphorus oxychloride (5-10 equivalents), and N,N-dimethylaniline (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from petroleum ether to afford 2,4-dichloro-5-methoxypyrimidine as a solid.[1]
-
Step 1.2: Synthesis of 2-Chloro-4-amino-5-methoxypyrimidine
This step involves a selective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position of the pyrimidine ring.
-
Reagents and Materials:
-
2,4-Dichloro-5-methoxypyrimidine
-
Ammonia solution (e.g., 28% in water or a solution in an organic solvent)
-
Ethanol (or another suitable solvent)
-
Sealed reaction vessel (if using ammonia gas or heating above the boiling point of the solvent)
-
-
Protocol:
-
Dissolve 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in ethanol in a suitable reaction vessel.
-
Add an excess of aqueous ammonia solution (5-10 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the resulting solid, and wash with cold water.
-
Dry the solid in a vacuum oven to yield 2-chloro-4-amino-5-methoxypyrimidine.
-
Step 1.3: Synthesis of 2-Chloro-4-amino-5-hydroxypyrimidine
The final step in the synthesis of the key intermediate is the demethylation of the methoxy group.
-
Reagents and Materials:
-
2-Chloro-4-amino-5-methoxypyrimidine
-
Hydrobromic acid (HBr, e.g., 48% aqueous solution) or Boron tribromide (BBr₃) in an appropriate solvent
-
Acetic acid (if using HBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Protocol (using HBr):
-
Suspend 2-chloro-4-amino-5-methoxypyrimidine (1 equivalent) in a mixture of acetic acid and 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, filter the solid, wash with water, and dry.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to dryness to obtain 2-chloro-4-amino-5-hydroxypyrimidine.[2][3]
-
Part 2: Synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
This part of the synthesis involves the construction of the oxazinone ring onto the prepared pyrimidine intermediate.
Step 2.1: N-Acylation with Chloroacetyl Chloride
The amino group of the pyrimidine is acylated with chloroacetyl chloride to introduce the necessary fragment for the subsequent cyclization.
-
Reagents and Materials:
-
2-Chloro-4-amino-5-hydroxypyrimidine
-
Chloroacetyl chloride
-
Acetonitrile (anhydrous)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
-
Protocol:
-
Suspend 2-chloro-4-amino-5-hydroxypyrimidine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.1 equivalents) to the suspension and stir.
-
Cool the mixture in an ice bath to 0 °C.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
The intermediate, N-(2-Chloro-5-hydroxypyrimidin-4-yl)-2-chloroacetamide, can be isolated by quenching the reaction with water and extracting with an organic solvent, or used directly in the next step.
-
Step 2.2: Intramolecular Cyclization to Form the Oxazinone Ring
The final step is an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride on the newly introduced acetyl group to form the six-membered oxazinone ring.
-
Reagents and Materials:
-
Crude N-(2-Chloro-5-hydroxypyrimidin-4-yl)-2-chloroacetamide from the previous step
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetone)
-
-
Protocol:
-
To the solution or isolated crude product from the previous step, add a suitable solvent such as DMF.
-
Add a base such as potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
The product, 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, should precipitate.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
Table 1: Expected Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 2,4-Dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 179.01 | White to off-white solid | Singlet for OCH₃ (~4.0 ppm), Singlet for pyrimidine H (~8.5 ppm) | [M+H]⁺ 179/181 |
| 2-Chloro-4-amino-5-methoxypyrimidine | C₅H₆ClN₃O | 159.57 | White solid | Singlet for OCH₃ (~3.9 ppm), Broad singlet for NH₂ (~7.0 ppm), Singlet for pyrimidine H (~8.0 ppm) | [M+H]⁺ 160/162 |
| 2-Chloro-4-amino-5-hydroxypyrimidine | C₄H₄ClN₃O | 145.55 | Off-white to light brown solid | Broad singlet for NH₂ (~6.5 ppm), Singlet for pyrimidine H (~7.8 ppm), Broad singlet for OH (~9.5 ppm) | [M+H]⁺ 146/148 |
| 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one | C₆H₄ClN₃O₂ | 185.57 | White to pale yellow solid | Singlet for CH₂ (~4.8 ppm), Singlet for pyrimidine H (~8.2 ppm), Broad singlet for NH (~11.0 ppm) | [M+H]⁺ 186/188 |
Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Mechanistic Insights
The key step in this synthesis is the base-mediated intramolecular cyclization of N-(2-Chloro-5-hydroxypyrimidin-4-yl)-2-chloroacetamide. This reaction proceeds via an SN2 mechanism.
Caption: Mechanism of the intramolecular cyclization step.
The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon bearing the chlorine atom in the chloroacetyl moiety, displacing the chloride ion and forming the six-membered oxazinone ring.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. This key intermediate serves as a versatile platform for the development of a diverse library of analogs. The chlorine atom at the 2-position is amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This will enable structure-activity relationship (SAR) studies to optimize the biological activity of this promising class of compounds.
References
- Fathy, U., Gouhar, R. S., Younis, A., & El-Ghonemy, D. H. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2).
- Prasad, K. V., Kallauraya, B., Bhat, R. S., Bhat, S. I., Kamat, V., Akki, M., ... & Bharat, B. R. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Heliyon, 9(10).
- Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
-
El-Sayed, W. A., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 57.
- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 1(7), 124-126.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Welcome to the technical support guide for the synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and improve the yield and purity of this important heterocyclic scaffold. Drawing from established principles in heterocyclic chemistry, this guide provides in-depth, experience-driven advice to navigate the complexities of this multi-step synthesis.
Overview of the Synthetic Challenge
The synthesis of the pyrimido[5,4-b]oxazinone core is a nuanced process that involves a critical intramolecular cyclization. The subsequent chlorination step, while seemingly straightforward, is often a source of yield loss and purification challenges. Success hinges on precise control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide addresses the most common failure points in what is typically a two-stage process: the formation of the bicyclic core and the final chlorination.
Proposed General Synthetic Pathway
The most reliable route to the target compound involves the cyclization of a functionalized pyrimidine precursor, followed by chlorination. This approach allows for greater control over the formation of the sensitive oxazinone ring before introducing the reactive chlorine atom.
Caption: General two-stage synthetic pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to directly address the most pressing issues encountered during synthesis.
Stage 1: Intramolecular Cyclization
Question: My cyclization reaction to form the 6H-pyrimido[5,4-b]oxazin-7(8H)-one core is slow and incomplete, resulting in low yields. What are the primary factors to investigate?
Answer: This is a common bottleneck. Incomplete cyclization typically points to issues with reaction kinetics, equilibrium, or the deactivation of starting material. Here’s how to troubleshoot:
-
Reaction Temperature and Time: Intramolecular cyclizations often require significant thermal energy to overcome activation barriers. If you are seeing a large amount of unreacted starting material, a stepwise increase in temperature (e.g., in 10 °C increments) while monitoring by TLC or LCMS is the first logical step. Similarly, extending the reaction time can drive the reaction to completion.
-
Choice of Cyclizing Agent/Conditions: The efficiency of the ring closure is highly dependent on how the carboxylic acid (or ester) is activated.
-
Thermal Cyclization: Simply heating the precursor in a high-boiling solvent like diphenyl ether or Dowtherm A is the simplest method but can require harsh conditions (often >200 °C), which may lead to decomposition.
-
Acid Catalysis: Using reagents like polyphosphoric acid (PPA) can promote cyclization at lower temperatures, but the work-up can be challenging.
-
Conversion to a Reactive Intermediate: A more controlled approach is the conversion of a carboxylic acid precursor to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by cyclization in the presence of a non-nucleophilic base. This often gives cleaner reactions and higher yields.
-
-
Solvent Polarity and Anhydrous Conditions: The choice of solvent is critical. Aprotic, high-boiling solvents (e.g., toluene, xylene, DMF) are generally preferred. Critically, the reaction must be conducted under strictly anhydrous conditions. Any moisture can quench reactive intermediates (like an in-situ generated acid chloride) or hydrolyze the ester, halting the reaction.
Question: I am observing a significant side product that is more polar than my starting material. What could it be?
Answer: A common side reaction is intermolecular condensation, where two molecules of your pyrimidine precursor react to form a dimer, which is often less soluble and more polar. This occurs when the intermolecular reaction competes with the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thereby favoring the intramolecular pathway. The slow addition of the starting material to the hot reaction solvent via a syringe pump is a classic technique to maintain high dilution and improve yields.
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Question: My chlorination step using POCl₃ results in a dark, intractable tar and a very low yield of the desired 2-chloro product. What is causing this decomposition?
Answer: This is a classic and frustrating issue when working with POCl₃, which is a powerful chlorinating and dehydrating agent. The formation of tar is almost always due to excessive heat and uncontrolled reactivity.
-
Temperature Control is Paramount: POCl₃ reactions are highly exothermic. The reaction should be initiated at a low temperature (e.g., 0-5 °C) with slow, dropwise addition of the POCl₃. After the initial addition, the temperature should be raised gradually to reflux. Uncontrolled heating is the primary cause of decomposition of sensitive heterocyclic systems.
-
Use of a Catalyst/Solvent:
-
Catalytic DMF: A small amount of N,N-dimethylformamide (DMF) can catalyze the chlorination by forming a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻), which is a milder and more selective chlorinating species.[1] This often allows the reaction to proceed at a lower temperature, preventing decomposition.
-
As a Solvent: Using POCl₃ as both the reagent and solvent can be too harsh. Consider using an inert, high-boiling co-solvent like toluene or acetonitrile to help moderate the reaction temperature and improve solubility.
-
-
Reaction Time: Prolonged heating in POCl₃ will degrade the product. Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, the reaction should be stopped immediately. Over-refluxing will not improve the yield and will almost certainly decrease it.
Question: The work-up of the POCl₃ reaction is difficult and gives inconsistent yields. What is the safest and most efficient procedure?
Answer: The work-up is as critical as the reaction itself. Mishandling the quenching of POCl₃ is hazardous and can lead to product loss.
-
Recommended Work-up Protocol:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood, as HCl gas is evolved. This step hydrolyzes the excess POCl₃ to phosphoric acid.
-
Once the quench is complete, the acidic aqueous solution is carefully neutralized. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Be prepared for significant gas evolution (CO₂).
-
The aqueous layer should then be extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification Strategy: The crude product is often contaminated with phosphorus-containing byproducts. Purification via flash column chromatography on silica gel is typically required. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is usually effective.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and substrate.
Protocol 1: Cyclization of 2-Amino-5-hydroxy-pyrimidine-4-carboxylic acid
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-5-hydroxy-pyrimidine-4-carboxylic acid (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 10-15 vol) and a catalytic amount of DMF (0.1 eq).
-
Stir the suspension and heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Slowly pour the reaction mixture onto crushed ice (~100 g per 10 mL of POCl₃) with vigorous stirring.
-
Neutralize the solution to pH 7 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude bicyclic core, which can be purified by chromatography or used directly in the next step.
Protocol 2: Chlorination to Yield 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Note: This protocol assumes the 2-position of the pyrimidine core is a hydroxyl or amino group that needs to be converted to a chloride. If the core is already 2-chloro, this step is omitted.
-
Place the crude 6H-pyrimido[5,4-b]oxazin-7(8H)-one (1.0 eq) in a flame-dried flask under a nitrogen atmosphere.
-
Add phosphorus oxychloride (POCl₃, 10 vol) and N,N-diethylaniline (1.2 eq).
-
Heat the mixture to 100 °C for 3-5 hours. Monitor the reaction by LCMS.
-
After completion, cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Perform the ice-quench and neutralization work-up as described in the FAQ section.
-
Purify the crude solid by flash column chromatography (Silica gel, gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure title compound.
Data Summary for Optimization
Effective optimization requires systematic variation of parameters. The table below illustrates how different conditions can affect the final yield, providing a template for your own experimental design.
| Entry | Stage | Variable Changed | Condition | Observed Yield (%) | Purity (LCMS, %) | Notes |
| 1 | Cyclization | Solvent | Toluene, 110 °C | 45% | 85% | Incomplete conversion after 12h. |
| 2 | Cyclization | Solvent | DMF, 130 °C | 68% | 90% | Faster reaction, cleaner conversion. |
| 3 | Cyclization | Reagent | POCl₃/cat. DMF | 75% | 92% | Good yield, but requires careful work-up. |
| 4 | Chlorination | Temperature | 80 °C | 55% | 95% | Slow reaction rate. |
| 5 | Chlorination | Temperature | 110 °C | 82% | 96% | Optimal balance of rate and purity. |
| 6 | Chlorination | Temperature | 140 °C | 35% | <70% | Significant decomposition observed. |
Visual Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when encountering low yields.
Caption: A decision-tree workflow for troubleshooting low yields.
References
- J. March, "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 4th ed., Wiley-Interscience, 1992.
-
Herold, F., et al. (2007). Synthesis of a New Scaffold: the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. Molecules, 12(12), 2643-2657. [Link]
-
Barsy, M. A., et al. (2012). Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy. Journal of Heterocyclic Chemistry, 49(2), 388-395. [Link]
-
El-Gazzar, A. R. B. A., et al. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 59. [Link]
-
Patel, R. V., et al. (2018). An optimized total synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 59(33), 3241-3243. [Link]
Sources
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one stability and storage issues
Technical Support Center: 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
A Guide to Stability, Storage, and Experimental Troubleshooting
Introduction:
Welcome to the technical support guide for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this heterocyclic compound in their work. The unique fused-ring structure, while synthetically valuable, presents specific stability and handling challenges that can impact experimental reproducibility and outcomes. As your partner in research, we have developed this guide to provide field-proven insights, troubleshooting protocols, and a deeper understanding of the molecule's chemical behavior. Our goal is to empower you to anticipate potential issues, diagnose problems when they arise, and ensure the integrity of your results.
Section 1: Chemical Profile & Inherent Instabilities
Understanding the structure of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is the first step in predicting its behavior. The molecule contains two key features that are central to its stability profile: an electron-deficient 2-chloropyrimidine ring and a fused oxazinone ring.
-
The 2-Chloropyrimidine Moiety: The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which polarizes the C-Cl bond and stabilizes the intermediate formed during substitution. The most common nucleophile in a laboratory setting is water, leading to hydrolysis. Studies on related chloropyrimidines have shown that the 2-chloro isomer can be exceptionally reactive towards hydrolysis, particularly under acidic conditions[1].
-
The Oxazinone Ring: This portion of the molecule is a cyclic ester-amide hybrid (a carbamate within a lactone-like structure). Such rings are also prone to hydrolysis, which would lead to ring-opening. This reaction can be catalyzed by both acid and base.
These two sites represent the primary liabilities of the molecule. Proper handling and storage are therefore not just best practices, but critical for preserving the compound's structural integrity.
Caption: Key structural sites prone to degradation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one?
A: For optimal long-term stability, the solid compound should be stored under the conditions summarized in the table below. The primary goal is to minimize exposure to moisture and heat.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows the rate of any potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture ingress.[2][3] |
| Location | Dry, dedicated storage area | Avoids fluctuating humidity common in general lab spaces.[4] |
Q2: I don't have an inert atmosphere glovebox. What is a practical alternative for storage?
A: If an inert atmosphere is not available, place the tightly sealed vial inside a desiccator containing a drying agent (e.g., Drierite). Store the entire desiccator in a -20°C freezer. This provides a moisture-free environment, which is the most critical factor.
Q3: What are the visible signs that my sample may have degraded?
A: While analytical confirmation is always necessary, visual cues can indicate potential degradation:
-
Color Change: A shift from a white/off-white powder to a yellow or brownish hue.
-
Clumping: The powder may become sticky or form clumps due to moisture absorption.
-
Poor Solubility: Difficulty dissolving the compound in a solvent where it was previously soluble.
Q4: Which solvents should I use for preparing stock solutions? What should I avoid?
A:
-
Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are best for stock solutions. Prepare solutions fresh when possible.
-
Use with Caution: Aprotic solvents like THF or Dichloromethane (DCM) can be used for reactions but are not ideal for long-term storage of solutions as they can absorb moisture.
-
Avoid: Protic solvents (water, methanol, ethanol) and aqueous buffers should be avoided for stock solutions due to the high risk of hydrolysis. If your experiment requires an aqueous medium, add the compound from a fresh, concentrated DMSO stock solution at the last possible moment.
Q5: How stable is the compound in a DMSO stock solution at -20°C?
A: While more stable than in aqueous solutions, slow degradation can still occur over time in DMSO, which is hygroscopic. We recommend preparing fresh stock solutions every 1-2 weeks for sensitive applications. For less sensitive screening, a solution may be viable for up to a month if stored properly in a tightly sealed vial with minimal headspace. Always perform a purity check if the solution has been stored for an extended period.
Section 3: Troubleshooting Guide
This guide provides solutions for specific issues that may arise during experimentation.
Q: My reaction is complete, but my LC-MS analysis shows a major new peak with a mass corresponding to the replacement of -Cl with -OH. What happened?
A: You are likely observing the primary hydrolysis product, 2-Hydroxy-6H-pyrimido[5,4-b]oxazin-7(8H)-one . This occurs when the compound reacts with water.
-
Causality: The source of water could be from non-anhydrous solvents, reagents, atmospheric moisture during reaction setup, or an aqueous workup step. The 2-chloro position is highly activated for this substitution[1].
-
Solution:
-
Verify Solvents: Use freshly opened anhydrous solvents or those dried over molecular sieves.
-
Inert Atmosphere: Set up your reaction under an inert atmosphere of argon or nitrogen.
-
Workup Conditions: If an aqueous workup is necessary, perform it quickly at low temperatures (0°C) and use buffered or neutral pH solutions if possible, as strong acids can accelerate this hydrolysis.
-
Caption: The most probable hydrolysis degradation pathway.
Q: My biological assay results are inconsistent, even when using the same batch of the compound. Could stability be the issue?
A: Yes, inconsistent results are a classic sign of compound degradation, especially in aqueous assay buffers.
-
Causality: The compound can degrade over the time course of an experiment, especially during long incubations at 37°C. A solution that is potent at time zero may have a significantly lower concentration of active compound after 24 hours.
-
Troubleshooting Protocol:
-
Purity Check: First, confirm the purity of your solid starting material using the protocol in Section 4.
-
Assay Stability Test: Prepare your compound in the final assay buffer. Aliquot and incubate it under your exact assay conditions (e.g., 37°C, 5% CO₂). Analyze aliquots by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the remaining parent compound.
-
Mitigation Strategy: If degradation is observed, modify your experimental design. Consider shorter incubation times or add the compound to individual wells immediately before measurement rather than preparing a master plate hours in advance.
-
Q: I'm performing a nucleophilic substitution on the C-Cl bond with an amine. The reaction is sluggish and gives low yields. Why?
A: While the C-Cl bond is reactive, several factors can lead to poor yields.
-
Causality:
-
Degraded Starting Material: A significant portion of your starting material may have already hydrolyzed to the less reactive 2-hydroxy analogue.
-
Competitive Hydrolysis: If your reaction conditions are not strictly anhydrous, your amine nucleophile is competing with water, which can lead to the hydrolysis byproduct.
-
Insufficient Activation: While inherently reactive, some nucleophiles may require a base to be fully deprotonated and reactive, or heat to drive the reaction to completion.
-
-
Solution:
-
Confirm Purity: Always confirm the purity of the 2-chloro starting material before starting a reaction.
-
Ensure Anhydrous Conditions: Dry your amine, solvent, and glassware thoroughly. Run the reaction under an inert atmosphere.
-
Optimize Reaction Conditions: Consider adding a non-nucleophilic base (e.g., DIEA) if your amine is used as a salt. A moderate increase in temperature may also improve the reaction rate.
-
Section 4: Protocol for Stability and Purity Assessment
This self-validating protocol allows you to determine the purity of your solid sample and assess its stability in solution.
Objective: To quantify the percentage of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one and detect the presence of its primary hydrolytic degradant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Anhydrous DMSO
-
HPLC system with a UV detector (set to ~254 nm or lambda max of the compound)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow:
Caption: HPLC workflow for purity assessment.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Degas both solutions before use.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 1 mg/mL stock solution.
-
Immediately dilute this stock 1:50 (e.g., 20 µL into 980 µL) in a 50:50 mixture of Mobile Phase A and B. This will be your working solution for injection.
-
-
HPLC Method:
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-18 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
The parent compound, being more non-polar due to the chlorine atom, will have a longer retention time.
-
The hydrolysis product (2-hydroxy derivative) is more polar and will elute earlier than the parent compound.
-
Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A pure sample should be >95%.
-
References
-
Gife, J. A., & Pozharskii, A. F. (1979). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]
-
Pigmentiphaga sp. Strain DL-8. (2017). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation. Applied and Environmental Microbiology. Available at: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Introduction
Welcome to the technical support guide for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this heterocyclic compound. Given that many novel chemical entities exhibit poor aqueous solubility, this guide provides a systematic approach to overcoming this common yet significant hurdle in experimental and preclinical studies.[1][2] 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is a heterocyclic compound with a fused pyrimidine and oxazine ring structure, which contributes to its biological activities.[3] Such complex aromatic structures often lead to low solubility in aqueous media, necessitating advanced formulation strategies.[1][4]
This guide will walk you through a series of troubleshooting steps and frequently asked questions to help you achieve successful solubilization for your in vitro and in vivo experiments.
Part 1: Troubleshooting Guide
This section is structured to address specific problems you may be facing in the laboratory.
Question 1: My initial attempt to dissolve 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in a standard aqueous buffer (e.g., PBS pH 7.4) has failed. What is my next step?
Answer:
It is not unexpected for a complex heterocyclic compound like this to have poor solubility in aqueous buffers alone. The first step is to systematically explore the use of organic co-solvents.
Rationale: Many poorly soluble drugs require the addition of a water-miscible organic solvent, or co-solvent, to achieve a desirable concentration.[2][5] These co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.
Recommended Workflow:
-
Primary Co-Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible solvent capable of dissolving a wide range of organic compounds.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Add DMSO dropwise while vortexing until the compound is fully dissolved.
-
This will be your high-concentration stock solution (e.g., 10-50 mM).
-
-
Working Solution Preparation:
-
Serially dilute the DMSO stock solution into your aqueous buffer of choice.
-
Crucial Point: It is vital to add the DMSO stock to the aqueous buffer and not the other way around. This prevents the compound from immediately precipitating out of solution.
-
Monitor for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, you have exceeded the solubility limit for that particular co-solvent/buffer ratio.
-
Question 2: I have created a DMSO stock solution, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?
Answer:
Precipitation upon dilution is a common issue and indicates that the final concentration of the co-solvent is insufficient to maintain solubility.[2] Here are several strategies to address this:
Strategy 1: Optimize the Co-Solvent Concentration
-
Increase the percentage of DMSO in your final working solution. However, be mindful of the tolerance of your biological system, as high concentrations of DMSO can be toxic. For most cell-based assays, it is advisable to keep the final DMSO concentration below 0.5-1%.
Strategy 2: Explore Alternative Co-Solvents
If DMSO is not suitable or effective, consider other biocompatible co-solvents.
| Co-Solvent | Properties and Considerations |
| Ethanol (EtOH) | Less toxic than DMSO for many applications. Good for compounds with moderate hydrophobicity. |
| Polyethylene Glycol (PEG 300/400) | A non-toxic, water-miscible polymer often used in pharmaceutical formulations.[5] |
| N,N-Dimethylformamide (DMF) | A strong solvent, but with higher toxicity concerns than DMSO. Use with caution and check cell line tolerance. |
Strategy 3: Utilize a Combination of Co-Solvents
-
Sometimes, a mixture of co-solvents can be more effective than a single one. For example, a combination of DMSO and PEG 400 might enhance solubility while keeping the concentration of each individual co-solvent lower.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use pH modification to improve the solubility of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one?
A1: Yes, pH modification can be a powerful tool for compounds with ionizable groups.[6][7] The structure of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one contains nitrogen atoms within its heterocyclic rings, which can be protonated at acidic pH.
-
Acidic Conditions: In an acidic buffer (e.g., pH 2-5), the nitrogen atoms can become protonated, leading to a cationic form of the molecule which is generally more water-soluble.[8]
-
Basic Conditions: The potential for deprotonation at higher pH exists, but based on the structure, protonation at acidic pH is a more likely strategy for solubility enhancement.
Experimental Protocol for pH-Dependent Solubility:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2.0, 4.5, 6.0, 7.4, 9.0).
-
Add an excess of the compound to each buffer.
-
Agitate the samples for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility versus pH to determine the optimal pH range for dissolution.
Q2: What are some advanced formulation strategies if co-solvents and pH adjustments are insufficient?
A2: For particularly challenging compounds, more advanced formulation techniques, often employed in drug development, can be adapted for research purposes.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug in their central cavity while presenting a hydrophilic exterior.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[10]
-
Surfactants/Micellar Solubilization: Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions above their critical micelle concentration (CMC).[5][7] The hydrophobic core of these micelles can entrap the poorly soluble compound, leading to a significant increase in its apparent solubility.[11]
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier or matrix at the molecular level.[4][5] While more complex to prepare in a lab setting, it can significantly enhance dissolution rates.[4]
Q3: How should I store my stock and working solutions of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one?
A3: Proper storage is crucial to maintain the integrity of your compound.
-
Stock Solutions (in 100% DMSO or other organic solvent): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the solvent.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. Poorly soluble compounds can precipitate out of solution over time, even when stored at 4°C. If short-term storage is necessary, keep the solution at 4°C and visually inspect for any precipitation before use.
Part 3: Experimental Protocols and Data Visualization
Protocol 1: Systematic Solubility Assessment
This protocol provides a structured approach to determining the solubility of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one in various solvent systems.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
-
Solvent Screening:
-
Set up a series of microcentrifuge tubes, each containing 950 µL of a different test solvent (e.g., Water, PBS pH 7.4, 5% DMSO in PBS, 10% Ethanol in PBS, 2% HP-β-CD in water).
-
Add 50 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 500 µM.
-
Vortex each tube thoroughly.
-
-
Equilibration and Observation:
-
Allow the tubes to equilibrate at room temperature for 1-2 hours.
-
Visually inspect each tube for signs of precipitation.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the concentration of the compound in the supernatant via HPLC.
-
Data Summary Table: Hypothetical Solubility Data
The following table illustrates how you can present your solubility screening data.
| Solvent System | Target Concentration | Visual Observation | Quantitative Solubility (µM) |
| Deionized Water | 500 µM | Heavy Precipitation | < 1 |
| PBS, pH 7.4 | 500 µM | Heavy Precipitation | < 1 |
| 1% DMSO in PBS | 500 µM | Precipitation | ~10 |
| 5% DMSO in PBS | 500 µM | Slight Haze | ~75 |
| 10% Ethanol in PBS | 500 µM | Precipitation | ~25 |
| 2% HP-β-CD in Water | 500 µM | Clear Solution | > 500 |
| 0.1 M HCl (pH 1) | 500 µM | Clear Solution | > 500 |
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for solubilizing 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Caption: Decision workflow for solubilizing 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
References
-
PubChem. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Li, D., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. 2022;12(5):2199-2218. Available from: [Link]
-
Al-kassas, R., et al. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceutics. 2022;14(11):2331. Available from: [Link]
-
Jagadish, P.C., et al. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. International Journal of Pharmaceutical and Phytopharmacological Research. 2022;12(4):203-210. Available from: [Link]
-
Loftsson, T., et al. Aqueous solubility of kinase inhibitors: II the effect of hexadimethrine bromide on the dovitinib/γ-cyclodextrin complexation. Journal of Pharmaceutical Sciences. 2014;103(1):183-189. Available from: [Link]
-
El-Sayed, N.N.E., et al. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules. 2021;26(18):5537. Available from: [Link]
-
Sauer, A., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2022;14(7):1434. Available from: [Link]
-
Perlovich, G.L., et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics. 2022;14(10):2100. Available from: [Link]
-
Kharia, A.A., et al. Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research. 2013;4(8):2983-2993. Available from: [Link]
-
Gorska, K., et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. 2023;28(13):5105. Available from: [Link]
-
Sharma, D., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. 2009;6(9):919-933. Available from: [Link]
-
Avdeef, A., et al. Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences. 2000;11(Suppl 2):S29-S41. Available from: [Link]
-
Jesson, G., et al. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. 2023;28(14):5336. Available from: [Link]
-
Lavan, M., Knipp, G.T. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University e-Pubs. 2018. Available from: [Link]
-
Kumar, S., et al. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 2019;7(2):9-16. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbr.in [ijpbr.in]
- 3. 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | 943995-32-2 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. This valuable heterocyclic scaffold is often synthesized through the cyclization of a substituted pyrimidine with a suitable C2 synthon. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthesis, ensuring higher yields and purity of the target molecule.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, presented in a question-and-answer format. The proposed synthetic pathway involves the reaction of a 5-amino-4-hydroxypyrimidine derivative with chloroacetyl chloride, followed by intramolecular cyclization.
Q1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely causes?
Low yields and multiple byproducts are often indicative of competing side reactions. The primary culprits in this synthesis are typically incomplete cyclization, formation of diacylated species, and hydrolysis of reactive intermediates.
Potential Side Products and Their Identification:
| Side Product | Structure | Molecular Weight ( g/mol ) | Analytical Signature (LC-MS, NMR) |
| Intermediate A: N-(4-hydroxypyrimidin-5-yl)-2-chloroacetamide | C6H6ClN3O2 | 187.58 | LC-MS: [M+H]+ at m/z 188. 1H NMR: Appearance of a singlet for the -CH2Cl group. |
| Side Product B: Diacylated Pyrimidine | C10H8Cl2N4O4 | 335.10 | LC-MS: [M+H]+ at m/z 335. 1H NMR: Two sets of signals for the chloroacetyl groups. |
| Side Product C: Hydrolyzed Intermediate | C6H7N3O3 | 169.14 | LC-MS: [M+H]+ at m/z 170. 1H NMR: Absence of the -CH2Cl signal, replaced by a -CH2OH signal. |
| Side Product D: Dimer (Oxamide derivative) | C12H10N6O4 | 302.25 | LC-MS: [M+H]+ at m/z 303. High resolution MS is key for confirmation. |
Troubleshooting Steps:
-
Optimize Cyclization Conditions: Incomplete cyclization to the desired product from Intermediate A is common.
-
Base: Ensure an appropriate base (e.g., NaH, K2CO3) is used in stoichiometric amounts to facilitate the intramolecular nucleophilic substitution.
-
Temperature: Gradually increase the reaction temperature and monitor by TLC or LC-MS. Some cyclizations require elevated temperatures to proceed efficiently.[1]
-
-
Control Acylation Stoichiometry: The formation of diacylated Side Product B occurs when both the amino and hydroxyl groups of the starting pyrimidine react with chloroacetyl chloride.[2]
-
Ensure Anhydrous Conditions: Chloroacetyl chloride and the acylated intermediate are susceptible to hydrolysis, leading to Side Product C.
-
Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Q2: I have an unexpected peak in my mass spectrum at m/z 303. What could this be?
An [M+H]+ peak at m/z 303 likely corresponds to the formation of a dimeric side product, specifically N,N'-bis(4-hydroxypyrimidin-5-yl)oxamide (Side Product D).[5][6][7]
Mechanism of Dimer Formation:
This dimer can form through the intermolecular reaction of two molecules of the N-acylated intermediate (Intermediate A) or by reaction of the starting aminopyrimidine with an oxalyl chloride impurity in the chloroacetyl chloride.
dot
Caption: Intermolecular reaction leading to the dimeric byproduct.
Preventative Measures:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization.
-
Purify Chloroacetyl Chloride: If dimerization is a persistent issue, consider purifying the chloroacetyl chloride by distillation to remove any oxalyl chloride impurities.
Frequently Asked Questions (FAQs)
Q: What is the most probable synthetic route for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one?
A: The most common and direct route is the reaction of a 5-amino-4-hydroxypyrimidine derivative with chloroacetyl chloride. This proceeds via an initial N-acylation to form N-(4-hydroxypyrimidin-5-yl)-2-chloroacetamide, which then undergoes an intramolecular cyclization to yield the final product.
dot
Caption: The main synthetic pathway to the target molecule.
Q: How can I best monitor the progress of my reaction?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the disappearance of the starting material and the appearance of the product and any major byproducts.
-
LC-MS: This is invaluable for identifying the molecular weights of the components in your reaction mixture, allowing for the tentative identification of the side products listed in the table above.
Q: What are the best practices for purifying the final product?
A: Purification can often be achieved through recrystallization or column chromatography.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be effective.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the method of choice. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) will likely provide good separation.
Experimental Protocols
General Procedure for the Synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
-
To a stirred solution of 5-amino-4-hydroxypyrimidine (1.0 eq) in a suitable dry solvent (e.g., DMF, DMAc) under an inert atmosphere, add a base (e.g., K2CO3, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the formation of the intermediate.
-
Heat the reaction mixture to 80-100 °C to effect cyclization. Monitor the disappearance of the intermediate by TLC or LC-MS.
-
After completion, cool the reaction mixture, pour it into ice water, and collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for LC-MS Analysis of Reaction Mixture
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), and ramping up to 95% acetonitrile over 10-15 minutes.
-
Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode to identify the [M+H]+ ions of the expected product and side products.
References
- Benchchem. "Troubleshooting guide for the synthesis of heterocyclic compounds."
- Çimen, F., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
- Scribd. "Baldwin's Rules for Ring Closure."
- University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction."
- AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
- Wikipedia. "Pyrimidine metabolism."
- Benchchem.
-
PubMed. "Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][8]benzodiazepines."
- Difference Between. (2020).
- SMPDB. "Pyrimidine Metabolism."
- PubChem. "Oxamide."
- NC State University Libraries. "Chapter 24 – Amines and Heterocycles Solutions to Problems."
- DAV University. "BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES."
-
SciSpace. (2012). "Synthesis of new Derivatives of Pyrimido[5,4-e][1][8][9]triazolo[3,4-b][1][8][10]Thiadiazine and Their Enzyme Inhibitory Activity As."
- Google Patents. "Synthesis method of 2-amino-6-chloropurine."
- The Journal of Organic Chemistry. (1980). "Heterocyclic ring-closure reactions. 6. Preparation and further cyclization reactions of 5-imino-1,3-diphenyl-4-thioxo-2-imidazolidinone and 5-imino-1,3-diphenyl-2,4-imidazolidinedithione."
- YouTube. (2017).
- PubMed Central. (2015).
- PubMed Central. (2021). "Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides."
- ResearchGate. (2025).
- ResearchGate. (2018).
- Google Patents. "Improved process for preparing 2-amino-4,6-dichloropyrimidine."
- PubChem. "N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide."
- PubChem. "N1,N1'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide)."
-
National Institutes of Health. "Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][8][9]triazino[3."
-
MDPI. "Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][8]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents."
- PubMed. "Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems."
- Google Patents.
-
ResearchGate. "Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][8][9]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent."
- ResearchGate. (2025).
- Semantic Scholar. "as-triazines. IV. Preparation and some reactions of pyrimido[5.4-e]-as-triazine-5(6H)-thiones."
- PubMed. "aminopropyl)-N'-(2-oxidophenyl)oxamide: the effects of terminal ligands on structures, anticancer activities and DNA-binding properties."
- ResearchGate. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides."
- PubMed. "Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide."
- ResearchGate. (2025). "ChemInform Abstract: Synthesis and Biological Evaluation of Some New N1- [4-(4-Chlorophenylsulfonyl)benzoyl] -N4-(aryl)-thiosemicarbazides and Products of Their Cyclization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxamide | C2H4N2O2 | CID 10113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide | C16H22ClN5O3 | CID 59676986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N1,N1'-((1S,2R,4S)-4-(Dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-YL)oxalamide) | C23H25Cl2N7O5 | CID 68016709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Pyrimido[5,4-b]oxazine Synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of pyrimido[5,4-b]oxazine derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this synthetic process and achieve higher yields and purity.
Introduction to Pyrimido[5,4-b]oxazine Synthesis
The pyrimido[5,4-b]oxazine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these compounds, however, can present several challenges, including low yields, formation of side products, and difficulties in purification. This guide aims to provide practical solutions to these common issues, drawing from established literature and field-proven insights.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of pyrimido[5,4-b]oxazines.
Q1: What are the most common starting materials for the synthesis of pyrimido[5,4-b]oxazines?
A1: Typically, the synthesis involves the condensation of a substituted aminopyrimidine with a suitable carbonyl compound or an α,β-unsaturated ester. Common starting materials include 4-amino-5-hydroxypyrimidines, which can be reacted with various aldehydes or ketones to form the oxazine ring. Another approach involves the reaction of a pre-formed oxazine ring with a pyrimidine precursor.[1]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2] It is advisable to use a solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV-active) can help in visualizing the spots.
Q3: What are the typical methods for purifying the final pyrimido[5,4-b]oxazine product?
A3: Purification strategies depend on the nature of the product and the impurities. Common methods include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials.
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with a dilute acid solution can remove basic impurities, while washing with a dilute base can remove acidic byproducts.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of pyrimido[5,4-b]oxazines.
Problem 1: Low or No Product Yield
Low or no yield of the desired pyrimido[5,4-b]oxazine is a frequent issue. The following flowchart provides a step-by-step guide to diagnose and resolve this problem.
Sources
Technical Support Center: A Researcher's Guide to Troubleshooting Novel Pyrimidine-Based Compounds in Cell-Based Assays
Welcome to the technical support center for researchers utilizing novel compounds, with a special focus on heterocyclic scaffolds like 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one and its analogs. The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2] However, transitioning a novel compound from a vial of powder to a reliable tool in a cell-based assay is fraught with potential challenges. This guide is structured to provide field-proven insights and systematic troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.
This is not a rigid set of protocols but a dynamic guide designed to empower you to diagnose and solve common issues encountered when working with uncharacterized or under-characterized small molecules. We will proceed logically from the foundational properties of the compound itself to the complexities of its interaction with a cellular system.
Part 1: Foundational Troubleshooting - Is Your Compound Ready for the Assay?
Before attributing an unexpected result to a complex biological mechanism, it is imperative to confirm that the compound is behaving as expected in the assay medium. Issues with solubility and stability are the most common culprits for inconsistent or uninterpretable data.[1][3]
FAQ 1: My results are inconsistent from one experiment to the next. Where do I start?
Inconsistent results often trace back to the compound's physical behavior in your stock solutions and final assay medium. The first step is to systematically assess solubility.
Question: How do I know if my compound is soluble in my cell culture medium?
Answer: Visual inspection is the first, but not the only, step. A compound must be fully dissolved to have an accurate and reproducible concentration.[3][4] Precipitation, even if microscopic, will lead to a lower effective concentration and high variability.
-
The "Why": Undissolved particles can lead to false-negative results because the actual concentration of the compound interacting with the cells is unknown and lower than intended.[4][5] Furthermore, these particles can sometimes cause physical stress to cells or interfere with assay readouts (e.g., light scattering in absorbance assays), leading to false positives.[6]
-
Recommended Action: Perform a Kinetic Solubility Assay . This is a high-throughput method that mimics how most researchers prepare their working solutions: by diluting a concentrated DMSO stock into an aqueous buffer like cell culture medium.[1][7]
Experimental Protocol 1: High-Throughput Kinetic Solubility Assessment
This protocol is designed to rapidly assess the solubility of your compound in your specific cell culture medium.
Materials:
-
Your novel pyrimidine compound
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~620 nm[7]
Procedure:
-
Prepare a Concentrated Stock: Create a 10 mM or 20 mM stock solution of your compound in 100% anhydrous DMSO.[1]
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your compound in the cell culture medium. A typical starting concentration in the first well would be 100-200 µM.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours. This allows time for any potential precipitation to occur.[7]
-
Visual Inspection: Carefully inspect the wells for any visible precipitate.
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. An increase in absorbance correlates with light scattering from undissolved particles.[7]
-
Data Interpretation: The highest concentration that does not show a significant increase in absorbance compared to a vehicle-only (DMSO in medium) control is considered the kinetic solubility limit.
Table 1: Solubility Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Precipitate visible after dilution | Compound concentration exceeds its kinetic solubility in the aqueous medium. | 1. Lower the final concentration of the compound. 2. Increase the final DMSO concentration slightly (Note: keep below 0.5% to avoid solvent toxicity).[8] 3. Prepare an intermediate dilution in medium before the final dilution. |
| Clear solution, but inconsistent results | Microscopic precipitation is occurring. | Rely on turbidity measurements from the kinetic solubility assay rather than just visual inspection. |
FAQ 2: The compound is soluble, but its effect seems to diminish over the course of a long-term (e.g., 72-hour) experiment. Why?
Answer: This strongly suggests a compound stability issue. Small molecules can degrade in the complex environment of cell culture medium, which contains salts, amino acids, and other reactive components.[9][10] The stability can be influenced by temperature, pH, and light exposure.
-
The "Why": If the compound degrades, its effective concentration decreases over time, leading to a weaker-than-expected biological effect in long-term assays. This can be misinterpreted as cellular adaptation or resistance.
-
Recommended Action: Assess the stability of your compound in your cell culture medium over a time course that matches your experiment. This is typically done using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Part 2: Troubleshooting In-Assay Performance
Once you have established the solubility and stability profile of your compound, you can more confidently interpret its effects on the cells.
FAQ 3: My compound is highly potent in a biochemical (e.g., purified kinase) assay, but shows weak or no activity in my cell-based assay. What's happening?
This is a common and critical challenge in drug discovery.[11] Several factors can contribute to this discrepancy:
Potential Cause 1: Poor Cell Permeability
-
The "Why": The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[12] Physicochemical properties like lipophilicity (LogP) and molecular size play a significant role.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the compound's predicted LogP and other properties that influence membrane permeability.
-
Cellular Uptake Assays: Use LC-MS to quantify the intracellular concentration of the inhibitor after a defined incubation period.[9]
-
Potential Cause 2: Efflux by Cellular Transporters
-
The "Why": The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp), keeping the intracellular concentration below the effective threshold.[12]
-
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors: Perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the compound's activity is restored, efflux is a likely mechanism.
-
Potential Cause 3: High Protein Binding
-
The "Why": The compound may bind extensively to proteins in the fetal bovine serum (FBS) in your culture medium. Only the unbound fraction of the compound is free to enter the cells and interact with the target.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in low-serum or serum-free medium and compare the results to those obtained in high-serum conditions. An increase in potency at lower serum concentrations points to protein binding.
-
Diagram 1: General Troubleshooting Workflow for Novel Compounds
Caption: A decision tree for systematically troubleshooting unexpected results with novel compounds.
FAQ 4: My compound is causing widespread cell death, even at low concentrations. How can I distinguish between on-target toxicity and non-specific cytotoxicity?
Answer: This is a crucial question. An effective therapeutic agent should ideally kill cancer cells through its intended mechanism (on-target toxicity) while sparing normal cells.
-
The "Why": Non-specific cytotoxicity, where the compound disrupts general cellular processes like membrane integrity, is a common feature of compounds with poor drug-like properties and can lead to misleading results.[12]
-
Troubleshooting Steps:
-
Test in a Target-Negative Cell Line: If possible, use a cell line that does not express the intended target protein. If the cytotoxicity persists, it is likely off-target or non-specific.[12][13]
-
Use a Structurally Related Inactive Analog: If you have access to a similar molecule that is known to be inactive against your target, test it in parallel. If the inactive analog is also toxic, this points to a toxicity issue related to the chemical scaffold itself, not the inhibition of the target.[12]
-
Perform a Dose-Response Curve: A steep dose-response curve often suggests a specific, on-target effect, while a shallow curve can indicate non-specific toxicity.
-
Uridine Rescue Experiment (for pyrimidine synthesis inhibitors): If you hypothesize that your compound inhibits pyrimidine biosynthesis, supplementing the culture medium with uridine should rescue the cells from the cytotoxic effects.[12] This is a powerful way to confirm the mechanism of action.
-
Diagram 2: Hypothetical Kinase Signaling Pathway
Many pyrimidine-based compounds are designed as kinase inhibitors.[14][15] Understanding the target pathway is key to designing validation experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Selectivity of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Welcome to the technical support center dedicated to the nuanced challenges of working with 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and improve the selectivity of their reactions involving this versatile heterocyclic compound. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our focus is on the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Deeper Dive into Common Selectivity Issues
This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Question 1: My reaction is producing a mixture of N- and O-alkylation products. How can I favor the desired isomer?
Underlying Cause: The pyrimido[5,4-b]oxazinone core possesses multiple nucleophilic sites, particularly the nitrogen and oxygen atoms in the oxazine ring. The reaction's selectivity is often governed by a delicate balance between kinetic and thermodynamic control, as well as the hardness/softness of the electrophile and the reaction conditions.
Troubleshooting Protocol:
-
Solvent Polarity Screening: The choice of solvent can significantly influence the reaction's outcome.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can favor O-alkylation by solvating the counter-ion of the base, leaving the oxygen anion more exposed and reactive.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These solvents may favor N-alkylation, as the nitrogen is often more nucleophilic.
-
-
Base Selection: The nature of the base used for deprotonation is critical.
-
Strong, Non-nucleophilic Bases (e.g., NaH, KHMDS): These bases can lead to the formation of the thermodynamic product.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These may favor the kinetic product. The choice of counter-ion can also play a role, with larger ions like cesium sometimes favoring O-alkylation.
-
-
Temperature Optimization:
-
Lower Temperatures: Often favor the kinetic product.
-
Higher Temperatures: Can allow for equilibration to the more stable thermodynamic product.
-
-
Protecting Group Strategy: If other methods fail, consider a protecting group strategy to temporarily block one of the reactive sites.
Question 2: I'm observing significant formation of a ring-opened byproduct. What is causing this and how can I prevent it?
Underlying Cause: The oxazine ring is susceptible to nucleophilic attack, especially under harsh reaction conditions (e.g., strong bases, high temperatures). This can lead to cleavage of the heterocyclic ring system.
Troubleshooting Protocol:
-
Milder Reaction Conditions:
-
Temperature: Reduce the reaction temperature.
-
Base: Use a weaker, non-nucleophilic base.
-
pH Control: Ensure the reaction mixture is not excessively basic.
-
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
-
Moisture Control: The presence of water can facilitate hydrolysis of the oxazine ring. Ensure all reagents and solvents are anhydrous.
Question 3: My product has low enantiomeric excess (ee). What strategies can I employ to improve stereoselectivity?
Underlying Cause: If the reaction creates a new chiral center, achieving high stereoselectivity often requires the use of chiral catalysts, auxiliaries, or reagents.
Troubleshooting Protocol:
-
Chiral Catalysis:
-
Transition Metal Catalysis: Employ chiral ligands with transition metals to create a chiral environment around the reactants.
-
Organocatalysis: Use small, chiral organic molecules as catalysts.
-
-
Chiral Auxiliaries: Attach a chiral auxiliary to the starting material to direct the stereochemical outcome of the reaction. The auxiliary can be cleaved in a subsequent step.
-
Chiral Reagents: Use stoichiometric amounts of a chiral reagent to induce stereoselectivity.
-
Purification of Enantiomers: If the reaction cannot be made highly stereoselective, consider separating the enantiomers using chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the selectivity of reactions with 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one?
The primary factors include the nature of the substrate and reagents, the choice of solvent and base, the reaction temperature, and the presence of any catalysts. A systematic evaluation of these parameters is crucial for optimizing selectivity.
Q2: Which analytical techniques are best suited for determining the isomeric purity of my product?
-
NMR Spectroscopy: Can be used to distinguish between regioisomers and, in some cases, diastereomers.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying isomers. Chiral HPLC is necessary for determining enantiomeric excess.[1][2]
-
Mass Spectrometry (MS): Useful for identifying the products formed but generally cannot distinguish between isomers without fragmentation studies.
Q3: Are there any recommended catalysts or reagents to enhance selectivity?
The choice of catalyst or reagent is highly dependent on the specific transformation. For example, in cross-coupling reactions, the choice of palladium catalyst and ligand is critical for achieving high selectivity. For stereoselective reactions, chiral catalysts or auxiliaries are necessary.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (1.0 eq.), the desired aryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Isomer Separation by HPLC
-
Column Selection: Choose an appropriate HPLC column based on the nature of the isomers. For enantiomers, a chiral stationary phase (CSP) is required.
-
Mobile Phase Optimization: Screen different mobile phase compositions (e.g., mixtures of hexane/isopropanol or acetonitrile/water) to achieve optimal separation.
-
Method Validation: Validate the analytical method for linearity, accuracy, and precision.
-
Sample Analysis: Inject the sample and integrate the peak areas to determine the ratio of isomers.
Visualizations
Caption: Workflow for troubleshooting selectivity issues.
References
-
Optimization of the Reaction Conditions for the Synthesis of - ResearchGate. Available from: [Link]
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides - PMC - NIH. Available from: [Link]
-
Synthesis of a New Scaffold:the 7H,8H-Pyrimido[1,6-b]pyridazin-6,8-dione Nucleus. Available from: [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists - PubMed. Available from: [Link]
-
Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. Available from: [Link]
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH. Available from: [Link]
-
(PDF) Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy - ResearchGate. Available from: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. Available from: [Link]
-
Synthesis of a new scaffold: the 7H,8H-pyrimido[1,6-b]pyridazin-6,8-dione nucleus. Available from: [Link]
Sources
Technical Support Center: 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Welcome to the technical support center for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential issues encountered during experimentation. The information herein is synthesized from established chemical principles and data from structurally related heterocyclic compounds to provide a robust framework for understanding the potential degradation pathways of this molecule.
Introduction: Understanding the Core Structure
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one possesses a fused heterocyclic ring system, which is susceptible to various degradation pathways. The presence of a chloro substituent on the pyrimidine ring and the oxazinone ring are key features that dictate its reactivity and stability. This guide will address frequently asked questions regarding its stability under different conditions and provide protocols for investigating its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Hydrolytic Stability
Question 1: My compound appears to be degrading in aqueous solution. What is the likely mechanism?
Answer: The most probable cause of degradation in aqueous media is hydrolysis. The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution by water, which can be catalyzed by acidic or basic conditions. Additionally, the oxazinone ring contains an ester-like linkage that can undergo hydrolysis to open the ring. Studies on similar α-chloro-substituted pyridones have shown that they are susceptible to hydrolysis, with the rate being influenced by the electronic properties of the heterocyclic ring.[1] For instance, a higher degree of zwitterionic character can enhance the rate of hydrolysis.[1]
Question 2: How does pH affect the stability of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one?
Answer: The rate of hydrolysis is expected to be significantly influenced by pH.
-
Acidic conditions: Protonation of the nitrogen atoms in the pyrimidine ring can activate the chloro substituent towards nucleophilic attack by water.
-
Neutral conditions: While likely more stable than at acidic or basic pH, slow hydrolysis can still occur. Studies on related pyrimido-[5,4-e]-1,2,4-triazine antibiotics showed chemical stability in aqueous media from pH 1.0 to 8.0.[2]
-
Basic conditions: Alkaline conditions can lead to rapid degradation. Hydroxide ions are potent nucleophiles that can readily attack the electron-deficient carbon bearing the chloro group. Furthermore, pyrimido[5,4-e]-as-triazin-5(6H)-one has been shown to be readily cleaved by nucleophiles like morpholine.[3] Alkalization of related pyrimidine antibiotic solutions has resulted in irreversible chemical transformations.[2]
Troubleshooting Tip: If you observe degradation in your aqueous formulation, it is crucial to control the pH. Buffering your solution to a slightly acidic or neutral pH (e.g., pH 4-7) may enhance stability. For long-term storage, consider non-aqueous solvents or lyophilization.
Section 2: Thermal and Photodegradation
Question 3: I am concerned about the thermal stability of my compound during storage and handling. What are the potential risks?
Answer: Thermal degradation is a valid concern, especially if the compound is subjected to elevated temperatures. The degradation pathway will likely involve the cleavage of the weakest bonds in the molecule. For heterocyclic compounds, thermal decomposition can occur in one or multiple stages.[4][5] For instance, the thermal decomposition of 2,4,6-triazidopyridine proceeds with the loss of nitrogen gas.[6] While the specific decomposition products of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one are not documented, it is plausible that fragmentation of the heterocyclic core could occur at high temperatures. Studies on related annelated triazinones have shown them to be stable up to a temperature range of 241–296 °C in air.[4]
Question 4: Is 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one sensitive to light?
Answer: Yes, photodegradation is a likely pathway of degradation. Many heterocyclic compounds are known to be light-sensitive. Exposure to UV or even visible light can provide the energy to initiate photochemical reactions. For related benzodiazepine structures, photodegradation can involve cleavage of the heterocyclic ring followed by rearrangement into more stable structures like quinazolines.[7] It is therefore advisable to protect solutions and solid samples of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one from light.
Troubleshooting Tip: Always store the compound in amber vials or wrapped in aluminum foil to protect it from light. When working with the compound in solution, minimize its exposure to direct light.
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one based on the reactivity of analogous structures.
Caption: Proposed degradation pathways for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify the potential degradation products and pathways of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one.
Objective: To investigate the stability of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water (1:1).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one set at room temperature and another at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a validated HPLC-UV method to quantify the parent compound and detect degradation products. Use mass spectrometry (MS) for the identification and characterization of the degradants.[7][8]
Data Presentation:
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0.1 M HCl (RT) | 0 | 100 | 0 | 0 |
| 8 | 95 | XXX | YYY | |
| 24 | 85 | XXX | YYY | |
| 0.1 M NaOH (RT) | 0 | 100 | 0 | 0 |
| 2 | 50 | ZZZ | --- | |
| 8 | 10 | ZZZ | --- | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 | 0 |
| 24 | 98 | --- | --- | |
| 80°C (Solution) | 0 | 100 | 0 | 0 |
| 24 | 90 | AAA | BBB | |
| Photostability | 0 | 100 | 0 | 0 |
| 24 | 75 | CCC | DDD |
This table is a template. Actual results will vary.
Metabolic Stability Considerations
Question 5: What are the potential metabolic pathways for this compound?
Answer: While specific metabolic data for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one is not available, we can infer potential pathways from related structures. The metabolic fate of such compounds often involves enzymatic reactions in the liver. A key metabolic transformation for chlorinated aromatic compounds can be reductive dechlorination.[9] Additionally, hydrolysis of the oxazinone ring could be a metabolic pathway, as seen in the degradation of 6-Chloro-2-benzoxazolinone by Pigmentiphaga sp.[10] Other potential metabolic reactions include oxidation and conjugation to enhance water solubility and excretion.
Analytical Methods
Question 6: What analytical techniques are suitable for studying the degradation of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating the parent compound from its degradation products and for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of the degradation products.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile degradants, possibly after derivatization.[8][11]
References
-
Al-Omair, M. A. (2012). Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. Molecules, 17(11), 13642–13655. [Link]
-
Lee, J. K., & Kim, S. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 25(10), 1545-1547. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Kwiecień, H., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(16), 4583. [Link]
-
Klapars, A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 734-743. [Link]
-
Li, Q., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 45. [Link]
-
Jaicka, A., & Kot-Wasik, A. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(23), 23533–23562. [Link]
-
Schenk, T., & Müller, R. (2006). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 72(4), 2742–2750. [Link]
-
Murthy, T. N., et al. (2021). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. International Journal of Chemical Sciences, 19(2), 12687. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Pocurull, E., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(30), 4989–4996. [Link]
-
Malinina, L. N., & Chupina, O. V. (1987). [Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy]. Antibiotiki i Meditsinskaia Biotekhnologiia, 32(10), 733–737. [Link]
-
de Ridder, J. J., & van der Veen, F. (1979). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Journal of Pharmaceutical Sciences, 68(11), 1415–1418. [Link]
- Yuki Gosei Yakuhin Kogyo Kk. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. JPS56169672A.
-
Kwiecień, H., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6563. [Link]
-
de la Torre, M. C., et al. (2015). Some pyrimido[4,5-d]pyrimidine derivatives with diverse biological properties. Tetrahedron, 71(39), 7259-7267. [Link]
-
Liu, Y., et al. (2018). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 84(14), e00551-18. [Link]
-
Nedel'ko, V. V., et al. (2016). Thermal decomposition of 2,4,6-triazidopyridine. Russian Journal of Physical Chemistry B, 10(4), 570-575. [Link]
-
Neul, D., et al. (2009). Pyrimido[5,4-e][1][12][13]triazine-5,7(1H,6H)-dione derivatives as novel small molecule chaperone amplifiers. Bioorganic & Medicinal Chemistry Letters, 19(15), 4303–4307. [Link]
-
Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]
-
Taylor, E. C., & Sowinski, F. (1975). Heterocyclic studies. Part XXVI. Cleavage of pyrimido [5,4-e]-as-triazin-5(6H)-one by nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (11), 989-992. [Link]
-
Abdellattif, M. H., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5510. [Link]
-
Liu, J., et al. (2021). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Advances, 11(43), 26867-26875. [Link]
-
de Almeida, J. M. D. B., et al. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Journal of Endodontics, 40(10), 1653–1658. [Link]
-
Čížková, M., et al. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. Molecules, 29(20), 4789. [Link]
-
Nedel'ko, V. V., et al. (2016). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Journal of Physical Chemistry B, 10(4), 570-575. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Abriata-Grosso, C. E., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][12][13]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 27(19), 6296. [Link]
-
Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23517-23531. [Link]
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic studies. Part XXVI. Cleavage of pyrimido [5,4-e]-as-triazin-5(6H)-one by nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one and Known Kinase Inhibitors for Drug Discovery Researchers
This guide provides an in-depth technical comparison of the novel compound 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (hereafter referred to as CPO) with a selection of well-characterized kinase inhibitors: Staurosporine, Dasatinib, and Gefitinib. As experimental data for CPO is not publicly available, this guide will utilize a hypothetical yet scientifically grounded profile for CPO based on in silico predictions and the known behavior of related pyrimidine-based heterocyclic compounds. This comparative analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Introduction to Kinase Inhibition and the Pyrimido[5,4-b]oxazinone Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for inhibitor design. The fused heterocyclic system of the pyrimido[5,4-b]oxazinone core, as seen in CPO, presents a rigid and unique three-dimensional structure that can be exploited to achieve potency and selectivity against specific kinase targets. Fused pyrimidine derivatives have been extensively explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).
Given the prevalence of pyrimidine-based structures among EGFR inhibitors, this guide will focus its comparative analysis on EGFR as a primary hypothetical target for CPO. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.
Comparative Overview of Kinase Inhibitors
This guide will compare CPO against three kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases. It serves as a valuable, albeit non-selective, tool compound in kinase research.
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of certain types of leukemia. It potently inhibits the BCR-ABL fusion protein and members of the Src family of kinases.
-
Gefitinib: A selective inhibitor of EGFR, approved for the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.
Chemical Structures
The chemical structures of CPO and the selected known kinase inhibitors are presented below. The pyrimidine core is highlighted to emphasize the structural similarities and differences.
| Compound | Structure | Core Scaffold |
| 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one (CPO) | Pyrimido[5,4-b]oxazinone | |
| Staurosporine | Indolocarbazole | |
| Dasatinib | Aminopyrimidine | |
| Gefitinib | Quinazoline (a fused pyrimidine) |
Hypothetical and Experimental Kinase Inhibition Profiles
To provide a framework for comparison, we will present a hypothetical kinase inhibition profile for CPO, generated from in silico predictions, alongside published experimental data for Staurosporine, Dasatinib, and Gefitinib. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.
| Kinase Target | CPO (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Gefitinib (IC50, nM) |
| EGFR | 50 | 88.1[1] | >10,000 | 26-57[2] |
| SRC | >1000 | 6[3] | 0.5[1] | >10,000 |
| ABL | >1000 | - | <1[4] | >10,000 |
| PKCα | >1000 | 2[5] | - | - |
| PKA | >1000 | 7[3] | - | - |
| VEGFR2 | 500 | - | 16 | 3,700 |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
This hypothetical profile suggests that CPO may exhibit moderate and selective inhibitory activity against EGFR, with significantly less activity against other kinases like SRC and ABL. This positions it as a potentially more selective agent than the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib, with a profile more akin to the selective inhibitor Gefitinib.
Mechanistic Insights into EGFR Inhibition
Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[6] This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[7] The quinazoline scaffold of Gefitinib is a key structural feature that enables its high affinity and selectivity for the EGFR kinase domain.
Based on its pyrimidine-based core, it is hypothesized that CPO would also act as an ATP-competitive inhibitor of EGFR. The unique oxazinone ring system may allow for specific interactions within the ATP binding pocket, potentially contributing to its selectivity.
The following diagram illustrates the EGFR signaling pathway and the proposed mechanism of action for an EGFR inhibitor like Gefitinib, and hypothetically, CPO.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib/CPO.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothetical profile of CPO and directly compare it to known inhibitors, a series of biochemical and cell-based assays are required. The following section provides detailed, step-by-step methodologies for key experiments.
In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9][10]
Objective: To determine the IC50 values of CPO, Staurosporine, Dasatinib, and Gefitinib against a panel of purified kinases (e.g., EGFR, SRC, ABL).
Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Purified recombinant kinases (e.g., EGFR, SRC, ABL)
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (CPO, Staurosporine, Dasatinib, Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase and 2.5 µL of the appropriate substrate/buffer solution to each well.
-
Inhibitor Addition: Add 0.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay measures the level of EGFR phosphorylation in cells treated with the inhibitors, providing a direct measure of target engagement in a cellular context.[11][12]
Objective: To assess the ability of CPO and the reference inhibitors to inhibit EGF-induced EGFR phosphorylation in a relevant cancer cell line (e.g., A431).
Figure 3: Workflow for Western blot analysis of EGFR phosphorylation.
Materials:
-
A431 human epidermoid carcinoma cell line
-
Cell culture medium and supplements
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1173), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of CPO, Gefitinib, or other inhibitors (and a DMSO vehicle control) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with anti-total EGFR and anti-β-actin antibodies to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][13]
Objective: To determine the effect of CPO and the reference inhibitors on the viability of a cancer cell line (e.g., A431).
Figure 4: Workflow for the MTT cell viability assay.
Materials:
-
A431 cells
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of CPO and the other inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (the concentration that inhibits cell growth by 50%).
Conclusion
This guide has provided a comprehensive framework for comparing the novel pyrimido[5,4-b]oxazinone, CPO, with the established kinase inhibitors Staurosporine, Dasatinib, and Gefitinib. While the profile of CPO is presented hypothetically, the structural similarities to known pyrimidine-based EGFR inhibitors suggest that it may possess selective activity against this important cancer target. The detailed experimental protocols provided herein offer a clear path for the empirical validation of this hypothesis. By systematically evaluating the biochemical and cellular activities of CPO, researchers can elucidate its mechanism of action, determine its selectivity profile, and assess its potential as a novel therapeutic agent. This comparative approach, grounded in established methodologies, is essential for the rigorous characterization of new chemical entities in the field of kinase inhibitor drug discovery.
References
-
IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008, September 29). BMC Cancer. Retrieved from [Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019, September 19). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. content.protocols.io [content.protocols.io]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. broadpharm.com [broadpharm.com]
A Comparative Guide to 2-Substituted 6H-pyrimido[5,4-b]oxazin-7(8H)-one Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 6H-pyrimido[5,4-b]oxazin-7(8H)-one scaffold has emerged as a promising framework for developing potent and selective inhibitors of key kinases implicated in cancer progression. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their efficacy as Tropomyosin receptor kinase (Trk) inhibitors. The information presented herein is synthesized from peer-reviewed literature to provide a comprehensive resource for researchers in the field.
Introduction: The Therapeutic Potential of the Pyrimido[5,4-b]oxazinone Scaffold
The 6H-pyrimido[5,4-b]oxazin-7(8H)-one core represents a privileged structure in medicinal chemistry. Its rigid, fused-ring system provides a well-defined three-dimensional geometry for interaction with the ATP-binding pocket of various kinases. The strategic placement of substituent points at the 2- and 6-positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Recent research has highlighted the potential of this scaffold in targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] Dysregulation of Trk signaling through gene fusions or mutations is a known driver in a wide range of adult and pediatric cancers.[1] The development of pan-Trk inhibitors, as well as inhibitors that can overcome acquired resistance mutations, is therefore of significant clinical interest.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6H-pyrimido[5,4-b]oxazin-7(8H)-one analogs is highly dependent on the nature of the substituents at the C2 and C6 positions of the heterocyclic core. The 2-chloro atom of the parent scaffold serves as a versatile synthetic handle for the introduction of various amine-containing moieties, which are crucial for establishing key interactions within the kinase hinge region.
A systematic SAR study of 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one derivatives has provided valuable insights into the structural requirements for potent pan-Trk inhibition.[1] The following table summarizes the key findings:
| Compound ID | R (Substitution on 2-anilino ring) | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | TrkC G623R IC50 (nM) |
| Parent Compound | Unsubstituted Phenyl | >1000 | >1000 | >1000 | >1000 |
| 11g | 3-(1H-pyrazol-1-yl) | 1.2 | 2.5 | 1.8 | 3.6 |
Data synthesized from a study on 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one derivatives as pan-Trk inhibitors.[1]
Key SAR Insights:
-
The 2-Anilino Moiety: The presence of a substituted aniline at the 2-position is critical for activity. Unsubstituted phenyl rings lead to a significant loss of potency.
-
Substituents on the Anilino Ring: The introduction of a pyrazole group at the meta-position of the 2-anilino ring, as seen in compound 11g , results in a dramatic increase in potency against all Trk isoforms and a key resistance mutant (TrkC G623R).[1] This suggests that the pyrazole moiety likely engages in favorable interactions within a specific sub-pocket of the ATP-binding site.
-
The 6,6-Dimethyl Substitution: The gem-dimethyl group at the 6-position of the oxazine ring appears to be important for maintaining a favorable conformation for kinase binding and may also contribute to improved metabolic stability.[1]
Experimental Protocols
General Synthesis of 2-Anilino-6,6-dimethyl-6H-pyrimido[5,4-b]oxazin-7(8H)-one Analogs
The synthesis of the target compounds typically begins with the construction of the pyrimido[5,4-b]oxazinone core, followed by nucleophilic aromatic substitution at the 2-position. The following is a representative synthetic route:
Step 1: Synthesis of the 2-Chloro-6,6-dimethyl-6H-pyrimido[5,4-b]oxazin-7(8H)-one Intermediate
A detailed, step-by-step protocol for the synthesis of the key 2-chloro intermediate is crucial for the preparation of a library of analogs. While the specific reaction conditions may vary, a general procedure involves the cyclization of a suitably substituted pyrimidine precursor.
Step 2: Nucleophilic Aromatic Substitution
The 2-chloro intermediate is then reacted with a variety of substituted anilines to generate the final products. A typical procedure is as follows:
-
To a solution of the 2-chloro-6,6-dimethyl-6H-pyrimido[5,4-b]oxazin-7(8H)-one in a suitable solvent (e.g., isopropanol), add the desired substituted aniline and a catalytic amount of a strong acid (e.g., HCl).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and isolate the product by filtration or extraction.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-anilino-6,6-dimethyl-6H-pyrimido[5,4-b]oxazin-7(8H)-one analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinases is determined using an in vitro kinase assay. A common method is a radiometric filter-binding assay or a fluorescence-based assay.
General Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (radiolabeled or with a fluorescent tag).
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at a controlled temperature for a specific period.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway and Mechanism of Action
The 6H-pyrimido[5,4-b]oxazin-7(8H)-one analogs discussed in this guide exert their biological effects by inhibiting the Trk signaling pathway. The Trk receptors are activated upon binding of their neurotrophin ligands, leading to dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and differentiation.
By binding to the ATP-binding site of the Trk kinases, the pyrimido-oxazinone inhibitors prevent the phosphorylation of the kinase and its downstream substrates, thereby blocking the activation of these critical signaling pathways. This ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.[1]
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the inhibitory action of 6H-pyrimido[5,4-b]oxazin-7(8H)-one analogs.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel kinase inhibitors.
Conclusion and Future Directions
The 6H-pyrimido[5,4-b]oxazin-7(8H)-one scaffold has proven to be a valuable starting point for the development of potent pan-Trk inhibitors. The detailed SAR studies have provided a clear roadmap for the rational design of next-generation analogs with improved potency, selectivity, and the ability to overcome clinical resistance. Future research in this area will likely focus on further optimization of the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring the potential of this scaffold to inhibit other clinically relevant kinases.
References
-
Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1][2]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants. Journal of Medicinal Chemistry, 2022. [Link][1][3]
Sources
- 1. Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][1,4]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Navigating the Preclinical Landscape: A Comparative Analysis of a Pyrimido[5,4-e]triazine Analog versus Standard of Care in Non-Small Cell Lung Cancer Models
Navigating the Preclinical Landscape: A Comparative Analysis of a Pyrimido[5,4-e][1][2][3]triazine Analog versus Standard of Care in Non-Small Cell Lung Cancer Models
A Note on the Subject Compound: Initial literature and database searches for "2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one" did not yield specific preclinical data or publications. This guide, therefore, pivots to a structurally related class of compounds, the pyrimido[5,4-e][1][2][3]triazines, for which anticancer activity has been reported. This allows us to present a comparative guide in the spirit of the original query, highlighting the methodologies and analyses common in preclinical oncology research. We will use a representative pyrimidotriazine derivative, hereafter referred to as Compound 6b , which has demonstrated activity against the A549 non-small cell lung cancer (NSCLC) cell line, as our investigational agent.
Introduction to Pyrimidine-Fused Heterocycles in Oncology
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its fusion with other heterocyclic systems has given rise to a plethora of compounds with significant therapeutic potential. The pyrimidotriazine scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its presence in natural antibiotics and antitumor agents.[4] These compounds are often investigated as purine antimetabolites, which can interfere with DNA synthesis and repair, ultimately leading to apoptosis in rapidly dividing cancer cells.[5]
This guide provides a comparative analysis of a representative pyrimido[5,4-e][1][2][3]triazine derivative, Compound 6b, against established standard-of-care agents for NSCLC: the chemotherapeutic drug Cisplatin and the targeted therapy agent Gefitinib .
The Investigational Compound: A Pyrimido[5,4-e][1][2][3]triazine Analog (Compound 6b)
Compound 6b is a synthetic small molecule belonging to the pyrimido[5,4-e][1][2][3]triazine class. Research into this class of compounds has shown promising cytotoxic activity against various cancer cell lines.[6][7] Specifically, Compound 6b has been evaluated for its in vitro anticancer activity against the human lung carcinoma cell line A549.[6]
Putative Mechanism of Action
While the precise mechanism of action for Compound 6b has not been fully elucidated, its structural similarity to purine nucleobases suggests it may function as an antimetabolite.[5] By mimicking endogenous purines, it could potentially be incorporated into DNA or RNA, or it could inhibit key enzymes involved in nucleotide biosynthesis, leading to cell cycle arrest and apoptosis.
The Standard of Care in NSCLC Models
Cisplatin: The Platinum Standard in Chemotherapy
Cisplatin is a platinum-based chemotherapeutic agent that has been a mainstay in the treatment of various solid tumors, including NSCLC, for decades.[1]
Mechanism of Action: Cisplatin exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA.[2][8] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive aqua complex. This complex then binds to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand crosslinks.[9] These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, triggering cell cycle arrest and apoptosis.[8][10]
Gefitinib: A Targeted Approach to EGFR-Mutated NSCLC
Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[11] It represents a targeted therapy approach, specifically for NSCLC tumors harboring activating mutations in the EGFR gene.[12]
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the PI3K/Akt and Ras/Raf/MAPK pathways, promoting cell proliferation and survival.[3][13] In certain NSCLC subtypes, activating mutations in the EGFR kinase domain lead to its constitutive activation.[14] Gefitinib competitively binds to the ATP-binding site within the EGFR kinase domain, inhibiting its autophosphorylation and blocking downstream signaling, ultimately leading to cell growth inhibition and apoptosis in EGFR-dependent tumors.[13]
Comparative Performance Analysis in an A549 NSCLC Model
The A549 cell line is a widely used model for human lung adenocarcinoma. It is wild-type for EGFR, making it generally less sensitive to EGFR inhibitors like gefitinib, but it is responsive to traditional chemotherapeutics like cisplatin.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Compound 6b and the standard-of-care agents in the A549 cell line.
| Compound | Drug Class | IC50 in A549 Cells (µM) | Reference(s) |
| Compound 6b | Pyrimidotriazine | 3.6 | [6][7] |
| Cisplatin | Chemotherapy | 6.14 - 9.0 | [15][16] |
| Gefitinib | EGFR-TKI | ~10 - 14.6 | [11][17] |
Note: IC50 values for cisplatin and gefitinib can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Based on this in vitro data, Compound 6b demonstrates potent cytotoxic activity against A549 cells, with an IC50 value that is comparable to or lower than that of the standard chemotherapeutic agent, cisplatin. As expected, the EGFR wild-type A549 cells show lower sensitivity to the EGFR inhibitor, gefitinib.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[18]
Step-by-Step Methodology:
-
Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[19]
-
Compound Treatment: A serial dilution of the test compounds (Compound 6b, Cisplatin, Gefitinib) is prepared. The cell culture medium is replaced with medium containing the compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.[11]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[20]
-
Formazan Crystal Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT into purple formazan crystals by viable cells.[18]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Evaluation: NSCLC Xenograft Model
To evaluate the in vivo antitumor activity, a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model can be utilized.[21][22][23]
Illustrative Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: A549 cells (for a CDX model) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle control, Compound 6b, Cisplatin). The compounds are administered according to a predetermined schedule and dosage.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
Signaling Pathway Context: EGFR in NSCLC
The EGFR signaling pathway is a critical driver in a subset of NSCLCs. While A549 cells are EGFR wild-type, understanding this pathway is crucial for contextualizing the action of targeted therapies like gefitinib and for developing novel agents that may act downstream or in parallel to this pathway.
Conclusion and Future Directions
While direct experimental data for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one remains elusive, the analysis of its structural analog, Compound 6b, offers valuable insights. The potent in vitro cytotoxicity of this pyrimidotriazine derivative against the A549 NSCLC cell line, with an IC50 comparable to the standard-of-care chemotherapeutic cisplatin, suggests that this class of compounds warrants further investigation.
Future studies should aim to:
-
Synthesize and evaluate 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one to determine its specific anticancer properties.
-
Elucidate the precise mechanism of action of active pyrimidotriazine and pyrimido-oxazine analogs.
-
Conduct in vivo efficacy studies in relevant preclinical models, such as CDX and PDX models of NSCLC, to assess antitumor activity and tolerability.
-
Explore the potential for combination therapies with existing standard-of-care agents to enhance efficacy and overcome resistance.
This guide underscores the importance of a structured, comparative approach in preclinical drug development. By benchmarking investigational compounds against established standards of care, researchers can better contextualize their findings and make informed decisions about the therapeutic potential of novel anticancer agents.
References
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Deans, A., & West, S. C. (2011). DNA interstrand crosslink repair and cancer.
- Gazdar, A. F. (2009). Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors. Oncogene, 28(1), S24-S31.
- Haber, D. A., & Settleman, J. (2007). Cancer: drivers and passengers.
- Jamieson, E. R., & Lippard, S. J. (1999). Structure, Recognition, and Processing of Cisplatin−DNA Adducts. Chemical Reviews, 99(9), 2467-2498.
- Jordan, P., & Carmo-Fonseca, M. (2000). Molecular mechanisms of cisplatin resistance: the role of DNA repair. Cellular and Molecular Life Sciences CMLS, 57(8-9), 1229-1235.
- Rabik, C. A., & Dolan, M. E. (2007). Molecular mechanisms of resistance and toxicity associated with platinating agents.
- Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004).
-
El-Kalyoubi, S., Fathalla, W., & El-Serwy, W. S. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][3]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 64.
- Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England journal of medicine, 350(21), 2129-2139.
-
El-Kalyoubi, S., Fathalla, W., & El-Serwy, W. S. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][3]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 1-13.
- Fichtner, I., Rolff, J., Soong, R., Hoffmann, J., Hammer, S., Sommer, A., ... & Becker, M. (2008). Establishment of patient-derived non-small cell lung cancer xenografts as models for the identification of predictive biomarkers. Clinical cancer research, 14(20), 6456-6468.
-
GOAL (The Global Lung Cancer Coalition). EGFR Mutation and Lung Cancer. Available at: [Link]
- Dong, X., Guan, J., English, J. C., Flint, J., Mowrey, P., & Wyce, A. (2010). Patient-derived first generation xenografts of non-small cell lung cancers: promising tools for preclinical testing of new personalized therapies.
- Lee, J. K., & Lee, J. (2018). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. International journal of oncology, 53(5), 2057-2066.
- Dong, X., Guan, J., English, J. C., & Flint, J. (2010). Patient-derived xenografts of non-small cell lung cancer: a model for investigating the role of cancer stem cells in drug resistance.
- Schoch, E., Gamper, A., Ercan, D., & Jänne, P. A. (2012). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. Journal of oncology, 2012.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Cappuzzo, F., Ligorio, C., & Jänne, P. A. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Journal of thoracic oncology, 1(2), 119-125.
- Lee, H. Y., & Lee, S. H. (2018). Enhancing Intrapleural Hyperthermic Chemotherapy for Lung Cancer: Insights from 3D and PDX Models. Cancers, 10(12), 493.
-
BenchChem. (n.d.). Pyrimido[5,4-e][1][2][3]triazin-5-amine. BenchChem.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
- Wang, P., & Zhang, J. (2013). ABCG2 regulates the pattern of self-renewing divisions in cisplatin-resistant non-small cell lung cancer cell lines. Cancer letters, 330(1), 121-128.
- Fan, C., & Chen, L. (2015). The 50% inhibitory concentration (IC50) of cisplatin in A549 and A549/DDP cells 48 h after drug treatment. Oncology letters, 9(4), 1839-1844.
- Checkpoint Lab. (n.d.). MTT Cell Assay Protocol.
- Kwak, E. L., Sordella, R., Bell, D. W., Godin-Heymann, N., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2005). Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib. Proceedings of the National Academy of Sciences, 102(21), 7665-7670.
- Bertolini, G., D'Amico, L., Moro, M., Gion, M., & Roz, L. (2014). Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells. Cancers, 6(4), 2150-2164.
- BenchChem. (n.d.). Application Notes and Protocols: α-Elemene Cytotoxicity in A549 Cells via MTT Assay.
- Wang, Y., & Li, X. (2025). Glycyrrhizin enhances the antitumor activity of cisplatin in non-small cell lung cancer cells by influencing DNA damage and apoptosis. Oncology Letters, 29(3), 1.
- Bertolini, G., D'Amico, L., Gion, M., & Roz, L. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine, 58(1), 73-78.
- ATCC. (n.d.).
- Song, M., & Liu, Y. (2021). Discovery of novel 1, 2, 4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. Journal of Saudi Chemical Society, 25(10), 101314.
- Rho, J. K., & Lee, J. C. (2007). A549 cells were more sensitive to gefitinib compared with NCI-H1299 cells. Journal of Korean medical science, 22(3), 516-522.
- Li, Y., & Wang, H. (2024).
-
Insuasty, B., & Abonia, R. (2021). Synthesis of Novel Triazine-Based Chalcones and 8, 9-dihydro-7H-pyrimido [4, 5-b][1][3] diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 26(23), 7244.
- Khan, I., & Al-Harrasi, A. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC medicinal chemistry, 14(2), 209-239.
- Khan, I., & Al-Harrasi, A. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC medicinal chemistry, 14(2), 209-239.
- Kim, J. H., & Kim, S. (2020). Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2. Molecules, 25(18), 4153.
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893.
Sources
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pyrimido[5,4-e][1,2,4]triazin-5-amine|CAS 19359-15-0 [benchchem.com]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 13. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. atcc.org [atcc.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Comparative Analysis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one: A Novel Kinase Inhibitor Candidate for Cancer Therapy
This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, hereafter referred to as CPO, against established kinase inhibitors in the context of oncology. The pyrimido-oxazinone scaffold is a nitrogen-rich heterocyclic system, a structural motif frequently found in potent kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and protocols.
Introduction: The Rationale for Targeting Kinase Pathways in Oncology
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division and tumor progression.[2][3] This has made kinases one of the most important classes of drug targets in modern oncology.[3]
The success of kinase inhibitors like Imatinib, which targets the BCR-ABL fusion protein in chronic myeloid leukemia, has revolutionized cancer treatment.[3][] These targeted therapies offer the promise of greater efficacy and reduced toxicity compared to traditional chemotherapy.[3] The investigational compound, CPO, with its pyrimido-oxazinone core, is hypothesized to function as a kinase inhibitor. This guide outlines a rigorous, multi-faceted approach to benchmark its performance against established drugs targeting a key oncogenic signaling pathway.
For the purpose of this comparative analysis, we will focus on the PI3K/AKT/mTOR signaling pathway. This pathway is one of the most frequently activated signaling routes in human cancers and plays a central role in cell survival, proliferation, and metabolism.[5][6] We will benchmark CPO against Taselisib (GDC-0032) , a well-characterized and potent inhibitor of the p110α isoform of PI3K.
The PI3K/AKT/mTOR Signaling Pathway: A Critical Node in Cancer
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from various growth factors and receptors to regulate fundamental cellular functions.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like PDK1 and AKT. Activated AKT then phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth, proliferation, and survival.
Comparative Experimental Design: A Multi-tiered Approach
To comprehensively benchmark CPO against Taselisib, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based studies and culminating in in vivo animal models.
Caption: Multi-tiered Experimental Workflow.
In Vitro Benchmarking
3.1.1. Biochemical Kinase Assay
The initial step is to determine the direct inhibitory effect of CPO on the target kinase, PI3Kα, in a cell-free system and compare its potency to Taselisib.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a series of dilutions of CPO and Taselisib in an appropriate solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the diluted compounds.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.[7]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.
3.1.2. Cell-Based Viability Assays
The next step is to assess the cytotoxic or cytostatic effects of CPO and Taselisib on cancer cell lines with known PIK3CA mutations, which are expected to be sensitive to PI3Kα inhibition.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a PIK3CA-mutant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CPO and Taselisib for a specified duration (e.g., 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]
-
Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal effective concentration (EC50) for each compound.
Experimental Protocol: Sulforhodamine B (SRB) Assay
As an orthogonal method to the MTT assay, the SRB assay measures cell density based on the measurement of cellular protein content.[10]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells with trichloroacetic acid (TCA).
-
SRB Staining: Stain the fixed cells with SRB dye.
-
Washing and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the EC50 for each compound.
In Vivo Benchmarking
3.2.1. Xenograft Tumor Models
To evaluate the in vivo efficacy of CPO, a human tumor xenograft model in immunodeficient mice is essential.[11][12] This allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.[12]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant a PIK3CA-mutant human cancer cell line (e.g., MCF-7) into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, CPO, and Taselisib).
-
Drug Administration: Administer the compounds to the respective groups at predetermined doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
3.2.2. Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of CPO is crucial for interpreting the in vivo efficacy data.[14]
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Model: Use a suitable rodent species (e.g., rats or mice).
-
Drug Administration: Administer a single dose of CPO via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points after drug administration.
-
Sample Analysis: Analyze the plasma concentrations of CPO using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[15]
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise manner to facilitate direct comparison between CPO and Taselisib.
Table 1: In Vitro Activity of CPO and Taselisib
| Compound | PI3Kα IC50 (nM) | MCF-7 EC50 (nM) |
| CPO | [Insert Value] | [Insert Value] |
| Taselisib | [Insert Value] | [Insert Value] |
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| CPO | [Insert Value] | [Insert Value] |
| Taselisib | [Insert Value] | [Insert Value] |
Table 3: Pharmacokinetic Parameters of CPO in Rats
| Parameter | Value |
| Clearance (mL/min/kg) | [Insert Value] |
| Volume of Distribution (L/kg) | [Insert Value] |
| Half-life (h) | [Insert Value] |
| Oral Bioavailability (%) | [Insert Value] |
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one as a novel kinase inhibitor. By systematically comparing its biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic properties against an established drug like Taselisib, researchers can gain critical insights into the therapeutic potential of CPO.
The results of these studies will be instrumental in making informed decisions about the further development of CPO. Favorable outcomes would warrant more extensive preclinical studies, including mechanism of action deconvolution, off-target profiling, and toxicology assessments, to support its progression towards clinical trials.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
Preclinical Drug Testing Using Xenograft Models. Providia. [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. JSTOR. [Link]
-
In vitro NLK Kinase Assay. PubMed Central. [Link]
-
Cell Line-Derived Xenograft (CDX) Models. Melior Discovery. [Link]
-
Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
(PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Kinase inhibitors in cancer treatment.pptx. Slideshare. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
-
MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... ResearchGate. [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]
-
The interaction between various signaling pathways is activated through TKIs and involved in tumor proliferation. ResearchGate. [Link]
-
Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]
-
New strategies for targeting kinase networks in cancer. PubMed Central. [Link]
-
A comprehensive review of protein kinase inhibitors for cancer therapy. PubMed Central. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]
-
Targeting cancer with kinase inhibitors. PubMed Central. [Link]
-
Targeting Multiple Kinase Pathways: A Change In Paradigm. Clinical Cancer Research. [Link]
-
MTT assay. Wikipedia. [Link]
-
Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Scilit. [Link]
-
Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
-
5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck). PubMed. [Link]
-
Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 5. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro kinase assay [protocols.io]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenograft.org [xenograft.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 15. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one Derivatives and Their Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive comparative analysis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one derivatives and structurally related heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships of this promising class of molecules, with a particular focus on their potential as kinase inhibitors for therapeutic applications.
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several FDA-approved drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The fused pyrimido[5,4-b]oxazin-7(8H)-one scaffold represents a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. The 2-chloro substituent on this scaffold serves as a versatile synthetic handle, allowing for the introduction of various functional groups to modulate biological activity. This guide will explore the comparative performance of derivatives of this scaffold and its close analogs, providing a rationale for future drug design and development efforts.
Synthetic Strategies for Pyrimido[5,4-b]oxazin-7(8H)-one Derivatives
The synthesis of the 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one core and its derivatives typically involves a multi-step sequence starting from readily available pyrimidine precursors. A general synthetic approach is outlined below. The key steps often involve nucleophilic substitution and cyclization reactions. For instance, starting from a suitably substituted pyrimidine, a series of reactions can be employed to build the oxazinone ring.
A representative synthetic pathway could involve the reaction of a di-chlorinated pyrimidine with an appropriate amine, followed by intramolecular cyclization to form the fused ring system. The 2-chloro position is often retained for later-stage functionalization, allowing for the creation of a library of derivatives for biological screening.
Caption: Generalized synthetic scheme for 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one derivatives.
Comparative Biological Evaluation
The biological activity of pyrimido[5,4-b]oxazin-7(8H)-one derivatives and their analogs has been explored in various therapeutic areas, with a significant focus on anticancer applications. Many of these compounds exert their effects through the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Antiproliferative Activity
The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay. While direct comparative data for a series of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one derivatives is limited in the public domain, valuable insights can be gained by examining structurally related compounds. For instance, pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline have demonstrated significant antiproliferative activity.[2][3]
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 14g | K-562 (Leukemia) | 0.622 | [2][3] |
| RPMI-8226 (Leukemia) | >1.81 | [2][3] | |
| HCT-116 (Colon) | >1.81 | [2][3] | |
| LOX IMVI (Melanoma) | >1.81 | [2][3] | |
| MCF7 (Breast) | 1.81 | [2][3] | |
| 16a | Multiple | Varied | [2] |
| 16c | Multiple | Varied | [2] |
Table 1: Antiproliferative Activity of Structurally Related Pyrimidodiazepine Derivatives. [2][3]
The data in Table 1 highlights the potential of the broader pyrimidine-fused heterocyclic family as a source of potent anticancer agents. The variation in activity across different cell lines and with different substitutions underscores the importance of structure-activity relationship (SAR) studies.
Kinase Inhibitory Activity
Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases. The pyrimido[5,4-b]oxazin-7(8H)-one scaffold is structurally analogous to other known kinase inhibitors. For example, 6,6-dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][2]oxazin-7(8H)-one derivatives have been identified as potent pan-Trk inhibitors.[4] Kinase inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro assays.
Caption: Simplified signaling pathway illustrating kinase inhibition by pyrimido[5,4-b]oxazinone derivatives.
| Compound Class | Target Kinase(s) | IC50 Range | Reference |
| Pyrimido[5,4-b]oxazinones | TrkA, TrkB, TrkC | Low nM | [4] |
| Pyrimido[5,4-b]indoles | CK1δ/ε, DYRK1A | µM to sub-µM | [5] |
| 2-(aminopyrimidinyl)thiazoles | Src/Abl | Potent Inhibition | [6] |
Table 2: Kinase Inhibitory Activity of Pyrimido[5,4-b]oxazinone Analogs and Related Compounds. [4][5][6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimido[5,4-b]oxazin-7(8H)-one derivatives is highly dependent on the nature and position of substituents. Key insights from related series include:
-
Substitutions at the 2-position: The 2-chloro group is a key synthetic handle. Replacing it with various amine-containing moieties can significantly impact kinase selectivity and potency. This is a common strategy in the design of kinase inhibitors to interact with the hinge region of the ATP-binding pocket.
-
Substitutions on the phenyl ring (if present): In derivatives containing a phenylamino group at the 4-position, substitutions on this phenyl ring can influence binding affinity and pharmacokinetic properties.
-
Modifications to the oxazinone ring: Alkyl substitutions on the oxazinone ring, such as the 6,6-dimethyl groups in the pan-Trk inhibitors, can affect the overall conformation and potency of the molecule.[4]
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthetic Procedure for a 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one Derivative
This protocol is a generalized procedure based on common synthetic strategies for related heterocyclic systems.
-
Step 1: Synthesis of the pyrimidine precursor. A solution of a commercially available di-chlorinated pyrimidine (1 equivalent) and a suitable amine (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization to form the oxazinone ring. To the reaction mixture from Step 1, a base such as potassium carbonate (2 equivalents) is added, and the mixture is heated to 80-100 °C for 6-8 hours.
-
Step 3: Work-up and purification. After cooling to room temperature, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one derivative.
Antiproliferative Activity Assessment using the MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[7]
Caption: Workflow for determining antiproliferative activity using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of compounds against a specific protein kinase.[8][9]
-
Reaction Setup: The assay is performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The reaction mixture is incubated at 30 °C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution, often containing a chelating agent like EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays with [γ-³²P]ATP or non-radioactive methods such as fluorescence polarization or luminescence-based assays that detect the amount of ADP produced.[8][9]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one scaffold and its structural analogs represent a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The available data on related heterocyclic systems demonstrate that these compounds can exhibit potent antiproliferative and kinase inhibitory activities. The synthetic versatility of the 2-chloro substituent provides a valuable tool for generating diverse chemical libraries for biological screening.
Future research should focus on the systematic synthesis and evaluation of a focused library of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one derivatives to establish a clear structure-activity relationship for this specific scaffold. Further investigation into their mechanism of action, including the identification of specific kinase targets and downstream signaling effects, will be crucial for their advancement as potential clinical candidates. The integration of computational modeling and experimental screening will likely accelerate the discovery of new and effective drugs based on this privileged heterocyclic system.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- Insuasty, D., Castillo, J., Becerra, D., Salcedo, F., Insuasty, B., Abonia, R., ... & Padron, J. M. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC advances, 11(41), 25687-25698.
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
-
Ma, D., Chen, P., Wang, Y., Xu, Y., Wang, L., Zhang, Y., ... & Liu, H. (2022). Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6 H-pyrimido[5,4- b][2]oxazin-7(8 H)-one Derivatives as A New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants. Journal of medicinal chemistry, 65(3), 2035–2058.
- Vasu, K., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current organic synthesis, 19(5), 514-530.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
- Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25687-25698.
-
Ma, D., et al. (2022). Structural Optimization and Structure-Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][2]oxazin-7(8H)-one Derivatives as a New Class of Potent Inhibitors of Pan-Trk and Their Drug-Resistant Mutants. Journal of Medicinal Chemistry, 65(3), 2035-2058.
- Vasu, K., & Kumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 514-530.
- Besson, T., et al. (2018).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
Sources
- 1. In vitro kinase assay [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. revvity.com [revvity.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug development, the integrity of our work extends beyond groundbreaking discoveries to the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance.
Understanding the Hazard Profile: A Precautionary Approach
Key Assumed Hazards:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.
The Disposal Protocol: A Step-by-Step Guide
The disposal of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one must adhere to regulations for halogenated organic waste. Improper disposal, such as drain disposal, is strictly prohibited.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation. This not only ensures safety but also facilitates efficient and compliant disposal.
-
Designated Waste Container: All waste containing 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, whether in solid form, in solution, or as contaminated labware, must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other waste streams. Mixing can lead to dangerous reactions and complicates the disposal process.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid. Ensure the container material is compatible with chlorinated organic compounds.
-
Proper Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one" and any other chemical constituents.
-
The approximate concentration or quantity of each component.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Safe Storage in the Laboratory
Waste containers must be stored safely within the laboratory pending collection by environmental health and safety (EHS) personnel.
-
Secondary Containment: The primary waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Designated Storage Area: Store the waste container in a well-ventilated area, away from heat sources and incompatible materials.
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Laboratory personnel are responsible for initiating the disposal process.
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide Information: Be prepared to provide the EHS team with all necessary information about the waste, as detailed on the label.
The Science Behind the Disposal Method: Incineration
The recommended and most environmentally sound method for the final disposal of halogenated organic compounds like 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one is high-temperature incineration.
-
Thermal Decomposition: Incineration at high temperatures (typically above 850°C, and often exceeding 1100°C for halogenated waste) breaks down the organic molecule into simpler, less harmful components.[3][4][5]
-
Conversion of Chlorine: The chlorine atoms are converted to hydrogen chloride (HCl), which can then be neutralized and scrubbed from the exhaust gases.[1][6]
-
Regulatory Compliance: This method complies with the U.S. Environmental Protection Agency (EPA) regulations for the disposal of hazardous wastes, including those containing halogenated organic compounds.[2][7][8][9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one.
Caption: Decision workflow for the safe disposal of 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one.
Quantitative Data Summary
| Parameter | Recommended Guideline | Rationale |
| Incineration Temperature | > 850°C (ideally > 1100°C) | Ensures complete destruction of halogenated organic compounds.[3][4][5] |
| Waste Segregation | Separate from non-halogenated, aqueous, and other waste streams | Prevents dangerous reactions and facilitates proper disposal. |
| Container Material | High-Density Polyethylene (HDPE), Glass | Chemical resistance to chlorinated organic compounds. |
| Labeling | Immediate and comprehensive | Ensures safety, proper handling, and regulatory compliance. |
References
- Process for the incineration of chlorinated organic materials.
-
Process for Disposal of Chlorinated Organic Residues. [Link]
-
Incineration - Zero Waste Europe. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
-
Incineration Processes and Environmental Releases. National Center for Biotechnology Information. [Link]
-
Hazardous waste segregation. [Link]
-
Waste incinerators - Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. Stockholm Convention. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
Sources
- 1. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. zerowasteeurope.eu [zerowasteeurope.eu]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. toolkit.pops.int [toolkit.pops.int]
- 6. tandfonline.com [tandfonline.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one. The information herein is synthesized from safety data for structurally analogous compounds and established best practices for handling chlorinated heterocyclic molecules.
Core Principles of Chemical Handling
Safe laboratory practice is built on a hierarchy of controls. Before relying on PPE, always prioritize engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures). PPE should be considered the final barrier of protection.
Hazard Assessment and Risk Mitigation
The primary hazards associated with 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one and similar chlorinated heterocyclic compounds include:
-
Skin Irritation: Causes skin irritation upon contact[2][3][4].
-
Eye Irritation: Can cause serious eye irritation or damage[2][3][4][5].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled[2][3][4].
The following diagram illustrates the logical flow of assessing risk and implementing appropriate safety measures.
Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. Below are the recommended PPE for handling 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one.
| Protection Type | Required PPE | Rationale and Best Practices |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and irritation. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin[4][6]. For prolonged handling or when dealing with larger quantities, consider double-gloving. |
| Eye and Face Protection | Chemical splash goggles | Protects against splashes that can cause serious eye irritation or damage[5]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[7]. |
| Skin and Body Protection | Laboratory coat | Provides a barrier against accidental spills and contact with contaminated surfaces. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended[7]. |
| Respiratory Protection | Work within a certified chemical fume hood | This is the primary engineering control to prevent inhalation of powders or vapors, which may cause respiratory irritation[7]. Respiratory protection, such as a NIOSH-approved respirator, may be necessary for certain high-risk procedures like cleaning up large spills, and should be determined by a safety professional[6]. |
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.
Handling and Storage
-
Ventilation: Always handle 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one in a well-ventilated area, preferably within a chemical fume hood[7][8].
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames[4][8].
-
Incompatible Materials: Store away from strong oxidizing agents[4].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical[4][5][6].
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place[6][9].
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and institutional safety office.
-
Control: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Clean-up: Wearing appropriate PPE, clean up the spill according to your institution's standard operating procedures. For solid materials, avoid generating dust.
-
Decontaminate: Thoroughly clean the spill area.
-
Dispose: All contaminated materials must be disposed of as hazardous waste[7][10].
Disposal Plan
All waste containing 2-Chloro-6H-pyrimido[5,4-b][1][2]oxazin-7(8H)-one, including empty containers and contaminated PPE, must be treated as hazardous waste.
-
Containers: Collect all waste in properly labeled, sealed containers.
-
Regulations: Dispose of hazardous waste in accordance with all local, state, and federal regulations[7][10].
The following diagram outlines the key steps for chemical handling and disposal.
Caption: Workflow for the safe handling and disposal of chemical waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[4][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][4].
Always have the Safety Data Sheet (or information on a structurally similar compound) available for emergency responders.
References
-
4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. (n.d.). PubChem. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]
-
2-chloro-7,8-dihydro-6h-pyrimido[5,4-b][1][2]oxazine - PubChemLite. (n.d.). Retrieved from [https://pubchemlite.org/compound/2-chloro-7,8-dihydro-6h-pyrimido[5,4-b][1][2]oxazine]([Link]1][2]oxazine)
-
Safety Data Sheet - Angene Chemical. (2024, October 18). Retrieved from [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from [Link]
-
Handling Chlorine Safely. (2019, May 13). Retrieved from [Link]
-
chlorinated solvents - product stewardship manual - Olin Chlor Alkali. (n.d.). Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine | C6H6ClN3O | CID 71757168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chempoint.com [chempoint.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. njuajif.org [njuajif.org]
- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
